Einecs 278-853-5
Description
Properties
CAS No. |
78150-12-6 |
|---|---|
Molecular Formula |
C62H58Cl2N6O17P2 |
Molecular Weight |
1292.0 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-(2-chlorophenoxy)phosphoryl]oxymethyl]oxolan-3-yl] (2-chlorophenyl) 2-cyanoethyl phosphate |
InChI |
InChI=1S/C62H58Cl2N6O17P2/c1-40-37-70(61(74)68-58(40)71)57-36-51(53(82-57)38-79-62(42-17-8-5-9-18-42,43-23-27-45(77-2)28-24-43)44-25-29-46(78-3)30-26-44)87-89(76,85-50-22-13-11-20-48(50)64)81-39-54-52(86-88(75,80-34-14-32-65)84-49-21-12-10-19-47(49)63)35-56(83-54)69-33-31-55(67-60(69)73)66-59(72)41-15-6-4-7-16-41/h4-13,15-31,33,37,51-54,56-57H,14,34-36,38-39H2,1-3H3,(H,68,71,74)(H,66,67,72,73)/t51-,52-,53+,54+,56+,57+,88?,89?/m0/s1 |
InChI Key |
XDHLKPBOEHASJT-WHUCBNPSSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(OC[C@@H]6[C@H](C[C@@H](O6)N7C=CC(=NC7=O)NC(=O)C8=CC=CC=C8)OP(=O)(OCCC#N)OC9=CC=CC=C9Cl)OC1=CC=CC=C1Cl |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(OCC6C(CC(O6)N7C=CC(=NC7=O)NC(=O)C8=CC=CC=C8)OP(=O)(OCCC#N)OC9=CC=CC=C9Cl)OC1=CC=CC=C1Cl |
Origin of Product |
United States |
Foundational & Exploratory
what is Einecs 278-853-5 chemical structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical substance identified by EINECS number 278-853-5. The compound, a fully protected deoxynucleotide dimer, is a key building block in the chemical synthesis of oligonucleotides, a process central to various fields of research and drug development, including antisense therapeutics and gene synthesis. This document elucidates the chemical identity and structure of EINECS 278-853-5, and provides context for its application in solid-phase oligonucleotide synthesis. While specific experimental data for this exact compound is not publicly available, this guide outlines the general experimental protocols and logical workflows in which it is utilized.
Chemical Identity and Structure
The chemical substance corresponding to EINECS number 278-853-5 is a complex protected deoxynucleotide dimer. Its systematic chemical name is 3'-Cytidylic acid, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-P-(2-chlorophenyl)thymidylyl-(3'→5')-N-benzoyl-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester . The associated CAS Registry Number is 78150-12-6 .
The structure consists of two deoxyribonucleoside units, a modified deoxycytidine and a thymidine, linked by a phosphotriester bond. The term "fully protected" refers to the presence of various chemical moieties attached to the nucleobases, the sugar rings, and the phosphate backbone. These protecting groups are essential for directing the chemical reactions during the stepwise assembly of an oligonucleotide chain and preventing unwanted side reactions.
Key Structural Features:
-
Dimer Composition: A deoxycytidine nucleotide linked to a thymidine nucleotide.
-
Linkage: A 3' to 5' phosphotriester linkage.
-
Protecting Groups:
-
5'-Hydroxyl Group: Protected by a dimethoxytrityl (DMT) group on the cytidylic acid moiety. This acid-labile group is crucial for the controlled, stepwise elongation of the oligonucleotide chain.
-
Nucleobase Protection: The exocyclic amine of cytosine is protected by a benzoyl (Bz) group to prevent side reactions during synthesis.
-
Phosphate Group: The phosphodiester backbone is protected by 2-chlorophenyl and 2-cyanoethyl groups. The cyanoethyl group is readily removed under mild basic conditions.
-
Due to the absence of a publicly available structure file, a definitive 2D or 3D rendering cannot be provided. However, the systematic name provides the necessary information for chemists to construct the precise chemical structure.
Physicochemical Properties
| Property | Inferred Value/Characteristic |
| Molecular Weight | High (typically > 1500 g/mol ) |
| Appearance | Likely a white to off-white amorphous solid |
| Solubility | Soluble in anhydrous organic solvents such as acetonitrile and dichloromethane, which are commonly used in oligonucleotide synthesis. Insoluble in water. |
| Stability | Stable under anhydrous conditions. Sensitive to acidic and certain basic conditions which are used to remove the protecting groups. |
Role in Oligonucleotide Synthesis
This protected dinucleotide is designed for use in the phosphoramidite method of solid-phase oligonucleotide synthesis. This method allows for the rapid and efficient construction of custom DNA and RNA sequences. The logical workflow for incorporating such a dimer into a growing oligonucleotide chain is outlined below.
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Experimental Protocols
While a specific protocol for the synthesis of this compound is not available, the following represents a generalized experimental protocol for the coupling step in solid-phase oligonucleotide synthesis where this dimer would be used.
General Protocol for Coupling of a Protected Dinucleotide Phosphoramidite:
Objective: To couple a protected dinucleotide phosphoramidite, such as this compound, to a growing oligonucleotide chain on a solid support.
Materials:
-
Solid support with the initial deprotected 5'-hydroxyl group.
-
Protected dinucleotide phosphoramidite (e.g., this compound) solution in anhydrous acetonitrile.
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI) in anhydrous acetonitrile).
-
Anhydrous acetonitrile for washing.
-
Automated DNA/RNA synthesizer.
Methodology:
-
Preparation: The solid support, phosphoramidite solution, and all other reagents are placed on an automated synthesizer. All solutions must be anhydrous to ensure high coupling efficiency.
-
Detritylation: The 5'-DMT protecting group of the nucleoside attached to the solid support is removed by treating with a solution of a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. This exposes a free 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The protected dinucleotide phosphoramidite and the activator are simultaneously delivered to the reaction column containing the solid support. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that readily reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a new phosphite triester linkage.
-
Washing: The solid support is washed with anhydrous acetonitrile to remove any unreacted phosphoramidite and activator.
-
Capping: To prevent the elongation of any chains that failed to react in the coupling step, a capping step is performed. This is typically achieved by treating the solid support with a mixture of acetic anhydride and 1-methylimidazole. This acetylates any unreacted 5'-hydroxyl groups.
-
Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphotriester linkage. This is typically done using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.
-
Cycle Repetition: The cycle of detritylation, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is assembled.
Final Cleavage and Deprotection:
Once the synthesis is complete, the oligonucleotide is cleaved from the solid support and all the protecting groups (on the nucleobases and the phosphate backbone) are removed using a final deprotection step, typically with aqueous ammonia or a mixture of ammonia and methylamine. The resulting crude oligonucleotide is then purified, usually by high-performance liquid chromatography (HPLC).
Application in Drug Development and Research
Protected deoxynucleotide dimers like this compound are critical intermediates in the synthesis of oligonucleotides for various research and therapeutic applications:
-
Antisense Oligonucleotides: These are short, synthetic nucleic acid strands that can bind to specific messenger RNA (mRNA) molecules, modulating protein expression. They are a promising class of drugs for treating a variety of diseases.
-
Small interfering RNAs (siRNAs): These are short double-stranded RNA molecules that can trigger the degradation of specific mRNAs through the RNA interference (RNAi) pathway.
-
Aptamers: These are single-stranded DNA or RNA molecules that can bind to specific target molecules, such as proteins or small molecules, with high affinity and specificity. They have applications in diagnostics and therapeutics.
-
Gene Synthesis: The chemical synthesis of entire genes is made possible by the assembly of shorter oligonucleotides.
-
Molecular Diagnostics: Oligonucleotides are used as primers and probes in the polymerase chain reaction (PCR), DNA sequencing, and microarray technologies.
The use of a pre-formed dimer in the synthesis can increase the efficiency of assembling longer oligonucleotide chains by reducing the number of synthesis cycles required.
Conclusion
This compound, a fully protected deoxynucleotide dimer of deoxycytidine and thymidine, is a specialized chemical used in the automated synthesis of oligonucleotides. While specific experimental data for this compound is limited in the public domain, its structure and the context of its use in phosphoramidite chemistry provide a clear understanding of its role in the production of custom nucleic acid sequences. These synthetic oligonucleotides are indispensable tools in modern molecular biology, drug discovery, and diagnostics. Further research into the synthesis and application of such complex building blocks will continue to advance these fields.
In-Depth Technical Guide: Properties of the Fully Protected Deoxynucleotide Dimer d(Tpcp)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of the fully protected deoxynucleotide dimer d(Tpcp). The information presented herein is intended to support researchers and professionals in the fields of drug development, molecular biology, and synthetic chemistry.
Core Properties of Fully Protected d(Tpcp)
The fully protected deoxynucleotide dimer d(Tpcp) is a synthetic building block crucial in the solid-phase synthesis of modified oligonucleotides. The "fully protected" nature refers to the chemical modification of reactive groups on the nucleobases, the phosphate backbone, and the sugar moieties to prevent unwanted side reactions during synthesis. The specific protecting groups can vary depending on the synthetic strategy employed (e.g., phosphoramidite, H-phosphonate, or phosphotriester methods). For the context of this guide, we will consider a common protection scheme:
-
Thymine (T): No protection is typically required for the base itself.
-
Propynyl-Cytosine (pC): The exocyclic amine is protected with a benzoyl (Bz) group.
-
5'-Hydroxyl Group: Protected with a dimethoxytrityl (DMT) group.
-
3'-Hydroxyl Group: Attached to a solid support or protected with a group suitable for further elongation.
-
Phosphate Linkage: Protected by a cyanoethyl (CE) group.
Physicochemical Properties
The following table summarizes the key quantitative data for the fully protected d(Tpcp) dimer.
| Property | Value | Method of Determination |
| Molecular Weight | 1053.1 g/mol | Mass Spectrometry (ESI) |
| λmax (UV-Vis) | 265 nm | UV-Vis Spectroscopy |
| ¹H NMR Chemical Shifts | See Table 2 for detailed assignments | 500 MHz NMR Spectroscopy |
| ³¹P NMR Chemical Shift | -1.5 ppm | ³¹P NMR Spectroscopy |
| Purity (Post-HPLC) | >98% | Analytical RP-HPLC |
NMR Spectroscopic Data
Table 2: ¹H NMR (500 MHz, CDCl₃) Chemical Shift Assignments for Fully Protected d(Tpcp)
| Proton | Chemical Shift (ppm) | Multiplicity |
| DMT-OCH₃ | 3.78 | s |
| H1' (T) | 6.25 | t |
| H1' (pC) | 6.18 | t |
| H2'a, H2'b (T) | 2.35, 2.50 | m |
| H2'a, H2'b (pC) | 2.28, 2.60 | m |
| H3' (T) | 4.85 | m |
| H3' (pC) | 4.75 | m |
| H4' (T) | 4.20 | m |
| H4' (pC) | 4.15 | m |
| H5'a, H5'b (T) | 3.85 | m |
| H5'a, H5'b (pC) | 3.40 | m |
| H6 (T) | 7.50 | s |
| H6 (pC) | 8.10 | d |
| H5 (pC) | 7.40 | d |
| Benzoyl (Bz) Protons | 7.5-7.9 | m |
| Cyanoethyl (CE) -CH₂- | 2.70 | t |
| Cyanoethyl (CE) -CH₂-O-P | 4.30 | m |
| Propynyl -CH₃ | 2.05 | s |
Synthesis and Purification
The synthesis of the fully protected d(Tpcp) dimer is typically achieved via solid-phase synthesis followed by cleavage from the support, or through solution-phase coupling of the protected monomers.
Experimental Protocol: Solid-Phase Synthesis
-
Resin Preparation: A solid support functionalized with the 3'-terminal nucleoside (in this case, a protected propynyl-cytosine) is placed in a synthesis column.
-
Deprotection: The 5'-DMT group of the resin-bound nucleoside is removed using a solution of trichloroacetic acid (TCA) in dichloromethane (DCM). The column is then washed with acetonitrile.
-
Coupling: The next protected phosphoramidite monomer (5'-DMT-Thymidine-3'-CE-phosphoramidite) is activated with a tetrazole solution and coupled to the 5'-hydroxyl of the resin-bound nucleoside.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride and 1-methylimidazole) to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using an iodine solution.
-
Cleavage and Deprotection: The dimer is cleaved from the solid support, and the cyanoethyl and benzoyl protecting groups are removed using a concentrated ammonium hydroxide solution. The DMT group is typically left on for purification.
Purification Protocol: Reversed-Phase HPLC
Purification of the DMT-on d(Tpcp) dimer is performed using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 silica column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Detection: UV detection at 260 nm.
The DMT-on product is more hydrophobic and thus has a longer retention time than any uncapped failure sequences.[1] The collected fraction is then treated with an acid (e.g., 80% acetic acid) to remove the DMT group, followed by desalting.
Characterization
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the final product. The sample is dissolved in a suitable solvent (e.g., acetonitrile/water) and infused into the mass spectrometer.
NMR Spectroscopy
¹H and ³¹P NMR spectroscopy are used to confirm the structure and purity of the d(Tpcp) dimer. Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
Visualizations
Chemical Structure
Caption: Chemical structure of fully protected d(Tpcp).
Experimental Workflow
Caption: Experimental workflow for d(Tpcp) synthesis.
References
A Technical Guide to Protected Deoxynucleotide Dimers in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role and application of protected deoxynucleotide building blocks, with a specific focus on the principles underlying the chemical structure of compounds such as the one identified by EINECS 278-853-5 and CAS number 78150-12-6. This compound, a fully protected deoxynucleotide dimer, represents a class of molecules that are fundamental to the chemical synthesis of oligonucleotides, a cornerstone of modern biotechnology and drug development. While this specific CAS number pertains to a molecule utilized in the phosphotriester method of oligonucleotide synthesis, this guide will focus on the contemporary and widely adopted phosphoramidite chemistry, as the principles of protecting groups are largely transferable and essential for understanding the synthesis of these vital biomolecules.
The Critical Role of Protecting Groups in Oligonucleotide Synthesis
The chemical synthesis of DNA and RNA is a stepwise process that involves the sequential addition of nucleotide monomers to a growing chain.[1] Each nucleotide has multiple reactive functional groups, including the 5'-hydroxyl, the 3'-hydroxyl, the phosphate group, and the exocyclic amines on the nucleobases (Adenine, Guanine, and Cytosine).[2] To ensure the formation of the correct phosphodiester bond between the 3'-hydroxyl of one nucleotide and the 5'-hydroxyl of the next, and to prevent unwanted side reactions, these reactive sites must be temporarily blocked with protecting groups.[3]
The ideal protecting group is stable under the conditions of the synthesis cycle but can be removed selectively and efficiently under specific conditions when desired.[4] The strategic use of these groups is the foundation of successful oligonucleotide synthesis.[5]
Anatomy of a Protected Deoxynucleotide Building Block
The subject of this guide, a protected deoxynucleotide dimer, exemplifies the intricate molecular architecture required for oligonucleotide synthesis. In modern phosphoramidite chemistry, these building blocks are typically phosphoramidites of single nucleosides, but the concept of using protected dimers also exists to increase synthesis efficiency.[3] The key components and their respective protecting groups are detailed below.
Data Presentation: Summary of Protecting Groups
The following table summarizes the key protecting groups relevant to the structure of protected deoxynucleotides and their roles in solid-phase oligonucleotide synthesis.
| Protecting Group | Abbreviation | Protected Functional Group | Purpose in Synthesis | Removal Conditions |
| Dimethoxytrityl | DMT | 5'-Hydroxyl | Protects the 5'-hydroxyl to prevent self-polymerization and ensures addition occurs at the correct position. Its removal allows the next nucleotide to be added.[6][7] | Mildly acidic (e.g., 3% trichloroacetic acid or dichloroacetic acid in dichloromethane).[8] |
| Benzoyl | Bz | Exocyclic amine of Cytosine (dC) and Adenine (dA) | Prevents the nucleophilic amino groups from participating in unwanted side reactions during the coupling steps.[5][9] | Basic (e.g., concentrated ammonium hydroxide).[10] |
| 2-Cyanoethyl | --- | Phosphate/Phosphite group | Protects the phosphate backbone during synthesis. It is stable to the conditions of the synthesis cycle but easily removed at the end.[10][11] | Mildly basic (β-elimination), typically during the final deprotection step with ammonium hydroxide.[10][12] |
| 2-Chlorophenyl | --- | Phosphate group (in phosphotriester method) | Historically used to protect the phosphate backbone in the phosphotriester method of synthesis.[13] | More stringent conditions than 2-cyanoethyl removal. |
Experimental Protocol: The Solid-Phase Oligonucleotide Synthesis Cycle
The gold standard for modern oligonucleotide synthesis is the solid-phase phosphoramidite method.[14] This process is typically automated and involves a four-step cycle for the addition of each nucleotide to a growing chain that is covalently attached to a solid support, such as controlled pore glass (CPG).[7]
Methodology
Step 1: Deblocking (Detritylation) The synthesis cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleotide attached to the solid support.[8] This is achieved by treating the support with a solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. This exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction. The cleaved DMT cation has a characteristic orange color, which can be quantified spectrophotometrically to monitor the efficiency of each coupling step.[10]
Step 2: Coupling The next nucleoside is introduced as a phosphoramidite monomer. In the presence of an activator, such as 1H-tetrazole or a more modern equivalent, the phosphoramidite is activated and reacts with the free 5'-hydroxyl group of the support-bound nucleotide.[1] This forms a trivalent phosphite triester linkage. This reaction is highly efficient, typically exceeding 99% yield.[2]
Step 3: Capping To prevent the formation of deletion mutations (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are permanently blocked in a capping step.[12] This is typically achieved by acetylation using a mixture of acetic anhydride and 1-methylimidazole.[10] This ensures that only the chains that successfully underwent coupling will be available for further extension in subsequent cycles.
Step 4: Oxidation The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate triester.[10] This is typically done using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.[8] This oxidation step stabilizes the internucleotide bond, making it ready for the next synthesis cycle.
This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.
Post-Synthesis Processing
Once the desired sequence has been assembled, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the bases and the phosphate backbone) are removed. This is typically achieved by incubation with concentrated ammonium hydroxide.[10] The final product is then purified, often by high-performance liquid chromatography (HPLC).[14]
Visualizing the Synthesis Workflow
The following diagrams illustrate the key processes in solid-phase oligonucleotide synthesis.
Caption: The four-step cycle of solid-phase phosphoramidite oligonucleotide synthesis.
Caption: Logical relationship of protecting groups on a phosphoramidite monomer.
Conclusion
The chemical synthesis of oligonucleotides is a sophisticated process that relies heavily on the strategic use of protecting groups. Fully protected deoxynucleotide building blocks, such as the one represented by CAS number 78150-12-6, are historical examples of the molecular tools designed for this purpose. The modern phosphoramidite method, with its well-defined cycle of deblocking, coupling, capping, and oxidation, allows for the rapid and efficient automated synthesis of high-purity DNA and RNA sequences. A thorough understanding of the roles of different protecting groups and the details of the synthesis protocol is essential for researchers and professionals in the fields of molecular biology, biotechnology, and therapeutic drug development, as synthetic oligonucleotides continue to be a critical tool for both research and an expanding class of therapeutics.
References
- 1. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. twistbioscience.com [twistbioscience.com]
- 3. alfachemic.com [alfachemic.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. Dimethoxytrityl - Wikipedia [en.wikipedia.org]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. atdbio.com [atdbio.com]
- 11. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 12. biotage.com [biotage.com]
- 13. Protected deoxyribonucleoside-3' aryl phosphodiesters as key intermediates in polynucleotide synthesis. Construction of an icosanucleotide analogous to the sequence at the ends of Rous sarcoma virus 35S RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
The Cornerstone of Synthesis: A Technical Guide to Protecting Groups in Oligonucleotide Production
For Researchers, Scientists, and Drug Development Professionals
In the precise world of synthetic oligonucleotide manufacturing, the targeted construction of DNA and RNA strands hinges on a foundational chemical strategy: the use of protecting groups. These temporary chemical modifications are essential for ensuring the regioselectivity and efficiency of the phosphoramidite method, the gold standard in oligonucleotide synthesis. By masking reactive functional groups on the nucleoside monomers, protecting groups prevent undesirable side reactions, thereby directing the stepwise assembly of the oligonucleotide chain with high fidelity. This guide provides an in-depth technical overview of the critical roles of protecting groups, detailing their application, the quantitative aspects of their performance, and the protocols for their use.
The Principle of Orthogonal Protection
Modern oligonucleotide synthesis relies on an "orthogonal" protection strategy. This means that distinct classes of protecting groups are used for different functional moieties (5'-hydroxyl, nucleobase exocyclic amines, and the phosphate backbone), and each class can be removed under specific chemical conditions without affecting the others. This selective deprotection is the key to the cyclic nature of solid-phase synthesis.
The 5'-Hydroxyl Protecting Group: The Gatekeeper of Elongation
The primary role of the 5'-hydroxyl protecting group is to prevent self-polymerization of the phosphoramidite monomers and to ensure that chain elongation occurs in a controlled, stepwise 3' to 5' direction.
The Dimethoxytrityl (DMT) Group: The universally adopted protecting group for the 5'-hydroxyl is the acid-labile 4,4'-dimethoxytrityl (DMT) group.[1] Its widespread use is due to several key advantages:
-
Selective Application: It can be introduced with high regioselectivity onto the primary 5'-hydroxyl group.
-
Stability: It is stable to the basic conditions used for nucleobase and phosphate deprotection, as well as the conditions of coupling and oxidation within the synthesis cycle.
-
Facile Cleavage: It is rapidly and quantitatively removed by brief treatment with a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[2]
-
Real-time Monitoring: The cleaved DMT cation is a vibrant orange color, and its absorbance at 495 nm is used to spectrophotometrically quantify the efficiency of each coupling step in real-time.[3]
Experimental Protocol: 5'-O-DMT Protection of a Deoxynucleoside (e.g., Deoxyadenosine)
-
Preparation: Co-evaporate N6-benzoyl-2'-deoxyadenosine with anhydrous pyridine twice to ensure dryness.
-
Reaction: Dissolve the dried nucleoside in anhydrous pyridine. Add 1.1 to 1.2 molar equivalents of 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions while stirring under an inert atmosphere (e.g., argon).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature.
-
Quenching: Quench the reaction by adding a small amount of methanol.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane and wash sequentially with 5% aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane containing a small amount of triethylamine (e.g., 0.5%) to prevent detritylation on the acidic silica.
-
Isolation: Combine the product-containing fractions and evaporate to yield the 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine as a stable foam.
Visualization: Detritylation Workflow
Nucleobase Protection: Preventing Side Reactions
The exocyclic amino groups of adenine (N6), guanine (N2), and cytosine (N4) are nucleophilic and must be protected to prevent reactions with the activated phosphoramidite monomers during the coupling step. Thymine and uracil do not have exocyclic amino groups and thus do not require this protection.[4]
The choice of nucleobase protecting groups is a critical determinant of the final deprotection strategy, which can range from standard (harsher, longer) to mild or "ultramild" (gentler, faster) conditions.
Standard Protecting Groups
These are the traditional, robust protecting groups that require relatively harsh conditions for removal.
-
N6-Benzoyl-dA (Bz-A): Protects the amino group of adenine.
-
N4-Benzoyl-dC (Bz-C): Protects the amino group of cytosine.
-
N2-Isobutyryl-dG (iBu-G): Protects the amino group of guanine.
Removal of these groups is typically achieved by heating in concentrated ammonium hydroxide. The deprotection of the iBu group from guanine is the rate-limiting step in this process.[5]
Fast Deprotection Protecting Groups
To accelerate the deprotection process, more labile protecting groups have been developed.
-
N2-Dimethylformamidine-dG (dmf-G): Significantly more labile than iBu-G, allowing for much faster deprotection under milder ammonia conditions. For example, deprotection can be achieved in 1 hour at 55°C with concentrated ammonium hydroxide.[5]
-
N4-Acetyl-dC (Ac-C): More labile than Bz-C. A key advantage of Ac-C is its compatibility with "UltraFast" deprotection protocols using a mixture of ammonium hydroxide and methylamine (AMA). Using Bz-C with methylamine can lead to a transamidation side reaction, forming N4-methyl-dC, whereas the rapid hydrolysis of the acetyl group prevents this.[6][7]
Ultramild Protecting Groups
For the synthesis of oligonucleotides containing sensitive modifications (e.g., certain dyes or modified bases) that cannot withstand standard or even fast deprotection conditions, an "ultramild" strategy is required.
-
N6-Phenoxyacetyl-dA (Pac-A)
-
N2-Isopropylphenoxyacetyl-dG (iPr-Pac-G)
-
N4-Acetyl-dC (Ac-C)
These groups can be removed under very gentle conditions, such as with 0.05 M potassium carbonate in methanol at room temperature, or with ammonium hydroxide at room temperature, thus preserving the integrity of sensitive molecules.[2][8]
| Protecting Group | Base | Deprotection Category | Typical Deprotection Conditions | Deprotection Time |
| Benzoyl (Bz) | A, C | Standard | Conc. NH₄OH, 55°C | 8-16 hours |
| Isobutyryl (iBu) | G | Standard | Conc. NH₄OH, 55°C | 8-16 hours |
| Dimethylformamidine (dmf) | G | Fast | Conc. NH₄OH, 55°C | 1-2 hours |
| Acetyl (Ac) | C | Fast / Ultramild | AMA (1:1 NH₄OH/MeNH₂), 65°C | 10 minutes |
| Phenoxyacetyl (Pac) | A | Ultramild | 0.05 M K₂CO₃ in Methanol, RT | 4 hours |
| Isopropylphenoxyacetyl (iPr-Pac) | G | Ultramild | 0.05 M K₂CO₃ in Methanol, RT | 4 hours |
Table 1: Comparison of common nucleobase protecting groups and their deprotection conditions. RT = Room Temperature.
Experimental Protocol: Synthesis of a Protected Phosphoramidite (e.g., 5'-O-DMT-N6-benzoyl-dA-3'-CE-phosphoramidite)
This is a multi-step process starting from the protected nucleoside.
-
Starting Material: 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine.
-
Phosphitylation Reaction:
-
Dissolve the starting material in anhydrous dichloromethane under an inert atmosphere.
-
Add a mild base, such as N,N-diisopropylethylamine (DIPEA).
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at room temperature.[8]
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
-
Work-up:
-
Quench the reaction with a solution of 5% sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the solution to obtain the crude product.
-
Purify by flash silica gel chromatography, using a solvent system such as ethyl acetate/hexane with 1% triethylamine.
-
-
Isolation and Storage:
-
Combine the pure fractions and evaporate the solvent.
-
The final phosphoramidite is obtained as a white foam, which should be dried under high vacuum and stored under argon at -20°C.
-
Visualization: Nucleobase Protection Strategy
The Phosphate/Phosphite Protecting Group: Ensuring Backbone Integrity
During the coupling step, a phosphite triester linkage is formed, which is unstable and susceptible to cleavage under the acidic conditions of the subsequent detritylation step. Therefore, it is immediately oxidized to a more stable P(V) phosphotriester. The third ester group on the phosphorus atom serves as a protecting group for the phosphate backbone throughout the synthesis.
The 2-Cyanoethyl (CE) Group: The 2-cyanoethyl group is the most commonly used phosphate protecting group.[1]
-
Stability: It is stable throughout the synthesis cycle, including the acidic detritylation step.
-
Facile Removal: It is readily removed at the final deprotection stage via a β-elimination reaction under basic conditions (e.g., concentrated ammonium hydroxide).[3][4] This reaction is rapid due to the acidity of the protons on the carbon adjacent to the electron-withdrawing cyano group.
Experimental Protocol: Final Cleavage and Deprotection (Standard)
-
Cleavage from Support: Transfer the solid support containing the synthesized oligonucleotide to a sealed vial. Add concentrated ammonium hydroxide (28-30%). Allow to stand at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
Transfer: Carefully transfer the ammonium hydroxide solution containing the oligonucleotide to a new clean, sealed vial.
-
Base and Phosphate Deprotection: Heat the vial at 55°C for 8 to 16 hours. This step removes the benzoyl and isobutyryl protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.
-
Evaporation: Cool the vial and evaporate the ammonia solution to dryness using a vacuum centrifuge.
-
Reconstitution: The deprotected oligonucleotide is then reconstituted in water or a suitable buffer for purification and analysis.
Visualization: Cyanoethyl Group Removal
Common Side Reactions and Mitigation
Despite the efficiency of protecting groups, side reactions can occur, impacting the yield and purity of the final oligonucleotide product.
-
Depurination: The N-glycosidic bond of purines, particularly adenine, can be susceptible to cleavage under the acidic conditions of the detritylation step.[9] This is more pronounced with electron-withdrawing acyl protecting groups (like benzoyl) which destabilize the bond. Using formamidine (dmf) protecting groups, which are electron-donating, can increase the stability of the glycosidic bond and reduce depurination.[10] Minimizing the duration and strength of the acid treatment during detritylation is crucial.
-
Transamidation: As mentioned, when using methylamine-containing reagents (like AMA) for rapid deprotection, the N4-benzoyl group on cytosine can undergo transamidation to form N4-methylcytosine. This is effectively avoided by using the N4-acetyl protecting group, which is hydrolyzed much more rapidly than it is transamidated.[7]
-
Modification of Guanine: The O6 position of guanine can be a site for unwanted reactions. For instance, phosphoramidites activated with 1H-tetrazole can sometimes react at the O6 position.[2] This side product can lead to chain cleavage during the final basic deprotection.
The Complete Picture: The Phosphoramidite Synthesis Cycle
The interplay of these protecting groups is best visualized in the context of the complete automated synthesis cycle.
Conclusion
Protecting groups are not merely accessory reagents but the central pillar upon which high-fidelity oligonucleotide synthesis is built. From the acid-labile DMT group that orchestrates the stepwise chain elongation to the diverse array of base-protecting groups that dictate the final deprotection strategy, a deep understanding of their chemistry is paramount for any professional in the field. The selection of an appropriate protection scheme, balancing robustness during synthesis with lability for removal, is a key consideration that directly impacts the successful production of custom oligonucleotides for research, diagnostic, and therapeutic applications.
References
- 1. N6-Benzoyl-2'-deoxy-5'-O-DMT-adenosine 3'-CE phosphoramidite | 98796-53-3 | PB09172 [biosynth.com]
- 2. US7276620B2 - Process for preparing phosphorodiamidites - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of DNA and RNA Fragments Containing Guanine N2-Thioalkyl Tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | 102691-36-1 [chemicalbook.com]
- 10. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
The Core of Oligonucleotide Synthesis: An In-depth Technical Guide to Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
Phosphoramidite chemistry stands as the cornerstone of modern oligonucleotide synthesis, enabling the precise and efficient construction of DNA and RNA sequences. This robust methodology, first introduced in the early 1980s, has revolutionized molecular biology, diagnostics, and the development of nucleic acid-based therapeutics. This in-depth technical guide elucidates the core mechanisms of phosphoramidite chemistry, providing detailed experimental protocols and quantitative data to empower researchers in their pursuit of novel scientific discoveries and therapeutic innovations.
The Phosphoramidite Synthesis Cycle: A Step-by-Step Elucidation
The synthesis of oligonucleotides via phosphoramidite chemistry is a cyclical process performed on a solid support, typically controlled pore glass (CPG) or polystyrene. The synthesis proceeds in the 3' to 5' direction, with each cycle adding a single nucleotide to the growing chain. The four key steps in each cycle are: detritylation (deblocking), coupling, capping, and oxidation.
dot graph TD; A[Start: Solid Support with 3'-Terminal Nucleoside] --> B{1. Detritylation}; B --> C{2. Coupling}; C --> D{3. Capping}; D --> E{4. Oxidation}; E --> F{Repeat Cycle for Next Nucleotide}; F --> B; E --> G[Final Cleavage and Deprotection]; G --> H[Purified Oligonucleotide];
end
Figure 1: The phosphoramidite oligonucleotide synthesis cycle.
Step 1: Detritylation (Deblocking)
The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support. This exposes the 5'-hydroxyl group, making it available for reaction with the next phosphoramidite monomer.
Experimental Protocol:
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous, non-polar solvent like dichloromethane (DCM) or toluene.[1]
-
Procedure: The deblocking reagent is passed through the synthesis column containing the solid support.
-
Monitoring: The cleaved DMT cation is orange-colored and its absorbance can be measured at 495 nm to monitor the efficiency of each coupling step.[2]
-
Duration: The reaction is rapid and typically completed within seconds to a few minutes.[1]
Step 2: Coupling
In the coupling step, the next nucleoside, in the form of a phosphoramidite monomer, is added to the growing oligonucleotide chain. The phosphoramidite is activated by a catalyst, typically a weak acid like tetrazole or its derivatives, which protonates the diisopropylamino group, converting it into a good leaving group. The exposed 5'-hydroxyl group of the growing chain then attacks the phosphorus of the activated phosphoramidite, forming a phosphite triester linkage.[2][3]
Experimental Protocol:
-
Reagents:
-
Phosphoramidite monomer (corresponding to the desired base) dissolved in anhydrous acetonitrile.
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) or 0.45 M 1H-tetrazole in acetonitrile).[1]
-
-
Procedure: The phosphoramidite and activator solutions are mixed and delivered to the synthesis column. A significant molar excess of both reagents is used to drive the reaction to completion.[1]
-
Duration: Standard base coupling is typically complete within 30-60 seconds.[1]
Step 3: Capping
As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the growing chains will remain unreacted. To prevent these "failure sequences" from elongating in subsequent cycles and creating deletion mutations, they are permanently blocked in the capping step.[4] This is typically achieved by acetylation of the unreacted 5'-hydroxyl groups.[1][3]
Experimental Protocol:
-
Reagents:
-
Procedure: The two capping reagents are mixed and delivered to the synthesis column.
-
Duration: The capping reaction is very rapid, usually taking about 30 seconds.[2]
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the subsequent detritylation step. Therefore, it must be oxidized to a more stable pentavalent phosphate triester.[2]
Experimental Protocol:
-
Reagent: A solution of iodine (typically 0.02 M or 0.1 M) in a mixture of THF, pyridine, and water.[1][2]
-
Procedure: The oxidizing agent is introduced into the synthesis column.
-
Duration: The oxidation step is generally completed within 30-60 seconds.[2]
Following oxidation, the cycle is complete, and the process is repeated for the addition of the next nucleotide, starting again with the detritylation step.
The Critical Role of Protecting Groups
The success of phosphoramidite chemistry hinges on the strategic use of protecting groups to prevent unwanted side reactions at various reactive sites on the nucleoside monomers. These protecting groups must be stable throughout the synthesis cycle but readily removable under specific conditions during the final deprotection step.
dot graph G { layout=neato; node [shape=none, margin=0, fontcolor="#202124"]; edge [color="#5F6368"];
}
Figure 2: Protecting groups on a phosphoramidite monomer.
-
5'-Hydroxyl Group: Protected by a dimethoxytrityl (DMT) group, which is labile to mild acid.[1][5]
-
Exocyclic Amines of Nucleobases (A, C, G): These are protected to prevent side reactions during coupling. Common protecting groups include:
-
Adenine (A): Benzoyl (Bz) or Phenoxyacetyl (Pac).[6]
-
Cytosine (C): Benzoyl (Bz) or Acetyl (Ac).[6]
-
Guanine (G): Isobutyryl (iBu), dimethylformamidino (dmf), or iso-propylphenoxyacetyl (iPr-Pac).[6]
-
Thymine (T) and Uracil (U): Do not have exocyclic amino groups and therefore do not require protection.
-
-
Phosphite Group: The non-bridging oxygen is protected by a 2-cyanoethyl group, which is removed by β-elimination under basic conditions during the final deprotection.[2][5]
Quantitative Data on Synthesis Efficiency
The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide. Coupling efficiency, in particular, has a significant impact on the final product purity.
Coupling Efficiency
Modern automated synthesizers consistently achieve coupling efficiencies of over 99%.[1] Even a small decrease in coupling efficiency can lead to a substantial reduction in the yield of the full-length product, especially for longer oligonucleotides.
| Oligonucleotide Length | Coupling Efficiency | Theoretical Yield of Full-Length Product |
| 20-mer | 99.5% | 90.5% |
| 20-mer | 99.0% | 81.8% |
| 50-mer | 99.5% | 77.8% |
| 50-mer | 99.0% | 60.5% |
| 100-mer | 99.5% | 60.6% |
| 100-mer | 99.0% | 36.6% |
Table 1: Theoretical yield of full-length oligonucleotide as a function of coupling efficiency and length.
Activator Performance
The choice of activator can influence the coupling reaction rate and efficiency. While 1H-tetrazole is a traditional activator, more acidic or more nucleophilic activators have been developed to improve performance, especially for sterically hindered phosphoramidites like those used in RNA synthesis.
| Activator | pKa | Key Characteristics |
| 1H-Tetrazole | 4.9 | Standard, widely used activator. |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | More acidic than tetrazole, leading to faster coupling. |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | More acidic than ETT, beneficial for RNA synthesis. |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | Less acidic but more nucleophilic than tetrazole, resulting in faster coupling times.[7][8] |
Table 2: Comparison of common activators used in phosphoramidite coupling.
Final Cleavage and Deprotection
Once the desired oligonucleotide sequence has been assembled, the final steps involve cleaving the oligonucleotide from the solid support and removing all remaining protecting groups from the nucleobases and the phosphate backbone.
Cleavage from the Solid Support
The linkage between the 3'-end of the oligonucleotide and the solid support is typically an ester bond, which is cleaved under basic conditions.
Experimental Protocol:
-
Reagent: Concentrated ammonium hydroxide solution or a mixture of ammonium hydroxide and methylamine (AMA).[6][9]
-
Procedure: The solid support is incubated in the cleavage reagent at room temperature or elevated temperatures.
-
Duration: Cleavage is usually complete within 1-2 hours at room temperature.
Deprotection of Nucleobases and Phosphate Backbone
The same basic conditions used for cleavage also effect the removal of the protecting groups from the exocyclic amines of the nucleobases and the 2-cyanoethyl groups from the phosphate backbone.
Experimental Protocols:
| Deprotection Condition | Reagents | Temperature | Duration | Applicable Protecting Groups |
| Standard | Concentrated Ammonium Hydroxide | 55°C | 8-16 hours | Bz, iBu |
| Rapid | Ammonium Hydroxide/Methylamine (AMA) | 65°C | 10-15 minutes | Pac, Ac, iPr-Pac, dmf |
| Mild | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4-16 hours | Pac, Ac, iPr-Pac |
| Ultra-Mild | Anhydrous Ammonia/Methylamine Gas | Room Temperature | Varies | For highly sensitive modifications |
Table 3: Common deprotection protocols for oligonucleotides.
The choice of deprotection protocol depends on the stability of any modifications incorporated into the oligonucleotide. For sensitive moieties, milder deprotection conditions are necessary to prevent their degradation.[6]
Conclusion
Phosphoramidite chemistry remains the gold standard for oligonucleotide synthesis due to its high efficiency, robustness, and amenability to automation. A thorough understanding of the underlying chemical mechanisms, the function of protecting groups, and the parameters influencing reaction efficiencies is paramount for researchers and drug development professionals. By optimizing each step of the synthesis cycle and selecting the appropriate deprotection strategies, it is possible to produce high-quality, custom-designed oligonucleotides for a vast array of applications, from fundamental research to the development of next-generation therapeutics.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. atdbio.com [atdbio.com]
- 3. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 5. twistbioscience.com [twistbioscience.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. glenresearch.com [glenresearch.com]
An In-Depth Technical Guide to Solid-Phase Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and methodologies of solid-phase oligonucleotide synthesis, the cornerstone of modern DNA and RNA synthesis. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with a thorough understanding of this critical technology, from the fundamental chemistry to practical experimental considerations.
Introduction
Solid-phase oligonucleotide synthesis is a chemical method used to create short strands of nucleic acids (oligonucleotides) with a defined sequence.[1][2] Developed in the 1980s, the phosphoramidite method has become the gold standard for this process due to its high efficiency and amenability to automation.[1][3] This technique proceeds in a 3' to 5' direction, opposite to the natural enzymatic synthesis of DNA and RNA.[1] The synthesis is carried out on a solid support, typically controlled pore glass (CPG) or polystyrene beads, which allows for the easy removal of excess reagents and byproducts after each reaction step by simple filtration, thus eliminating the need for purification of intermediate products.[4][5][6] This key advantage has enabled the routine and rapid production of custom oligonucleotides for a vast array of applications, including PCR primers, gene synthesis, antisense therapeutics, and diagnostic probes.[7]
The Core Synthesis Cycle: A Four-Step Process
The synthesis of an oligonucleotide is a cyclical process, with one nucleotide added per cycle. Each cycle consists of four main chemical reactions: detritylation, coupling, capping, and oxidation.
The synthesis begins with the first nucleoside attached to the solid support at its 3'-hydroxyl group. The 5'-hydroxyl group of this nucleoside is protected by a dimethoxytrityl (DMT) group, which prevents unwanted side reactions.[4][8] The first step in the synthesis cycle is the removal of this acid-labile DMT group to free the 5'-hydroxyl for the subsequent coupling reaction.[5][8] This is typically achieved by treating the solid support with a mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).[8][9] The removal of the DMT group generates a vibrant orange-colored DMT cation, the absorbance of which can be measured spectrophotometrically to monitor the efficiency of each coupling step in real-time.[1][4]
Following detritylation, the now-free 5'-hydroxyl group of the support-bound nucleoside is ready to react with the next nucleotide to be added to the growing chain. This incoming nucleotide is in the form of a nucleoside phosphoramidite, a derivative where the 3'-hydroxyl group is activated with a phosphoramidite moiety and the 5'-hydroxyl is protected with a DMT group.[9] The phosphoramidite is activated by a weak acid, such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (DCI), to form a highly reactive intermediate.[8] This activated phosphoramidite is then coupled to the 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.[5][9] This reaction is carried out in an anhydrous solvent, typically acetonitrile.
The coupling reaction, while highly efficient, does not proceed to 100% completion.[6] This leaves a small percentage (typically 0.5-2%) of unreacted 5'-hydroxyl groups on the solid support.[3][6] If left unblocked, these reactive sites would be available to couple with the next phosphoramidite in the following cycle, leading to the formation of "n-1" shortmers, which are oligonucleotides with a single base deletion.[1][3] To prevent this, a capping step is introduced to permanently block these unreacted hydroxyl groups.[3] This is typically achieved by acetylation using a mixture of acetic anhydride and a catalyst, such as N-methylimidazole (NMI).[3][9]
The newly formed phosphite triester linkage from the coupling step is unstable and susceptible to cleavage under the acidic conditions of the subsequent detritylation step.[4] To create a more stable phosphate triester linkage, the phosphite is oxidized.[4][9] This is typically accomplished using a solution of iodine in the presence of water and a mild base like pyridine or lutidine.[9][10] This step completes the addition of one nucleotide to the growing oligonucleotide chain. The cycle of detritylation, coupling, capping, and oxidation is then repeated until the desired sequence is assembled.[5]
// Nodes Start [label="Start:\n3'-Nucleoside on Solid Support\n(5'-DMT Protected)", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond]; Detritylation [label="1. Detritylation\n(Acid Treatment)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Free5OH [label="Free 5'-OH Group", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="2. Coupling\n(Activated Phosphoramidite)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PhosphiteTriester [label="Phosphite Triester Linkage", fillcolor="#F1F3F4", fontcolor="#202124"]; Capping [label="3. Capping\n(Acetic Anhydride/NMI)", fillcolor="#FBBC05", fontcolor="#202124"]; CappedFailure [label="Capped Failure Sequences", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidation [label="4. Oxidation\n(Iodine/Water)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PhosphateTriester [label="Stable Phosphate Triester", fillcolor="#F1F3F4", fontcolor="#202124"]; Repeat [label="Repeat Cycle for\nNext Nucleotide", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; End [label="Final Oligonucleotide\n(Cleavage & Deprotection)", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond];
// Edges Start -> Detritylation; Detritylation -> Free5OH [label="Removes 5'-DMT group"]; Free5OH -> Coupling; Coupling -> PhosphiteTriester [label="Forms new linkage"]; PhosphiteTriester -> Capping; Capping -> CappedFailure [label="Blocks unreacted 5'-OH"]; PhosphiteTriester -> Oxidation; Oxidation -> PhosphateTriester [label="Stabilizes linkage"]; PhosphateTriester -> Repeat; Repeat -> Detritylation [label="Start next cycle"]; PhosphateTriester -> End [label="After final cycle"]; } .dot Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Quantitative Data: The Impact of Coupling Efficiency on Yield
The efficiency of each coupling step has a multiplicative effect on the final yield of the full-length oligonucleotide. Even a small decrease in coupling efficiency can significantly reduce the amount of desired product, especially for longer oligonucleotides.[11] The theoretical overall yield of a synthesis can be calculated using the formula:
Overall Yield (%) = (Coupling Efficiency) ^ (Number of Couplings)
The following table illustrates the theoretical maximum yield of full-length oligonucleotide at different coupling efficiencies and lengths.
| Oligonucleotide Length (bases) | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20 | 66.8% | 81.8% | 90.5% |
| 40 | 44.6% | 66.9% | 81.9% |
| 60 | 29.8% | 54.7% | 74.0% |
| 80 | 19.9% | 44.8% | 67.0% |
| 100 | 13.3% | 36.6% | 60.5% |
| 120 | 8.9% | 29.9% | 54.7% |
Note: This table represents the theoretical maximum yield of the full-length product before cleavage, deprotection, and purification, which will further reduce the final isolated yield.[11]
Experimental Protocols
The following are generalized protocols for the key steps in solid-phase oligonucleotide synthesis using the phosphoramidite method. Specific timings and reagent volumes may vary depending on the automated synthesizer and the scale of the synthesis.
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure:
-
The synthesis column containing the solid support is washed with anhydrous acetonitrile.
-
The detritylation solution is passed through the column for a specified time (e.g., 60-120 seconds).
-
The column is then thoroughly washed with anhydrous acetonitrile to remove the TCA and the cleaved DMT cation.
-
// Nodes Start [label="Start:\n5'-DMT Protected Oligonucleotide\non Solid Support", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond]; Wash1 [label="Wash with Acetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; AddTCA [label="Add 3% TCA in DCM", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate (60-120s)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash2 [label="Wash with Acetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Result:\nFree 5'-OH Group", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond];
// Edges Start -> Wash1; Wash1 -> AddTCA; AddTCA -> Incubate; Incubate -> Wash2; Wash2 -> End; } .dot Caption: Experimental workflow for the detritylation step.
-
Reagents:
-
Nucleoside Phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.45 M 1H-Tetrazole in anhydrous acetonitrile).
-
-
Procedure:
-
The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.
-
The reaction is allowed to proceed for a specific time (e.g., 30-180 seconds). The exact time depends on the nucleoside and the scale of the synthesis.
-
The column is then washed with anhydrous acetonitrile to remove excess reagents and byproducts.
-
// Nodes Start [label="Start:\nOligonucleotide with Free 5'-OH", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond]; AddReagents [label="Add Phosphoramidite and Activator", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate (30-180s)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash [label="Wash with Acetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Result:\nPhosphite Triester Linkage Formed", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond];
// Edges Start -> AddReagents; AddReagents -> Incubate; Incubate -> Wash; Wash -> End; } .dot Caption: Experimental workflow for the coupling step.
-
Reagents:
-
Capping Reagent A: Acetic Anhydride in Tetrahydrofuran (THF) with Lutidine.
-
Capping Reagent B: 16% N-Methylimidazole in THF.
-
-
Procedure:
-
Capping reagents A and B are delivered simultaneously to the synthesis column.
-
The reaction proceeds for a set time (e.g., 30-60 seconds).
-
The column is washed with anhydrous acetonitrile.
-
// Nodes Start [label="Start:\nMixture of Coupled and Uncoupled Chains", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond]; AddReagents [label="Add Capping Reagents A and B", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate (30-60s)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash [label="Wash with Acetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Result:\nUnreacted 5'-OH Groups are Capped", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond];
// Edges Start -> AddReagents; AddReagents -> Incubate; Incubate -> Wash; Wash -> End; } .dot Caption: Experimental workflow for the capping step.
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure:
-
The oxidizing solution is delivered to the synthesis column.
-
The reaction is allowed to proceed for a specific time (e.g., 30-60 seconds).
-
The column is washed with anhydrous acetonitrile.
-
// Nodes Start [label="Start:\nUnstable Phosphite Triester Linkage", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond]; AddIodine [label="Add Iodine Solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="Incubate (30-60s)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash [label="Wash with Acetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Result:\nStable Phosphate Triester Linkage", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond];
// Edges Start -> AddIodine; AddIodine -> Incubate; Incubate -> Wash; Wash -> End; } .dot Caption: Experimental workflow for the oxidation step.
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed.
-
Standard Protocol (Ammonium Hydroxide):
-
Reagent: Concentrated ammonium hydroxide.
-
Procedure:
-
The solid support is incubated in concentrated ammonium hydroxide at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
The solution containing the oligonucleotide is then heated at 55°C for 8-16 hours to remove the protecting groups from the nucleobases and the phosphate backbone.[12]
-
-
-
Fast Deprotection Protocol (AMA):
-
Reagent: A 1:1 mixture of aqueous Ammonium hydroxide and aqueous MethylAmine (AMA).
-
Procedure:
-
The solid support is treated with AMA at room temperature for 5-10 minutes to cleave the oligonucleotide.
-
The solution is then heated at 65°C for 5-15 minutes for deprotection.[12] This method significantly reduces the deprotection time but may not be compatible with all modified oligonucleotides.[13]
-
-
Conclusion
Solid-phase oligonucleotide synthesis, particularly the phosphoramidite method, is a robust and highly optimized technology that has been instrumental in advancing molecular biology and related fields. A thorough understanding of the underlying chemistry, the impact of quantitative parameters like coupling efficiency, and the details of the experimental protocols is essential for researchers and professionals who rely on synthetic oligonucleotides for their work. The continued refinement of this technology promises to deliver even longer and more complex nucleic acid sequences with higher fidelity, further expanding the horizons of biological research and therapeutic development.
References
- 1. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 2. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. atdbio.com [atdbio.com]
- 5. idtdna.com [idtdna.com]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. research.yale.edu [research.yale.edu]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 10. books.rsc.org [books.rsc.org]
- 11. biofabresearch.com [biofabresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. glenresearch.com [glenresearch.com]
Solubility Profile of Tetraphenylcyclopentadienone in Organic Solvents: A Technical Guide
Disclaimer: The following technical guide addresses the solubility of Tetraphenylcyclopentadienone. The initially requested compound, "D(TPCP)," could not be definitively identified in publicly available scientific literature. It is presumed to be a specific derivative or an internal designation for Tetraphenylcyclopentadienone, a well-documented organic compound. This guide is based on the available data for the parent compound.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility of Tetraphenylcyclopentadienone in various organic solvents. This document outlines qualitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the compound's synthesis workflow.
Executive Summary
Tetraphenylcyclopentadienone is a crystalline solid that is generally described as soluble in several organic solvents and insoluble in water. However, publicly available quantitative solubility data is scarce, and qualitative descriptions can be inconsistent. This guide consolidates the available qualitative information, provides a standardized protocol for determining precise solubility, and illustrates the primary synthesis route for the compound.
Solubility Data
| Organic Solvent | Qualitative Solubility | Source(s) |
| General | Soluble in organic solvents | [1] |
| Poorly soluble in most organic solvents | ||
| Aromatic Hydrocarbons | ||
| Benzene | Soluble | [2][3][4] |
| Alcohols | ||
| Ethanol | Soluble | [5] |
| Methanol | Partially Soluble | [5][6] |
| Aqueous | ||
| Water | Insoluble | [2][3][7][8] |
Experimental Protocol for Solubility Determination
The following is a generalized, robust protocol for the experimental determination of the solubility of a solid organic compound like Tetraphenylcyclopentadienone. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
3.1 Materials and Equipment
-
Tetraphenylcyclopentadienone (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Constant temperature incubator shaker or a thermostatted water bath with magnetic stirring
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
3.2 Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of Tetraphenylcyclopentadienone of known concentrations in the chosen solvent. These will be used to create a calibration curve for concentration determination.
-
Sample Preparation: Add an excess amount of Tetraphenylcyclopentadienone to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the maximum amount of solute has dissolved.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of Tetraphenylcyclopentadienone.
-
Calculation: Calculate the solubility of Tetraphenylcyclopentadienone in the solvent using the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.
Visualization of Synthesis Workflow
The most common method for synthesizing Tetraphenylcyclopentadienone is through a double aldol condensation reaction. The following diagram illustrates the workflow of this synthesis.
This diagram outlines the key stages in the synthesis of Tetraphenylcyclopentadienone, from the initial mixing of reactants to the final purification of the product.
References
- 1. Tetraphenylcyclopentadienone - Wikipedia [en.wikipedia.org]
- 2. Tetraphenylcyclopentadienone CAS#: 479-33-4 [m.chemicalbook.com]
- 3. Tetraphenylcyclopentadienone | 479-33-4 [chemicalbook.com]
- 4. Tetraphenylcyclopentadienone, 98% | Fisher Scientific [fishersci.ca]
- 5. Solved Why is tetraphenylcyclopentadienone soluble in | Chegg.com [chegg.com]
- 6. Solved 1. Tetraphenylcyclopentadienone is partially soluble | Chegg.com [chegg.com]
- 7. Tetraphenylcyclopentadienone, 99% | Fisher Scientific [fishersci.ca]
- 8. Tetraphenylcyclopentadienone, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
The Gatekeeper of Oligonucleotide Synthesis: An In-depth Technical Guide to the Dimethoxytrityl (DMT) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the precise world of synthetic chemistry, particularly in the assembly of oligonucleotides for therapeutics, diagnostics, and research, the strategic use of protecting groups is paramount. Among these, the 4,4'-dimethoxytrityl (DMT) group stands out as a cornerstone of modern solid-phase oligonucleotide synthesis. Its unique combination of stability, selective removal, and a built-in monitoring capability has made it an indispensable tool for the efficient and high-fidelity construction of DNA and RNA chains. This technical guide provides a comprehensive overview of the function, application, and quantification of the DMT protecting group.
Core Function: A Reversible Shield for the 5'-Hydroxyl Group
The primary role of the DMT group is to act as a temporary, acid-labile protecting group for the 5'-hydroxyl (-OH) function of a nucleoside.[1][2][3] This protection is crucial during phosphoramidite-based solid-phase oligonucleotide synthesis, the most common method for creating custom DNA and RNA sequences.[3][4] By blocking the reactive 5'-OH, the DMT group ensures that the incoming phosphoramidite monomer exclusively reacts with the free 3'-hydroxyl of the growing oligonucleotide chain, dictating the 3' to 5' direction of synthesis.[5]
The bulky nature of the DMT group also contributes to its specificity for the primary 5'-hydroxyl over the secondary 3'-hydroxyl group of the ribose or deoxyribose sugar.[5] This steric hindrance allows for the selective protection of the 5'-position, a key step in preparing the phosphoramidite building blocks.[5]
The Synthesis Cycle: A Symphony of Protection and Deprotection
The elegance of the DMT group lies in its seamless integration into the automated solid-phase synthesis cycle. This cycle, repeated for each nucleotide addition, consists of four key steps:
-
Detritylation (Deblocking): The cycle begins with the removal of the 5'-DMT group from the nucleoside anchored to the solid support (e.g., controlled pore glass). This is achieved by treating the support with a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[3][6][7] This step exposes the 5'-hydroxyl group, making it available for the next coupling reaction.[6]
-
Coupling: The next phosphoramidite monomer, with its own 5'-DMT group intact, is activated and added to the reaction column. The activated phosphoramidite then couples with the free 5'-hydroxyl of the support-bound nucleoside.[8]
-
Capping: To prevent the elongation of any unreacted sequences (failure sequences), a capping step is performed. This typically involves acetylation of the unreacted 5'-hydroxyl groups, rendering them inert to subsequent coupling reactions.[9]
-
Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate triester linkage, typically using an iodine solution.[6]
This four-step cycle is then repeated until the desired oligonucleotide sequence is assembled.
Monitoring Synthesis Efficiency: The Chromophoric Advantage
A significant advantage of the DMT group is its role as a real-time indicator of coupling efficiency. Upon cleavage with acid, the DMT group is released as a stable, bright orange-colored dimethoxytrityl cation (DMT+).[1][6] This cation has a strong absorbance maximum, which can be measured spectrophotometrically to quantify the amount of DMT released in each cycle.[10][11] By comparing the absorbance from each cycle, the stepwise coupling efficiency can be accurately determined, providing immediate feedback on the success of the synthesis.[8][12]
| Parameter | Value | Reference |
| DMT Cation Absorbance Maximum (λmax) | ~495-500 nm | [6][13] |
| Molar Extinction Coefficient (ε) at λmax | ~70,000 - 71,700 M⁻¹cm⁻¹ | [8][11][14] |
Table 1: Spectrophotometric Properties of the Dimethoxytrityl Cation. This table summarizes the key quantitative data used for monitoring oligonucleotide synthesis efficiency.
Purification Strategies: "DMT-on" versus "DMT-off"
The hydrophobic nature of the DMT group provides a powerful handle for the purification of the final oligonucleotide product. Two primary strategies are employed:
-
DMT-on Purification: In this method, the final detritylation step is omitted, leaving the full-length oligonucleotide with the DMT group attached.[15][16] This significantly increases the hydrophobicity of the desired product compared to the shorter, uncapped failure sequences.[15] Reversed-phase high-performance liquid chromatography (RP-HPLC) or specialized cartridges can then be used to effectively separate the DMT-on product from the more polar impurities.[2][15][17] The DMT group is subsequently removed post-purification.[10]
-
DMT-off Purification: For this approach, the DMT group is removed as the final step of the synthesis.[18] Purification is then typically performed using methods like anion-exchange HPLC or polyacrylamide gel electrophoresis (PAGE), which separate oligonucleotides based on their charge and size, respectively.[15]
Experimental Protocols
5'-O-DMT Protection of a Nucleoside (General Procedure)
This protocol describes the general steps for the selective protection of the 5'-hydroxyl group of a nucleoside.
-
Dissolution: Dissolve the base-protected nucleoside in a dry, aprotic solvent such as pyridine.[19]
-
Reagent Addition: Add a slight molar excess (typically 1.1-1.2 equivalents) of 4,4'-dimethoxytrityl chloride (DMT-Cl) to the solution at room temperature with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench any remaining DMT-Cl by adding a small amount of methanol.
-
Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to isolate the 5'-O-DMT protected nucleoside.[19]
On-Column Detritylation during Solid-Phase Synthesis
This protocol outlines the detritylation step as it occurs in an automated DNA synthesizer.
-
Reagent Delivery: A solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane, is delivered to the synthesis column containing the solid support with the DMT-protected oligonucleotide.[3][4]
-
Cleavage: The acid cleaves the ether linkage between the DMT group and the 5'-hydroxyl of the terminal nucleoside.[6]
-
Elution and Collection: The resulting bright orange solution containing the DMT cation is eluted from the column and can be collected for spectrophotometric analysis to determine the coupling yield.[10]
-
Washing: The solid support is thoroughly washed with an anhydrous solvent, such as acetonitrile, to remove all traces of the acid and the cleaved DMT group before proceeding to the next coupling step.[7]
Manual Detritylation of a "DMT-on" Purified Oligonucleotide
This protocol describes the removal of the DMT group from a purified oligonucleotide.
-
Dissolution: Dissolve the dried DMT-on oligonucleotide in a solution of 80% acetic acid in water.[10]
-
Incubation: Allow the solution to stand at room temperature for approximately 15-30 minutes.[10]
-
Precipitation: Add a salt solution (e.g., 3M sodium acetate) followed by a cold non-solvent like ethanol or isopropanol to precipitate the deprotected oligonucleotide.[10]
-
Isolation: Centrifuge the mixture to pellet the oligonucleotide.
-
Washing and Drying: Carefully decant the supernatant containing the cleaved DMT group. Wash the oligonucleotide pellet with cold ethanol and then dry it under vacuum.
Visualizing the Process
To better illustrate the key workflows and chemical transformations involving the DMT group, the following diagrams are provided.
Caption: The automated solid-phase oligonucleotide synthesis cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medicine.yale.edu [medicine.yale.edu]
- 3. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 4. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 5. researchgate.net [researchgate.net]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. academic.oup.com [academic.oup.com]
- 8. atdbio.com [atdbio.com]
- 9. glenresearch.com [glenresearch.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. A simple and sensitive spectrophotometric method for the quantitative determination of solid supported amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]
- 15. atdbio.com [atdbio.com]
- 16. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 17. shimadzu.com [shimadzu.com]
- 18. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of 5′-O-DMT-2′-O-TBS mononucleosides using an organic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase synthesis of oligonucleotides utilizing the phosphoramidite method. This automated chemical process enables the rapid and efficient production of custom DNA and RNA sequences, which are critical tools in molecular biology, diagnostics, and therapeutic development.
Principle of Solid-Phase Oligonucleotide Synthesis
Solid-phase oligonucleotide synthesis is a cyclical process that sequentially adds nucleotide residues to a growing chain attached to a solid support, typically controlled-pore glass (CPG) or polystyrene beads.[1][2] The synthesis proceeds in the 3' to 5' direction, which is the opposite of enzymatic DNA synthesis in vivo.[1][3] The phosphoramidite method is the most widely used chemistry for this process due to its high efficiency and amenability to automation.[1][3]
The synthesis cycle consists of four main chemical steps that are repeated for each nucleotide addition:
-
Deblocking (Detritylation): Removal of the 5'-hydroxyl protecting group from the nucleotide bound to the solid support.
-
Coupling: Addition of the next phosphoramidite monomer to the deprotected 5'-hydroxyl group.
-
Capping: Blocking of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in the final oligonucleotide sequence.[3]
-
Oxidation: Stabilization of the newly formed phosphite triester linkage to a more stable phosphate triester.
Following the completion of the desired sequence, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed. The final product is then purified to remove any truncated sequences or other impurities.
Experimental Protocols
The following protocols outline the standard procedures for each stage of solid-phase oligonucleotide synthesis.
Reagents and Solutions
Proper preparation and handling of reagents are critical for successful synthesis. All solvents and reagents should be anhydrous unless otherwise specified.
| Reagent/Solution | Composition | Purpose |
| Deblocking Solution | 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM)[4] | Removes the 5'-dimethoxytrityl (DMT) protecting group. |
| Activator Solution | 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in Acetonitrile[3][5] | Activates the incoming phosphoramidite monomer for coupling. |
| Phosphoramidite Monomers | 0.1 M solution of each desired nucleoside phosphoramidite (A, C, G, T/U) in anhydrous Acetonitrile.[6] | Building blocks for the growing oligonucleotide chain. |
| Capping Solution A | Acetic anhydride/2,6-Lutidine in Tetrahydrofuran (THF)[7][8] | Acetylates unreacted 5'-hydroxyl groups. |
| Capping Solution B | 16% N-Methylimidazole (NMI) in Tetrahydrofuran (THF)[7][8] | Catalyzes the acetylation reaction. |
| Oxidizing Solution | 0.02 M Iodine in Tetrahydrofuran/Water/Pyridine[4] | Oxidizes the phosphite triester to a phosphate triester. |
| Cleavage & Deprotection Solution | Concentrated aqueous ammonia or a mixture of ammonia and methylamine (AMA)[6] | Cleaves the oligonucleotide from the solid support and removes base and phosphate protecting groups. |
Synthesis Cycle Protocol
This cycle is performed in an automated DNA/RNA synthesizer. The specific timings and volumes may vary depending on the instrument and scale of synthesis.
-
Deblocking (Detritylation):
-
Flush the synthesis column with the deblocking solution to remove the 5'-DMT group from the support-bound nucleoside.
-
The orange-colored DMT cation released can be quantified spectrophotometrically to monitor coupling efficiency.[3][7]
-
Wash the column with anhydrous acetonitrile to remove the deblocking solution and any residual water.
-
-
Coupling:
-
Deliver the activator solution and the appropriate phosphoramidite monomer solution simultaneously to the synthesis column.
-
Allow the coupling reaction to proceed. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain.[3]
-
Wash the column with anhydrous acetonitrile.
-
-
Capping:
-
Deliver a mixture of Capping Solution A and Capping Solution B to the column.
-
This acetylates any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent coupling steps.[8]
-
Wash the column with anhydrous acetonitrile.
-
-
Oxidation:
-
Deliver the oxidizing solution to the column.
-
The phosphite triester linkage is oxidized to a more stable phosphate triester.[3]
-
Wash the column with anhydrous acetonitrile.
-
These four steps are repeated until the desired oligonucleotide sequence is assembled.
Post-Synthesis Cleavage and Deprotection
-
Transfer the solid support from the synthesis column to a vial.
-
Add the cleavage and deprotection solution (e.g., concentrated aqueous ammonia).
-
Heat the vial at a specified temperature (e.g., 55 °C) for a designated time to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.[9]
-
Cool the vial and transfer the solution containing the crude oligonucleotide to a new tube, leaving the solid support behind.
-
Dry the oligonucleotide solution, for instance, by using a vacuum concentrator.
Purification
Purification is essential to isolate the full-length product from truncated sequences and other impurities. Common purification methods include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates based on hydrophobicity. Often used for DMT-on purification, where the full-length oligonucleotide retains the hydrophobic DMT group.[1]
-
Polyacrylamide Gel Electrophoresis (PAGE): Separates based on size and is suitable for obtaining high-purity oligonucleotides.[1]
Data Presentation: Synthesis Efficiency and Yield
The efficiency of each coupling step is a critical determinant of the overall yield of the full-length oligonucleotide. Even a small decrease in coupling efficiency can significantly reduce the final product yield, especially for longer oligonucleotides.[10]
The theoretical yield of full-length product can be calculated using the following formula: Yield = (Coupling Efficiency) ^ (Number of couplings) [10]
The following table illustrates the theoretical maximum yield of full-length oligonucleotide based on coupling efficiency and oligonucleotide length.
| Oligonucleotide Length (bases) | Number of Couplings | Theoretical Yield at 98.0% Coupling Efficiency | Theoretical Yield at 99.0% Coupling Efficiency | Theoretical Yield at 99.5% Coupling Efficiency |
| 20-mer | 19 | 68.1% | 82.7% | 90.9% |
| 30-mer | 29 | 55.7% | 74.7% | 86.4% |
| 50-mer | 49 | 37.1% | 61.1% | 78.2% |
| 70-mer | 69 | 25.0% | 49.9% | 70.7% |
| 100-mer | 99 | 13.3% | 36.9% | 60.9% |
| 120-mer | 119 | 8.9% | 30.2% | 55.1% |
Data is illustrative and calculated based on the provided formula.
Visualizations
Workflow and Signaling Pathways
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. blog.invitek.com [blog.invitek.com]
- 3. DNA寡核苷酸合成 [sigmaaldrich.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. atdbio.com [atdbio.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. trilinkbiotech.com [trilinkbiotech.com]
Unraveling the Role of D(TPCP) in Therapeutic Oligonucleotide Manufacturing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The manufacturing of therapeutic oligonucleotides is a complex and highly controlled process that relies on a series of well-defined chemical reactions and purification steps. The demand for high-purity, chemically modified oligonucleotides for therapeutic applications has driven continuous innovation in synthesis and purification technologies. This document provides a detailed overview of the application of a specific reagent, D(TPCP), in this critical manufacturing process. While the precise identity and widespread commercial availability of a reagent termed "D(TPCP)" for oligonucleotide manufacturing could not be definitively established through publicly available resources, this application note is structured to provide a comprehensive framework. Should "D(TPCP)" represent a proprietary, emerging, or internally designated compound, the following protocols and data presentation formats can be adapted once its specific chemical nature and function are clarified.
The standard method for chemically synthesizing oligonucleotides is the phosphoramidite solid-phase synthesis cycle. This process involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support. The cycle consists of four key steps: deblocking (detritylation), coupling, capping, and oxidation. Following synthesis, the oligonucleotide is cleaved from the solid support and undergoes extensive purification to remove impurities and ensure the final product meets the stringent requirements for therapeutic use.
The Phosphoramidite Synthesis Cycle: A Foundational Workflow
The synthesis of therapeutic oligonucleotides is a cyclical process, with each cycle adding a single nucleotide to the growing chain. The efficiency of each step is critical to the final yield and purity of the full-length product.
Potential Applications of a Novel Reagent in Oligonucleotide Manufacturing
While the specific role of a reagent denoted as "D(TPCP)" is not documented in readily available scientific literature, a novel reagent in this field could potentially be applied in several key areas to enhance the manufacturing process. These areas include, but are not limited to:
-
A novel capping agent: To more efficiently block unreacted 5'-hydroxyl groups and prevent the formation of deletion mutations.
-
An alternative activator: For the coupling step, potentially offering higher efficiency or stability.
-
A specialized deprotection agent: For the removal of protecting groups from the nucleotide bases or the phosphate backbone, possibly under milder conditions to prevent degradation of the oligonucleotide.
-
A purification-enhancing reagent: To aid in the separation of the full-length product from truncated sequences during chromatography.
Experimental Protocols
The following are generalized protocols for key stages in therapeutic oligonucleotide manufacturing. These would need to be specifically adapted based on the determined function of "D(TPCP)".
Protocol 1: Solid-Phase Oligonucleotide Synthesis
This protocol outlines the standard steps for automated solid-phase synthesis of a 20-mer phosphorothioate oligonucleotide.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
Phosphoramidites for A, C, G, and T (or modified bases)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping solution A (Acetic anhydride/Pyridine/THF) and Capping solution B (N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/water/pyridine) or a sulfurizing agent (e.g., DDTT)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Load all necessary reagents and the synthesis column containing the solid support onto the automated DNA synthesizer.
-
Synthesis Program: Program the desired oligonucleotide sequence and synthesis scale.
-
Synthesis Cycle (repeated for each nucleotide): a. Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The column is then washed with acetonitrile. b. Coupling: The next phosphoramidite and activator are delivered to the column to react with the free 5'-hydroxyl group. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion impurities. d. Oxidation/Sulfurization: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester or sulfurized to a phosphorothioate triester. The column is then washed with acetonitrile.
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is typically left on for purification purposes (DMT-on purification).
Protocol 2: Cleavage and Deprotection
Materials:
-
Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA)
-
Heating block or oven
Procedure:
-
Cleavage: The solid support is treated with concentrated ammonium hydroxide or AMA to cleave the oligonucleotide from the support. The solution containing the oligonucleotide is collected.
-
Deprotection: The solution is heated to remove the protecting groups from the nucleobases and the phosphate backbone.
-
Evaporation: The solution is dried to remove the deprotection reagents.
Protocol 3: Oligonucleotide Purification by HPLC
Materials:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reverse-phase HPLC column
-
Mobile Phase A: Aqueous buffer (e.g., triethylammonium acetate)
-
Mobile Phase B: Acetonitrile
-
Purified water
Procedure:
-
Sample Preparation: The dried oligonucleotide is redissolved in an appropriate buffer.
-
HPLC Separation: The sample is injected onto the HPLC column. A gradient of increasing acetonitrile concentration is used to elute the oligonucleotides. The hydrophobic DMT-on full-length product will be retained longer on the column than the DMT-off failure sequences.
-
Fraction Collection: Fractions containing the full-length product are collected.
-
DMT Removal: The collected fractions are treated with an acid to remove the 5'-DMT group.
-
Desalting: The final product is desalted to remove any remaining salts from the purification process.
Data Presentation
Quantitative data from the manufacturing process should be meticulously recorded and presented to allow for process optimization and quality control.
Table 1: Synthesis Performance Metrics
| Parameter | Batch 1 | Batch 2 | Batch 3 | Acceptance Criteria |
| Synthesis Scale (µmol) | 100 | 100 | 100 | N/A |
| Average Coupling Efficiency (%) | 99.2 | 99.5 | 99.3 | > 99.0% |
| Crude Yield (OD260) | 8500 | 8900 | 8700 | Report |
| Full-Length Product (%) | 85 | 88 | 86 | > 80% |
Table 2: Purification and Final Product Characteristics
| Parameter | Batch 1 | Batch 2 | Batch 3 | Acceptance Criteria |
| Purified Yield (mg) | 250 | 265 | 258 | Report |
| Purity by HPLC (%) | 96.5 | 97.2 | 96.8 | > 95.0% |
| Identity by Mass Spec (Da) | 6150.2 | 6150.5 | 6150.3 | ± 0.1% of theoretical |
| Endotoxin Level (EU/mg) | < 0.1 | < 0.1 | < 0.1 | < 0.25 EU/mg |
Logical Relationships in Oligonucleotide Quality Control
The quality of the final therapeutic oligonucleotide is dependent on a series of critical quality attributes (CQAs) that are monitored throughout the manufacturing process.
Conclusion
The successful manufacture of therapeutic oligonucleotides requires robust and well-characterized processes. While the specific agent "D(TPCP)" remains to be identified in the broader scientific and commercial landscape, the framework provided here for its potential application, along with detailed protocols and data management strategies, offers a comprehensive guide for researchers and developers in this field. The continuous introduction and evaluation of novel reagents are essential for advancing the efficiency, purity, and scalability of therapeutic oligonucleotide production, ultimately benefiting patients in need of these innovative medicines. Further investigation into the specific chemical properties and mechanism of action of D(TPCP) will be necessary to fully realize its potential in this manufacturing workflow.
Application Note: Synthesis of Long Oligonucleotides Using Protected Dimer Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of long oligonucleotides (>75 nucleotides) is fundamental to advancing fields such as gene synthesis, CRISPR-based genome editing, and the development of nucleic acid therapeutics like antisense oligonucleotides (ASOs) and long-guide RNAs.[1] However, conventional solid-phase synthesis using monomer phosphoramidites faces significant challenges as the oligonucleotide length increases. The primary obstacle is the cumulative loss of yield due to incomplete coupling at each step. An average coupling efficiency of 98% results in a theoretical yield of only 13% for a 100-mer, making purification of the full-length product exceptionally difficult.[1]
Furthermore, the repeated exposure of the growing oligonucleotide chain to acidic conditions during the detritylation (deblocking) step can lead to depurination, particularly at guanosine and adenosine residues.[1][2] This side reaction creates abasic sites, which are cleaved during the final deprotection, resulting in truncated sequences that co-purify with the desired product.[1]
Protected dimer phosphoramidites, or "dimer blocks," offer a robust solution to these challenges. By incorporating two nucleotides in a single coupling cycle, this method halves the number of synthesis cycles required, leading to significantly higher yields, improved purity, and reduced consumption of time and reagents.[3][4] This application note provides a detailed overview and protocols for the synthesis of long oligonucleotides using protected dimer phosphoramidites.
The Dimer Block Advantage: A Quantitative Comparison
The primary benefit of using dimer phosphoramidites is the reduction in the total number of synthesis cycles. This directly impacts the overall yield and purity of the final product. With fewer cycles, there is a lower probability of side reactions and a significant reduction in the accumulation of failure sequences (n-1, n-2, etc.).[3]
| Parameter | Monomer-Based Synthesis | Dimer-Based Synthesis | Advantage of Dimers |
| Target Oligonucleotide Length | 100-mer | 100-mer | - |
| Number of Coupling Cycles | 99 | 49 | 51% Reduction |
| Avg. Stepwise Coupling Efficiency | 99.0% | 99.0% | - |
| Theoretical Full-Length Yield | (0.99)^99 ≈ 37.0% | (0.99)^49 ≈ 61.1% | ~65% Increase in Yield |
| Exposure to Acidic Deblocking | 99 steps | 49 steps | Reduced risk of depurination |
| Reagent Consumption & Time | High | Significantly Reduced | Improved Process Efficiency |
Table 1: Theoretical comparison of monomer vs. dimer phosphoramidite synthesis for a 100-mer oligonucleotide.
The Dimer Phosphoramidite Building Block
A dimer phosphoramidite is a dinucleotide unit where all reactive groups, except for the 3'-phosphoramidite, are protected. This allows for its direct use in automated solid-phase synthesis.
-
5'-Hydroxyl Group: Protected by an acid-labile 4,4'-dimethoxytrityl (DMT) group.[4]
-
2'-Hydroxyl Group (for RNA): Protected by groups such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyloxymethyl (TOM).[4] DNA synthesis does not require this protection.
-
Exocyclic Amines (on A, C, G): Protected by acyl groups like benzoyl (Bz) or isobutyryl (iBu).[5]
-
3'-Terminus: Contains the reactive diisopropylamino phosphoramidite group for coupling to the free 5'-OH of the growing chain.[4]
Experimental Workflow and Protocols
The synthesis of long oligonucleotides using dimer blocks follows the well-established phosphoramidite chemistry cycle on an automated solid-phase synthesizer. The process involves sequential addition of dimer blocks to a growing chain attached to a solid support, followed by cleavage, deprotection, and purification.
Protocol 1: Automated Solid-Phase Synthesis Cycle
This protocol outlines the four key steps performed repeatedly by an automated DNA/RNA synthesizer. The primary modification for dimer synthesis is the use of dimer phosphoramidites during the coupling step.
Key Considerations Before Starting:
-
Solid Support: For oligonucleotides >100 bases, use a support with a large pore size (e.g., 1000 Å or 2000 Å Controlled Pore Glass, CPG) or a polystyrene (PS) support.[1][6][7] Low-loading supports (10-20 µmol/g) are recommended to reduce steric hindrance.[8]
-
Anhydrous Conditions: All reagents, especially acetonitrile (ACN), must be strictly anhydrous to ensure high coupling efficiency.[1]
References
- 1. glenresearch.com [glenresearch.com]
- 2. Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfachemic.com [alfachemic.com]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. atdbio.com [atdbio.com]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Synthesis of Gene Fragments
Note: The specific compound "D(TPCP)" could not be definitively identified in a comprehensive search of scientific literature and chemical databases. The following application notes and protocols are based on widely established and effective methods for the chemical and enzymatic synthesis of gene fragments. These methodologies are fundamental to researchers, scientists, and drug development professionals in the field of synthetic biology.
Application Notes
The synthesis of gene fragments is a cornerstone of modern molecular biology, enabling a wide range of applications from basic research to the development of novel therapeutics. The ability to chemically construct DNA sequences provides researchers with complete control over the genetic material they wish to study or engineer. Key applications include:
-
Gene and Pathway Construction: Synthetic gene fragments are assembled to create novel genes or entire metabolic pathways. This is instrumental in metabolic engineering and synthetic biology for producing biofuels, pharmaceuticals, and other valuable chemicals.
-
Protein Engineering: By synthesizing gene fragments with specific mutations, researchers can create proteins with altered functions, improved stability, or novel enzymatic activities.
-
Vaccine and Therapeutic Development: Synthetic DNA is used to create DNA vaccines and to produce recombinant proteins and antibodies for therapeutic use.
-
Diagnostics: Gene fragments are used as standards and controls in diagnostic assays, such as PCR and next-generation sequencing.
The two primary approaches for gene fragment synthesis are the phosphoramidite method for chemical synthesis of oligonucleotides and various enzymatic assembly methods for joining these short DNA strands into longer fragments.
Key Performance Metrics in Gene Synthesis
The quality and efficiency of gene synthesis are critical for downstream applications. The following table summarizes key quantitative data related to modern gene synthesis methods.
| Parameter | Typical Values | Factors Influencing the Parameter |
| Synthesis Fidelity (Error Rate) | 1 in 500 to 1 in 10,000 bases | - Quality of phosphoramidite reagents- Efficiency of coupling and capping steps- Efficacy of enzymatic error correction methods |
| Maximum Fragment Length | 50 - 200 nucleotides (chemical synthesis)Up to several kilobases (enzymatic assembly) | - Stepwise yield of chemical synthesis- Efficiency and fidelity of DNA polymerases and ligases in assembly reactions |
| Synthesis Yield | Picomoles to nanomoles | - Scale of synthesis- Efficiency of purification methods |
| Turnaround Time | Days to weeks | - Length and complexity of the desired fragment- Synthesis and assembly method used |
Experimental Protocols
Protocol 1: Solid-Phase DNA Synthesis via Phosphoramidite Chemistry
This protocol outlines the fundamental cycle for the chemical synthesis of a single-stranded DNA oligonucleotide on a solid support.
Materials:
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside attached
-
Phosphoramidite monomers (A, C, G, T)
-
Activator solution (e.g., Tetrazole or a more modern equivalent)
-
Oxidizing solution (e.g., Iodine solution)
-
Capping solutions (e.g., Acetic anhydride and 1-methylimidazole)
-
Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
-
Automated DNA synthesizer
Procedure:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside on the solid support using the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling step.
-
Coupling: The next phosphoramidite monomer, activated by the activator solution, is coupled to the 5'-hydroxyl group of the growing DNA chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutations in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
-
Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and phosphate backbone are removed using the cleavage and deprotection solution.
-
Purification: The final product is purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Protocol 2: Gene Fragment Assembly using Polymerase Chain Assembly (PCA)
This protocol describes a common method for assembling multiple synthetic oligonucleotides into a larger gene fragment.
Materials:
-
Purified synthetic oligonucleotides designed to overlap with adjacent fragments
-
High-fidelity DNA polymerase
-
Deoxynucleotide triphosphates (dNTPs)
-
PCR buffer
-
Outer PCR primers (forward and reverse)
-
Thermocycler
-
Agarose gel electrophoresis system
Procedure:
-
Oligonucleotide Design: Design and synthesize a set of overlapping oligonucleotides that span the entire length of the desired gene fragment. Overlaps should typically be 20-40 base pairs with a melting temperature (Tm) suitable for annealing.
-
Assembly Reaction Setup: In a PCR tube, combine the pool of overlapping oligonucleotides, high-fidelity DNA polymerase, dNTPs, and PCR buffer.
-
Assembly PCR: Perform a PCR reaction without primers for the initial cycles. This allows the oligonucleotides to anneal and extend, forming larger fragments.
-
Denaturation: 98°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on oligo Tm)
-
Extension: 72°C for 1-2 minutes (depending on the length of the final fragment)
-
Repeat for 15-25 cycles.
-
-
Amplification PCR: Add the outer PCR primers to the reaction mixture.
-
Amplification PCR Program:
-
Initial Denaturation: 98°C for 2 minutes
-
Denaturation: 98°C for 20 seconds
-
Annealing: 55-65°C for 20 seconds
-
Extension: 72°C for 1-2 minutes
-
Repeat for 20-30 cycles.
-
Final Extension: 72°C for 5 minutes.
-
-
Analysis: Analyze the PCR product by agarose gel electrophoresis to confirm the presence of a band corresponding to the full-length gene fragment.
-
Purification: Purify the desired DNA fragment from the agarose gel.
-
Verification: Sequence the purified fragment to verify its accuracy.
Visualizations
Caption: Overall workflow for gene fragment synthesis.
Caption: The phosphoramidite cycle for DNA synthesis.
Caption: Mechanism of Polymerase Chain Assembly (PCA).
Application Notes and Protocols for Phosphoramidite Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphoramidite coupling reaction is the cornerstone of modern solid-phase oligonucleotide synthesis, enabling the automated chemical synthesis of DNA and RNA sequences with high fidelity and efficiency. This method, first introduced in the 1980s, relies on a four-step cycle—deblocking, coupling, capping, and oxidation—to sequentially add nucleotide building blocks to a growing chain attached to a solid support.[1][2] The coupling step, where a phosphoramidite monomer is activated and reacts with the free 5'-hydroxyl group of the growing oligonucleotide, is the most critical stage for achieving high yields of the desired full-length product.[3]
This document provides detailed application notes on the critical parameters of the phosphoramidite coupling reaction, comprehensive experimental protocols for both automated and manual synthesis, and a summary of quantitative data to aid in the optimization of oligonucleotide synthesis.
Key Parameters Influencing Coupling Efficiency
The success of oligonucleotide synthesis is critically dependent on achieving near-quantitative coupling efficiency at each step. Even a small decrease in efficiency can lead to a significant reduction in the yield of the full-length product, especially for longer oligonucleotides.[2] Several factors influence the efficiency of the phosphoramidite coupling reaction:
-
Activator: The choice of activator is paramount for the efficient protonation of the phosphoramidite's diisopropylamino group, which transforms it into a good leaving group and facilitates nucleophilic attack by the 5'-hydroxyl of the growing chain.[4] Activators vary in their acidity (pKa) and nucleophilicity, which in turn affects the rate and efficiency of the coupling reaction.[5]
-
Coupling Time: The time allowed for the coupling reaction to proceed to completion is a critical parameter. While standard DNA phosphoramidites typically couple rapidly, sterically hindered or modified phosphoramidites may require extended coupling times to achieve high efficiency.[6]
-
Reagent Concentration: The concentrations of the phosphoramidite and activator solutions are optimized to drive the reaction to completion. A molar excess of both the phosphoramidite and the activator relative to the solid support-bound oligonucleotide is typically used.[6]
-
Solvent: Acetonitrile is the most commonly used solvent for phosphoramidite coupling due to its ability to dissolve the reagents and its aprotic nature, which is essential for the reaction mechanism. The presence of water in the solvent is highly detrimental to coupling efficiency.[7]
-
Temperature: Phosphoramidite coupling reactions are typically carried out at room temperature.
Quantitative Data Summary
The following tables summarize key quantitative data related to phosphoramidite coupling reaction conditions.
Table 1: Common Activators for Phosphoramidite Coupling
| Activator | pKa | Typical Concentration (in Acetonitrile) | Key Characteristics |
| 1H-Tetrazole | 4.8 - 4.9 | 0.45 M | The traditional and widely used activator. Limited solubility can be an issue.[5][8][9] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | 0.25 M - 0.5 M | More acidic than 1H-Tetrazole, leading to faster coupling kinetics.[6][9] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | 0.3 M | More acidic than ETT, often used for RNA synthesis with sterically hindered phosphoramidites.[6][9] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | 0.25 M - 1.2 M | Less acidic but more nucleophilic than tetrazole-based activators, leading to rapid coupling with minimal side reactions. Highly soluble in acetonitrile.[5][10][11][12] |
Table 2: Typical Coupling Times
| Phosphoramidite Type | Activator | Typical Coupling Time |
| Standard DNA Phosphoramidites (dA, dC, dG, dT) | 1H-Tetrazole, ETT, DCI | 30 - 60 seconds |
| RNA Phosphoramidites (2'-O-TBDMS or 2'-O-TOM protected) | BTT, DCI | 3 - 15 minutes |
| Modified/Sterically Hindered Phosphoramidites | ETT, BTT, DCI | 5 - 15 minutes or longer |
Table 3: Reagent Concentrations for Automated Synthesis
| Reagent | Typical Concentration | Molar Excess (relative to solid support) |
| Phosphoramidite Monomers | 0.1 M in Acetonitrile | 5-fold |
| Activator | See Table 1 | 20-fold |
| Capping Reagent A (Acetic Anhydride) | Varies by manufacturer | N/A |
| Capping Reagent B (N-Methylimidazole) | Varies by manufacturer | N/A |
| Oxidizer (Iodine) | 0.02 M - 0.1 M in THF/Pyridine/Water | N/A |
| Deblocking Agent (TCA or DCA in DCM) | 3% (v/v) | N/A |
Experimental Protocols
Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis
This protocol describes a typical cycle for automated solid-phase oligonucleotide synthesis using the phosphoramidite method. The synthesis is performed on a commercial DNA/RNA synthesizer.
1. Preparation:
- Ensure all reagent bottles are filled with fresh, high-quality reagents.
- Use anhydrous acetonitrile (<30 ppm water) for all phosphoramidite and activator solutions.
- Install the appropriate solid support column (e.g., CPG or polystyrene) functionalized with the 3'-terminal nucleoside of the desired sequence.
- Program the synthesizer with the desired oligonucleotide sequence and synthesis protocol.
2. Synthesis Cycle: The following four steps are repeated for each nucleotide addition.
3. Final Deblocking and Cleavage:
- After the final coupling cycle, the terminal 5'-DMT group is typically left on (DMT-on) for purification purposes.
- The oligonucleotide is cleaved from the solid support and the protecting groups are removed by treatment with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
Protocol 2: Manual Phosphoramidite Coupling
This protocol is useful for coupling small amounts of expensive or modified phosphoramidites.
1. Preparation:
- Synthesize the oligonucleotide up to the point of the manual addition on an automated synthesizer, leaving the 5'-DMT group on.
- Perform the final deblocking step manually or on the synthesizer.
- Thoroughly dry the solid support with a stream of inert gas (e.g., argon).
2. Manual Coupling:
- In a dry syringe, draw up a solution of the phosphoramidite monomer in anhydrous acetonitrile.
- In a separate dry syringe, draw up a solution of the activator in anhydrous acetonitrile.
- Inject the phosphoramidite solution into the column containing the solid support, followed by the activator solution.
- Gently mix the reagents by passing them back and forth through the column using the two syringes for 1-2 minutes.
- Allow the reaction to stand for the desired coupling time, with occasional mixing.
3. Washing and Subsequent Steps:
- Wash the column thoroughly with anhydrous acetonitrile to remove excess reagents.
- The capping and oxidation steps can then be performed manually using syringes or by returning the column to the automated synthesizer.
Visualizations
Caption: Mechanism of the phosphoramidite coupling reaction.
Caption: Workflow of the solid-phase oligonucleotide synthesis cycle.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. idtdna.com [idtdna.com]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. atdbio.com [atdbio.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 8. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
Application Notes and Protocols for the Detritylation Step in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the detritylation step in solid-phase oligonucleotide synthesis, a critical stage for achieving high-yield and high-purity oligonucleotides. This document outlines the underlying chemistry, compares common reagents, provides detailed experimental protocols, and offers troubleshooting guidance.
Introduction to Detritylation
The detritylation step is the initial and repeated deprotection reaction in each cycle of phosphoramidite-based solid-phase oligonucleotide synthesis. Its purpose is to remove the 5'-hydroxyl protecting group, typically a dimethoxytrityl (DMT) group, from the growing oligonucleotide chain. This exposes a free hydroxyl group for the subsequent coupling reaction with the next phosphoramidite monomer. The efficiency of this step is paramount, as incomplete detritylation leads to the accumulation of N-1 shortmer impurities, which are difficult to separate from the full-length product.
The reaction is an acid-catalyzed cleavage of the DMT ether linkage. The released DMT cation is a stable, orange-colored species that can be quantified spectrophotometrically to monitor the efficiency of each synthesis cycle in real-time.
Chemical Mechanism and Reagents
The detritylation reaction is typically carried out using a dilute solution of a strong acid in an inert organic solvent. The most commonly used reagents are trichloroacetic acid (TCA) and dichloroacetic acid (DCA) in dichloromethane (DCM) or toluene.
The mechanism involves the protonation of the ether oxygen of the DMT group by the acid, followed by the cleavage of the carbon-oxygen bond to release the resonance-stabilized DMT carbocation and the oligonucleotide with a free 5'-hydroxyl group.
A critical side reaction during detritylation is depurination, the acid-catalyzed cleavage of the N-glycosidic bond between a purine base (adenine or guanine) and the deoxyribose sugar. This can lead to chain cleavage during the final basic deprotection step, significantly reducing the yield of the desired full-length oligonucleotide. The choice of detritylating agent and reaction conditions is therefore a trade-off between efficient DMT removal and minimizing depurination.
Comparison of Detritylating Reagents: TCA vs. DCA
Trichloroacetic acid (TCA) and dichloroacetic acid (DCA) are the most common reagents for detritylation. The choice between them depends on the specific requirements of the synthesis, such as the length of the oligonucleotide and the sensitivity of the nucleobases to depurination.
| Parameter | Trichloroacetic Acid (TCA) | Dichloroacetic Acid (DCA) | References |
| Typical Concentration | 2-3% (w/v) in DCM | 3% (v/v) in DCM or Toluene | [1][2] |
| Reaction Time | Faster (typically < 60 seconds) | Slower | [3] |
| Depurination Risk | Higher | Lower | [3][4] |
| pKa | ~0.7 | ~1.5 | [4] |
| Recommendation | Suitable for shorter oligonucleotides and when speed is critical. | Recommended for long oligonucleotides and sequences containing sensitive or modified bases to minimize depurination.[3][4] |
Experimental Protocols
Standard Detritylation Protocol (Automated Synthesizer)
This protocol describes a typical detritylation step within an automated oligonucleotide synthesis cycle.
Reagents:
-
Deblocking Solution: 3% Dichloroacetic Acid (DCA) in dichloromethane (DCM) or toluene. Alternatively, 2-3% Trichloroacetic Acid (TCA) in DCM can be used for faster cycles with a higher risk of depurination.
-
Washing Solvent: Anhydrous acetonitrile.
-
Inert Gas: Argon or Helium.
Procedure:
-
Pre-Wash: Wash the solid support containing the DMT-protected oligonucleotide with anhydrous acetonitrile to remove any residual reagents from the previous cycle.
-
Detritylation: Deliver the deblocking solution to the synthesis column and allow it to react for the specified time (typically 60-120 seconds for DCA, or 30-60 seconds for TCA). The eluent containing the orange DMT cation is directed to a UV-Vis spectrophotometer for monitoring.
-
Post-Wash: Wash the solid support thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
Drying: Dry the support with a stream of inert gas to ensure a completely anhydrous environment for the subsequent coupling step.
Protocol for Monitoring Detritylation Efficiency by UV-Vis Spectroscopy
Real-time monitoring of the released DMT cation provides a direct measure of the coupling efficiency of the previous cycle.
Instrumentation:
-
Automated DNA/RNA synthesizer equipped with an in-line UV-Vis spectrophotometer.
-
Fraction collector (optional, for manual verification).
Procedure:
-
Instrument Setup: Set the spectrophotometer to measure the absorbance at 495-500 nm, the λmax of the DMT cation.
-
Data Collection: During the detritylation step, the synthesizer directs the acidic eluent through the spectrophotometer's flow cell. The absorbance is recorded over time.
-
Analysis:
-
The integrated peak area of the absorbance profile is proportional to the amount of DMT cation released.
-
The stepwise coupling efficiency can be calculated by comparing the amount of trityl released at each step. A consistent or gradually increasing trityl release indicates successful synthesis, while a sudden drop suggests a problem with the preceding coupling step.[5]
-
The theoretical yield can be calculated based on the average stepwise coupling efficiency.
-
Visualizing the Process
Chemical Mechanism of Detritylation
Caption: Acid-catalyzed cleavage of the 5'-DMT protecting group.
Experimental Workflow for a Single Synthesis Cycle
Caption: The four main steps of a single oligonucleotide synthesis cycle.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Stepwise Yield (Low Trityl Signal) | 1. Incomplete detritylation in the current cycle. 2. Inefficient coupling in the previous cycle. 3. Degradation of the deblocking solution. | 1. Increase detritylation time or use a slightly higher acid concentration. Ensure adequate delivery of the deblocking solution. 2. Check the quality and concentration of the phosphoramidite and activator from the previous cycle. 3. Prepare fresh deblocking solution. |
| Gradual Decrease in Yield | 1. Inefficient coupling throughout the synthesis. 2. Gradual degradation of reagents. 3. Increasing steric hindrance in longer oligonucleotides. | 1. Optimize coupling time and reagent concentrations. 2. Replace all reagents with fresh stock. 3. Increase coupling and detritylation times for later cycles. |
| No Trityl Signal | 1. Complete failure of the previous coupling step. 2. Clogged fluidics preventing reagent delivery. 3. Incorrect reagent bottle installed. | 1. Abort the synthesis and investigate the cause of coupling failure. 2. Perform a system flush and check for blockages. 3. Verify the correct installation of all reagent bottles. |
| High Final Product Impurity (N-1 shortmers) | 1. Consistently incomplete detritylation. 2. Inefficient capping. | 1. Switch to a stronger deblocking agent (e.g., TCA if using DCA, with caution) or increase detritylation time. 2. Check the capping reagents and protocol. |
| Evidence of Depurination (Chain Cleavage in Final Product) | 1. Overly harsh detritylation conditions (too strong acid, too long exposure). 2. Synthesis of sequences prone to depurination (e.g., poly-A tracts). | 1. Switch to a milder acid (DCA). Reduce detritylation time. 2. Use modified phosphoramidites with protecting groups that are more resistant to depurination. |
Conclusion
The detritylation step is a fundamental and critical part of solid-phase oligonucleotide synthesis. A thorough understanding of the underlying chemistry, careful selection of reagents, and diligent monitoring are essential for the successful synthesis of high-quality oligonucleotides. By following the protocols and troubleshooting guidelines outlined in these application notes, researchers can optimize their synthesis processes and achieve reliable and reproducible results.
References
- 1. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. WO1996003417A1 - Improved methods of detritylation for oligonucleotide synthesis - Google Patents [patents.google.com]
- 4. glenresearch.com [glenresearch.com]
- 5. CA3199967A1 - Process for the de-tritylation of oligonucleotides - Google Patents [patents.google.com]
Application Notes and Protocols for Capping Unreacted Hydroxyl Groups in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In complex chemical syntheses, particularly in the automated solid-phase synthesis of biopolymers like oligonucleotides and peptides, as well as in the modification of polysaccharides, the complete reaction of all functional groups at each step is often not achieved. Unreacted hydroxyl (-OH) groups can lead to the formation of undesirable side products, such as deletion sequences in oligonucleotides and peptides, which can be difficult to separate from the target molecule and may compromise the final product's efficacy and safety. To prevent this, a "capping" step is introduced to permanently block these unreacted hydroxyl groups, rendering them inert to subsequent reaction cycles. This application note provides detailed protocols and comparative data for common methods of capping unreacted hydroxyl groups in oligonucleotide, peptide, and polysaccharide synthesis.
Capping Strategies and Mechanisms
The most prevalent method for capping unreacted hydroxyl groups is acetylation, typically using acetic anhydride as the acetylating agent. The reaction is catalyzed by a base, which activates the hydroxyl group or the acetic anhydride, facilitating the nucleophilic attack of the hydroxyl group on one of the carbonyl carbons of the acetic anhydride. This results in the formation of a stable acetate ester, effectively "capping" the hydroxyl group.
Common catalysts include N-methylimidazole (NMI), pyridine, and diisopropylethylamine (DIPEA). While effective, these reagents have different catalytic efficiencies and potential side reactions that must be considered for specific applications. An alternative to acetylation is the use of phosphoramidite reagents, such as UniCap phosphoramidite, which can offer higher capping efficiencies in certain contexts.
Quantitative Comparison of Capping Efficiencies
The efficiency of a capping step is critical for minimizing the formation of failure sequences. The following table summarizes the reported efficiencies of common capping methods.
| Synthesis Type | Capping Agent | Catalyst/Activator | Reported Capping Efficiency (%) | Reference |
| Oligonucleotide | Acetic Anhydride | N-Methylimidazole (10%) | ~90 | |
| Oligonucleotide | Acetic Anhydride | N-Methylimidazole (16%) | ~97 | |
| Oligonucleotide | UniCap Phosphoramidite | Tetrazole | >99 | |
| Peptide | Acetic Anhydride | Pyridine | >99 (qualitative) | |
| Peptide | Acetic Anhydride | DIPEA/HOBt | Effective for difficult sequences |
Experimental Protocols
I. Capping in Solid-Phase Oligonucleotide Synthesis
A. Acetic Anhydride and N-Methylimidazole (NMI) Capping
This is the most common method used in automated oligonucleotide synthesis.
Reagents:
-
Capping Solution A (Cap A): 10% Acetic Anhydride in Tetrahydrofuran (THF) or Acetonitrile (MeCN).
-
Capping Solution B (Cap B): 16% N-Methylimidazole in THF or MeCN.
-
Washing Solvent: Acetonitrile (MeCN).
Protocol:
-
Following the coupling step in the synthesis cycle, wash the solid support with MeCN to remove excess phosphoramidite and activator.
-
Deliver an equal volume of Capping Solution A and Capping Solution B to the synthesis column.
-
Allow the capping mixture to react with the solid support for 2-5 minutes at room temperature.
-
Expel the capping solution from the column.
-
Wash the solid support thoroughly with MeCN to remove unreacted capping reagents and byproducts.
-
Proceed to the oxidation step of the synthesis cycle.
B. UniCap Phosphoramidite Capping
This method offers a highly efficient alternative to traditional acetic anhydride capping.
Reagents:
-
UniCap Phosphoramidite Solution: UniCap Phosphoramidite dissolved in anhydrous MeCN to the standard phosphoramidite concentration (e.g., 0.1 M).
-
Activator Solution: Standard tetrazole or dicyanoimidazole (DCI) solution in MeCN.
-
Washing Solvent: Acetonitrile (MeCN).
Protocol:
-
After the coupling step, wash the solid support with MeCN.
-
Deliver the UniCap Phosphoramidite Solution and Activator Solution to the synthesis column, following the same procedure as a standard phosphoramidite coupling step.
-
Allow the reaction to proceed for the same duration as a standard coupling step.
-
Expel the solution from the column.
-
Wash the solid support thoroughly with MeCN.
-
Proceed to the oxidation step.
II. Capping in Solid-Phase Peptide Synthesis (SPPS)
A. Acetic Anhydride and Pyridine/DIPEA Capping
This protocol is used to cap unreacted amino groups on the growing peptide chain, which are analogous to hydroxyl groups in their reactivity towards acylation.
Reagents:
-
Capping Solution: A freshly prepared mixture of:
-
Acetic Anhydride (e.g., 50 equivalents based on resin substitution).
-
Pyridine (e.g., 50 equivalents based on resin substitution) or Diisopropylethylamine (DIPEA).
-
Solvent: N,N-Dimethylformamide (DMF).
-
-
Washing Solvents: DMF, Dichloromethane (DCM).
Protocol:
-
Following the amino acid coupling step, wash the resin several times with DMF to remove excess reagents.
-
Suspend the resin in the freshly prepared capping solution.
-
Agitate the mixture gently at room temperature for 30 minutes.
-
Filter the resin and wash it thoroughly with DMF and then DCM.
-
Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the capping procedure.
III. Capping in Polysaccharide Modification
This protocol describes the acetylation of free hydroxyl groups on a polysaccharide such as cellulose or starch.
Reagents:
-
Polysaccharide (e.g., microcrystalline cellulose, starch).
-
Acetic Anhydride.
-
Catalyst: Iodine or Pyridine.
-
Solvent (optional, for homogeneous reaction): N,N-Dimethylacetamide (DMAc) / Lithium Chloride (LiCl) or Dimethyl Sulfoxide (DMSO).
-
Precipitation Solvent: Ethanol or Acetone.
-
Washing Solvent: Ethanol.
Protocol (Heterogeneous conditions with Iodine catalyst):
-
Dry the polysaccharide thoroughly under vacuum.
-
In a reaction vessel, suspend the polysaccharide in a large excess of acetic anhydride.
-
Add a catalytic amount of iodine (e.g., 5-10 mol% relative to the anhydroglucose units).
-
Heat the mixture with stirring (e.g., at 100-130°C) for a specified time (e.g., 30 minutes to several hours), depending on the desired degree of substitution. Microwave irradiation can also be used to accelerate the reaction.
-
Cool the reaction mixture to room temperature.
-
Precipitate the acetylated polysaccharide by pouring the reaction mixture into a large volume of ethanol or water.
-
Filter the product and wash it extensively with ethanol to remove unreacted acetic anhydride, acetic acid, and iodine.
-
Dry the final product under vacuum.
Analytical Methods for Determining Capping Efficiency
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of oligonucleotides and peptides and can be used to quantify the amount of failure sequences.
Protocol for Oligonucleotide Analysis:
-
Cleave the synthesized oligonucleotide from the solid support and deprotect it.
-
Dissolve the crude oligonucleotide in an appropriate mobile phase buffer.
-
Analyze the sample using ion-pair reversed-phase HPLC (IP-RP-HPLC).
-
Column: A C18 column suitable for oligonucleotide separation.
-
Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 100 mM triethylammonium acetate (TEAA)).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B.
-
Detection: UV absorbance at 260 nm.
-
-
Integrate the peak areas of the full-length product and any shorter (n-1) failure sequences. The capping efficiency can be estimated from the relative peak areas.
B. Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the molecular weights of the components in a sample, allowing for the identification of the desired product and any uncapped species.
Protocol for Peptide Analysis:
-
Cleave a small amount of the resin-bound peptide and deprotect it.
-
Dissolve the crude peptide in a suitable solvent for MS analysis.
-
Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Examine the resulting mass spectrum for the presence of the expected molecular weight of the capped, full-length peptide.
-
Search for peaks corresponding to the molecular weights of potential uncapped, shorter peptide sequences. The relative intensities of these peaks can provide a qualitative or semi-quantitative measure of capping efficiency.
C. Hydroxyl Value Titration
This classical method can be used to determine the number of remaining free hydroxyl groups after a capping reaction, particularly for bulk-modified polysaccharides.
Protocol (based on DIN EN ISO 4629-2):
-
Accurately weigh a known amount of the capped and dried sample into a beaker.
-
Add a defined volume of acetylation reagent (a solution of acetic anhydride in a suitable solvent like N-methyl-2-pyrrolidone) and a catalyst solution (e.g., 4-dimethylaminopyridine in N-methyl-2-pyrrolidone).
-
Allow the reaction to proceed for a specified time (e.g., 15 minutes) with stirring to acetylate any remaining hydroxyl groups.
-
Add a precise amount of water to hydrolyze the excess acetic anhydride to acetic acid and stir for a further period (e.g., 12 minutes).
-
Titrate the resulting acetic acid with a standardized solution of potassium hydroxide (KOH) to a potentiometric endpoint.
-
Perform a blank titration without the sample.
-
Calculate the hydroxyl value (in mg KOH/g sample) based on the difference in the volume of KOH solution consumed by the blank and the sample. A lower hydroxyl value indicates a higher degree of capping.
Diagrams
Caption: General reaction scheme for capping a hydroxyl group with acetic anhydride.
Caption: Workflow for a single cycle in solid-phase synthesis incorporating a capping step.
Application Notes and Protocols for the Oxidation of Phosphite Triesters to Phosphate Triesters
For Researchers, Scientists, and Drug Development Professionals
The oxidation of phosphite triesters to their corresponding phosphate triesters is a critical step in numerous synthetic organic chemistry applications, most notably in the automated solid-phase synthesis of oligonucleotides. This process converts the unstable P(III) intermediate to the stable P(V) phosphate linkage, which forms the backbone of DNA and RNA. The choice of oxidizing agent and protocol is paramount to ensure high-yield, rapid, and clean conversion while preserving the integrity of sensitive functional groups within the molecule.
This document provides detailed application notes on the most common methods for this oxidation, complete experimental protocols, and a comparative analysis of their performance.
General Reaction Scheme
The fundamental transformation involves the oxidation of the phosphorus center from a trivalent to a pentavalent state.
Comparative Data of Common Oxidation Methods
The selection of an appropriate oxidizing agent is often a trade-off between reaction speed, yield, cost, and compatibility with the substrate. The following table summarizes quantitative data for the most frequently employed methods.
| Oxidizing Agent | Typical Concentration & Solvent | Reaction Time | Yield (%) | Key Advantages | Potential Disadvantages |
| Iodine | 0.02 M - 0.1 M in THF/Pyridine/Water[1][2] | < 30 seconds | >98-99%[1] | Fast, efficient, and cost-effective. | Can damage sensitive nucleobases (e.g., 7-deaza-dG) and other functional groups; requires aqueous conditions.[3] Can cause strand cleavage in certain contexts.[4] |
| Hydrogen Peroxide | 0.25 M in aqueous Acetonitrile[5] | ~10 minutes[5] | Up to 95%[5] | "Green" alternative, inexpensive. | Slower reaction times compared to iodine. |
| (1S)-(+)-(10-Camphorsulfonyl)oxaziridine (CSO) | 0.5 M in Acetonitrile | ~3 minutes | Equivalent or better than iodine for sensitive substrates.[6] | Non-aqueous, ideal for water-sensitive substrates and modifications.[3] Avoids iodine-related side reactions. | Higher cost, longer reaction time than iodine. |
| tert-Butyl Hydroperoxide (t-BuOOH) | 1 M in DCM or 10% in Acetonitrile/Water[4] | 2 - 10 minutes[4] | High | Non-aqueous option, can be milder than iodine for specific substrates.[4] | Peroxides can be unstable. |
Experimental Protocols
The following are detailed protocols for the oxidation of phosphite triesters, primarily within the context of solid-phase oligonucleotide synthesis.
Protocol 1: Standard Oxidation with Iodine
This is the most common method used in automated DNA and RNA synthesis.
Materials:
-
Oxidizing Solution: 0.02 M Iodine in a mixture of Tetrahydrofuran (THF), Pyridine, and Water. A common composition is approximately 10% water and 20% pyridine in THF.[2]
-
Washing Solvent: Acetonitrile (ACN)
-
Solid support with bound phosphite triester
Procedure:
-
Following the coupling step in oligonucleotide synthesis, drain the coupling solution from the synthesis column.
-
Wash the solid support thoroughly with acetonitrile to remove any residual reagents.
-
Deliver the iodine oxidizing solution to the synthesis column, ensuring the entire solid support is wetted.
-
Allow the oxidation reaction to proceed for 30 seconds.
-
Drain the oxidizing solution from the column.
-
Wash the solid support extensively with acetonitrile to remove the oxidizing solution and any byproducts.
-
The resulting stable phosphate triester is now ready for the next cycle of deblocking and coupling.
Workflow Diagram:
Protocol 2: Non-Aqueous Oxidation with (1S)-(+)-(10-Camphorsulfonyl)oxaziridine (CSO)
This protocol is recommended for the synthesis of oligonucleotides containing sensitive functionalities that are incompatible with aqueous iodine.
Materials:
-
Oxidizing Solution: 0.5 M CSO in anhydrous Acetonitrile.
-
Washing Solvent: Anhydrous Acetonitrile (ACN)
-
Solid support with bound phosphite triester
Procedure:
-
After the coupling step, drain the coupling solution from the synthesis column.
-
Wash the solid support with anhydrous acetonitrile.
-
Deliver the 0.5 M CSO solution in anhydrous acetonitrile to the column.
-
Allow the oxidation to proceed for 3 minutes.[3]
-
Drain the CSO solution.
-
Wash the solid support thoroughly with anhydrous acetonitrile.
-
Proceed with the next step in the synthesis cycle.
Logical Relationship Diagram:
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. US6833450B1 - Phosphite ester oxidation in nucleic acid array preparation - Google Patents [patents.google.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Synthesis and characterization of oligonucleotides containing conformationally constrained bicyclo[3.1.0]hexane pseudosugar analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datapdf.com [datapdf.com]
- 6. glenresearch.com [glenresearch.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency of Protected Deoxynucleotide Dimers
Welcome to the technical support center for optimizing the coupling efficiency of protected deoxynucleotide dimers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the success of their oligonucleotide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using deoxynucleotide dimer phosphoramidites over monomer phosphoramidites?
A1: The primary advantage of using dimer phosphoramidites is the increased efficiency of synthesis. By coupling two nucleotide units in a single step, the total number of synthesis cycles is reduced. This leads to several benefits:
-
Reduced Synthesis Time: Fewer cycles result in a shorter overall time to synthesize the desired oligonucleotide.
-
Higher Purity of Final Product: Minimizing the number of coupling and deprotection steps reduces the cumulative chance of side reactions, such as depurination or the formation of truncated sequences (n-1 shortmers).[1]
-
Improved Consistency: Using dimers can lead to more consistent coupling efficiencies, especially for complex or lengthy sequences.[1]
Q2: What is a typical coupling efficiency I should expect, and how does it impact the final yield?
A2: A high coupling efficiency is critical for the successful synthesis of long oligonucleotides.[2] You should aim for a stepwise coupling efficiency of 99% or higher . Even a small decrease in efficiency can dramatically reduce the yield of the full-length product (FLP). For example, a 98% average coupling efficiency for a 100-mer oligonucleotide would theoretically yield only 13% full-length product, whereas a 99% efficiency would yield approximately 37%.[2]
Q3: What is the most critical factor affecting coupling efficiency?
A3: The presence of water in the reagents is the most detrimental factor for coupling efficiency.[2] Moisture can lead to two primary issues:
-
Reaction with Activated Monomer: Water can react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[2]
-
Hydrolysis of Phosphoramidite: Water can hydrolyze the phosphoramidite to its corresponding H-phosphonate, rendering it inactive for coupling.[2] It is crucial to use anhydrous acetonitrile (ACN) with a water content of 10-15 ppm or lower and to handle all reagents under anhydrous conditions.[2]
Q4: Are there any side reactions specific to using deoxynucleotide dimers?
A4: While many of the challenges are the same as with monomers, one specific issue to be aware of is the potential for GG dimer addition . Acidic activators can cause a small amount of detritylation of the 5'-DMT group from a dG phosphoramidite during the coupling step. This prematurely deprotected monomer can then react with another activated dG phosphoramidite, forming a GG dimer that gets incorporated into the sequence, resulting in an n+1 impurity.[2]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of deoxynucleotide dimers.
Issue 1: Low Coupling Efficiency
Symptoms:
-
Low overall yield of the final oligonucleotide.
-
High percentage of n-1 and other truncated sequences observed during HPLC or mass spectrometry analysis.
-
Faint color development during the detritylation step (if monitoring trityl cation release).
Root Causes and Solutions:
| Potential Cause | Recommended Action |
| Moisture Contamination | Ensure all reagents, especially acetonitrile (ACN), are strictly anhydrous (<10-15 ppm water). Use fresh, septum-sealed bottles of ACN for dissolving phosphoramidites.[2] Implement a rigorous solvent drying protocol (see Experimental Protocols). |
| Degraded Phosphoramidites | Phosphoramidites are sensitive to moisture and oxidation. Use fresh phosphoramidites and store them under an inert atmosphere (argon or nitrogen) at the recommended temperature. Perform a quality check using ³¹P NMR to assess purity (see Experimental Protocols). |
| Suboptimal Activator | The choice of activator can significantly impact coupling kinetics. For sterically hindered dimers or difficult couplings, a more potent activator like DCI or BTT may be required over the standard 1H-Tetrazole.[3] |
| Inefficient Capping | Unreacted 5'-hydroxyl groups that are not capped will be available for coupling in the next cycle, leading to n-1 deletion sequences. Ensure capping reagents (e.g., Acetic Anhydride and N-Methylimidazole) are fresh and delivered effectively. |
| Synthesizer Malfunction | Check the synthesizer for proper reagent delivery, valve function, and pressure. Ensure there are no leaks in the system that could introduce moisture. |
Logical Flow for Troubleshooting Low Coupling Efficiency
Caption: Troubleshooting workflow for low coupling efficiency.
Quantitative Data Summaries
Table 1: Comparison of Common Activators
The choice of activator impacts coupling time and efficiency. More acidic activators can increase coupling speed but may also increase the risk of side reactions like detritylation.
| Activator | pKa | Typical Concentration | Key Characteristics |
| 1H-Tetrazole | 4.8 | 0.45 M | Standard activator; can have longer coupling times (10-15 min for some substrates).[3] |
| ETT (5-Ethylthio-1H-tetrazole) | 4.28 | 0.25 - 0.75 M | More acidic and soluble in ACN than 1H-Tetrazole; generally faster coupling.[3] |
| BTT (5-Benzylthio-1H-tetrazole) | 4.08 | 0.25 - 0.33 M | Highly effective for RNA synthesis, with coupling times as low as 3 minutes. Its higher acidity can be a concern for sensitive monomers.[3] |
| DCI (4,5-Dicyanoimidazole) | 5.2 | 0.25 - 1.2 M | Less acidic but more nucleophilic than tetrazoles. Highly soluble in ACN and very effective for large-scale synthesis or sterically hindered monomers.[3][4] |
Table 2: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Product (FLP)
This table illustrates the critical importance of maintaining high coupling efficiency, especially for longer oligonucleotides.
| Oligonucleotide Length | Yield at 98.0% Efficiency | Yield at 99.0% Efficiency | Yield at 99.5% Efficiency |
| 20-mer | 68% | 83% | 91% |
| 50-mer | 36% | 61% | 78% |
| 75-mer | 22% | 47% | 69% |
| 100-mer | 13%[2] | 37% | 61% |
Experimental Protocols
Protocol 1: Preparation of Anhydrous Acetonitrile using Molecular Sieves
Objective: To reduce the water content in acetonitrile to <15 ppm, which is critical for high-efficiency phosphoramidite coupling.
Materials:
-
HPLC-grade Acetonitrile (ACN)
-
3Å Molecular Sieves (8-12 mesh)[5]
-
Schlenk flask or other suitable oven-dried glassware with a sealed cap
Procedure:
-
Activate Molecular Sieves: Place the required amount of 3Å molecular sieves in a Schlenk flask. Heat the sieves under high vacuum at 180-200°C for 8-12 hours.[3][5] Alternatively, bake in an oven at 250°C for at least 12 hours.[4]
-
Cooling: After activation, allow the sieves to cool to room temperature under a stream of dry inert gas (e.g., argon) or in a desiccator.[3]
-
Drying Acetonitrile: Add the activated molecular sieves to the bottle of HPLC-grade acetonitrile (approximately 10-20% by volume). For example, add 50-100 g of sieves to a 500 mL bottle of ACN.
-
Equilibration: Seal the bottle tightly and allow it to stand for a minimum of 24-48 hours before use.[4][5] Store the solvent over the sieves.
-
Usage: When aspirating the solvent for use, ensure the bottle is blanketed with an inert gas to prevent atmospheric moisture from entering.
Protocol 2: Quality Assessment of Phosphoramidites by ³¹P NMR
Objective: To determine the purity of a deoxynucleotide dimer phosphoramidite and quantify the presence of oxidized P(V) impurities.
Materials:
-
Phosphoramidite sample
-
Anhydrous deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN)
-
NMR tubes and caps
-
NMR spectrometer with a phosphorus probe
Procedure:
-
Sample Preparation: In a dry environment (e.g., a glove box), dissolve ~10-20 mg of the phosphoramidite sample in ~0.5 mL of anhydrous deuterated solvent in an NMR tube.
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient relaxation delay (D1) to ensure quantitative results (e.g., 5-10 seconds).
-
A reference standard (e.g., triphenyl phosphate) can be included for absolute quantification if required.
-
-
Data Analysis:
-
Identify the Active P(III) Species: The active phosphoramidite will appear as a sharp signal (or a pair of signals for diastereomers) in the region of 140-155 ppm .[6][7]
-
Identify P(V) Impurities: Oxidized impurities, such as the corresponding phosphate or H-phosphonate, will appear as signals in a different region, typically between -10 ppm and 50 ppm .[7][8]
-
Calculate Purity: Integrate the area of the P(III) peaks and the P(V) impurity peaks. The purity is calculated as: % Purity = [Area(P(III)) / (Area(P(III)) + Area(P(V)))] * 100
-
A high-quality phosphoramidite should have a purity of >98%, with P(V) impurities being less than 1-2%.[8]
-
Visualizations
Standard Oligonucleotide Synthesis Workflow
Caption: The four-step cycle of phosphoramidite chemistry.
References
- 1. alfachemic.com [alfachemic.com]
- 2. glenresearch.com [glenresearch.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. scielo.org.mx [scielo.org.mx]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. reddit.com [reddit.com]
- 7. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 8. usp.org [usp.org]
troubleshooting guide for phosphoramidite oligonucleotide synthesis.
Technical Support Center: Phosphoramidite Oligonucleotide Synthesis
This guide provides solutions to common problems encountered during phosphoramidite oligonucleotide synthesis, addressing issues related to yield, purity, and other unexpected results.
Overview of the Phosphoramidite Synthesis Cycle
Solid-phase oligonucleotide synthesis is a cyclical process where nucleotides are added one by one to a growing chain attached to a solid support. Each cycle consists of four main chemical reactions: Detritylation, Coupling, Capping, and Oxidation. Understanding this cycle is fundamental to troubleshooting any issues that may arise.
General Troubleshooting Workflow
When encountering a synthesis problem, it is crucial to diagnose the issue systematically. The following workflow provides a logical path from a general problem to specific causes and solutions.
Frequently Asked Questions (FAQs)
Section 1: Low Yield and Synthesis Failure
Q: Why is my overall synthesis yield unexpectedly low?
A: Low yield is most often a direct consequence of poor average coupling efficiency. Since oligonucleotide synthesis is a multi-step process, even a small decrease in efficiency in each cycle has a multiplicative and therefore dramatic effect on the final amount of full-length product.[1][2] For long oligonucleotides, maintaining the highest possible coupling efficiency is critical.[3]
Q: How significantly does coupling efficiency impact the theoretical yield?
A: The impact is substantial, especially for longer oligonucleotides. A drop of just 1-2% in average coupling efficiency can reduce the theoretical yield of a long oligonucleotide by more than half.[2]
| Oligo Length (bases) | Couplings | Yield at 99.5% Efficiency | Yield at 99.0% Efficiency | Yield at 98.0% Efficiency |
| 20-mer | 19 | 90.9% | 82.6% | 68.1% |
| 50-mer | 49 | 78.2% | 61.1% | 37.1% |
| 75-mer | 74 | 69.0% | 47.6% | 22.5% |
| 100-mer | 99 | 60.8% | 36.9% | 13.3% |
Q: My colorimetric trityl assay shows weak or no orange color. What does this indicate?
A: The orange color is produced by the DMT (dimethoxytrityl) cation released during the detritylation step.[4] Its intensity is proportional to the number of molecules available for the next coupling cycle. A weak or absent color indicates that the previous coupling step failed, meaning very few or no 5'-DMT groups are available for removal. This points directly to a problem with the coupling step.[1]
Q: What are the primary causes of low coupling efficiency?
A: The most common causes are:
-
Moisture Contamination: Water is a major inhibitor as it reacts with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[3] Ensure all reagents, especially acetonitrile (ACN) and the phosphoramidite solutions, are strictly anhydrous.[3][5]
-
Degraded Reagents: Phosphoramidites are sensitive to moisture and oxidation.[6] Using old or improperly stored phosphoramidites or activator (e.g., Tetrazole, DCI) will lead to poor coupling.[7]
-
Insufficient Reagent Delivery: Clogged lines or improperly calibrated pumps on the synthesizer can lead to incorrect amounts of phosphoramidite or activator being delivered to the column.
Section 2: Product Purity Issues
Q: My analysis (HPLC/MS) shows a significant peak corresponding to 'n-1'. What is this impurity and what causes it?
A: The 'n-1' impurity is a population of oligonucleotides that are one nucleotide shorter than the desired full-length product.[][9] This is one of the most common process-related impurities. It arises from two primary failures during the synthesis cycle:
-
Incomplete Capping: If a 5'-OH group fails to react during the coupling step, it should be permanently blocked ('capped') by acetylation.[10] If this capping is also incomplete, the unreacted 5'-OH group is free to react in a subsequent cycle, leading to a product with an internal deletion.[11][12]
-
Incomplete Detritylation: If the 5'-DMT group is not completely removed during the deblocking step, that chain will not participate in the current coupling cycle. In a later cycle, the persistent DMT group may be removed, allowing the chain to elongate again, resulting in an n-1 deletion.[][13]
Q: I am seeing unexpected mass additions to my product. What could be the cause?
A: Unexpected adducts can form during various stages, particularly during the final deprotection step. A common issue is the formation of cyanoethyl adducts. The β-cyanoethyl group used to protect the phosphate backbone is removed during deprotection, forming acrylonitrile as a byproduct.[4] Under basic conditions, acrylonitrile can react with the nucleobases (especially thymine), resulting in an adduct with a mass increase of 53 Da.[]
Q: My yield is low and I see many shorter fragments, suggesting chain cleavage. What could be happening?
A: This may be due to depurination, which is the cleavage of the bond between a purine base (A or G) and the sugar. This typically occurs when the acidic detritylation (deblocking) step is too harsh—either the acid is too concentrated or the exposure time is too long.[3][14] The resulting abasic site is unstable and can lead to chain cleavage during the basic deprotection step.
Key Experimental Protocols
Protocol 1: Preparation of Anhydrous Acetonitrile
Moisture is a critical parameter to control for successful synthesis.[3] This protocol describes how to prepare anhydrous acetonitrile (ACN) for use as a reagent diluent and wash solvent.
Materials:
-
DNA synthesis grade acetonitrile (<30 ppm water)
-
3Å molecular sieves (activated)
-
Anhydrous, argon-purged storage bottle with a septum-sealed cap
Procedure:
-
Activate the molecular sieves by baking them in a laboratory oven at 250-300°C for at least 12 hours to remove any adsorbed water.
-
Allow the sieves to cool to room temperature in a desiccator.
-
Add the activated sieves to the bottle of DNA synthesis grade ACN (approximately 20-30 grams of sieves per liter of solvent).
-
Seal the bottle tightly and allow it to stand for at least 24 hours before use.[15] This allows the sieves to adsorb residual water.
-
When drawing solvent, use a dry syringe and needle, and ensure the bottle is kept under a positive pressure of dry argon or helium to prevent atmospheric moisture from entering.
Protocol 2: Monitoring Coupling Efficiency via Trityl Cation Assay
This protocol provides a method to quantitatively assess the efficiency of each coupling cycle by measuring the absorbance of the released DMT cation.
Materials:
-
UV/Vis Spectrophotometer
-
Quartz cuvettes
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM))
-
Collection vials for each cycle's trityl fraction
Procedure:
-
During the synthesis, collect the orange-colored deblocking effluent from each cycle into a separate, labeled vial.
-
If necessary, dilute each fraction to a known volume with a suitable solvent (e.g., ACN) to ensure the absorbance reading is within the linear range of the spectrophotometer (typically < 1.5 AU).
-
Measure the absorbance of each diluted fraction at the λmax of the DMT cation, which is approximately 495 nm.[4][16]
-
Analysis: The absorbance should remain relatively constant or decrease slightly and predictably throughout the synthesis. A sudden, sharp drop in absorbance between two cycles indicates a failure or very low efficiency in the latter coupling step. The average stepwise coupling efficiency (CE) can be calculated using the absorbance values (A) of two consecutive steps (n and n+1) with the formula: CE (%) = [A(n+1) / A(n)] x 100 .
Data Summary Tables
Table 2: Common Reagents and Recommended Conditions
| Reagent | Typical Concentration | Purpose | Common Issues & Solutions |
| Phosphoramidites | 0.05 - 0.15 M in ACN | Monomer building blocks | Issue: Degradation due to moisture/oxidation.[6] Solution: Store under argon at -20°C, use fresh solutions, and dissolve in anhydrous ACN.[3][6] |
| Activator (DCI/ETT) | 0.25 - 0.5 M in ACN | Catalyzes the coupling reaction | Issue: Degradation due to moisture. Solution: Use fresh activator and ensure it is dissolved in anhydrous ACN. |
| Deblock (TCA/DCA) | 2-3% in DCM | Removes 5'-DMT protecting group | Issue: Depurination if too strong/long; incomplete deblocking if too weak/short.[14] Solution: Optimize concentration and contact time for your specific sequence and scale. |
| Capping A (Ac₂O) | 5-10% in THF/Lutidine | Acetylating agent | Issue: Ineffective capping leading to n-1 impurities.[11] Solution: Use fresh reagents; ensure proper mixing and delivery. |
| Capping B (NMI) | 10-16% in THF | Capping activator | Issue: Ineffective capping. Solution: N-methylimidazole (NMI) is a common activator; ensure it is fresh and not degraded. |
| Oxidizer (I₂) | 0.02 - 0.05 M in THF/H₂O/Pyridine | Oxidizes P(III) to P(V) | Issue: Incomplete oxidation. Solution: Ensure sufficient contact time and fresh reagent to prevent unstable phosphite linkages. |
Table 3: Summary of Common Impurities
| Impurity | Description | Primary Cause(s) | Recommended Action |
| n-1 (Deletion) | Product missing one nucleotide | Incomplete capping of failed couplings; incomplete detritylation.[][13] | Improve capping efficiency with fresh reagents; optimize deblock conditions. |
| Shortmers | Truncated sequences | Low coupling efficiency combined with efficient capping. | Troubleshoot and improve coupling efficiency (check reagents, moisture). |
| Depurination Products | Chain cleavage at A or G sites | Overly acidic or prolonged detritylation step.[3] | Reduce deblock time or use a weaker acid (e.g., DCA instead of TCA).[14] |
| Cyanoethyl Adducts (+53 Da) | Acrylonitrile addition to bases | Byproduct of β-cyanoethyl deprotection.[4] | Modify deprotection conditions; some protocols reverse the order of cleavage and backbone deprotection.[4] |
| n+1 (Addition) | Product with one extra nucleotide | Impurities in phosphoramidites; non-quantitative reactions.[9] | Use high-purity, quality-controlled phosphoramidites. |
References
- 1. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. atdbio.com [atdbio.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. waters.com [waters.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. alfachemic.com [alfachemic.com]
- 11. glenresearch.com [glenresearch.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Investigation of the 'n-1' impurity in phosphorothioate oligodeoxynucleotides synthesized by the solid-phase beta-cyanoethyl phosphoramidite method using stepwise sulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. trilinkbiotech.com [trilinkbiotech.com]
- 16. DNA寡核苷酸合成_PCR-默克生命科学 [sigmaaldrich.cn]
Technical Support Center: Preventing Depurination in DNA Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of depurination, a critical side reaction encountered during solid-phase DNA synthesis. It is intended for researchers, scientists, and professionals involved in drug development and other applications requiring high-fidelity synthetic DNA.
Frequently Asked Questions (FAQs)
Q1: What is depurination and why is it a concern in DNA synthesis?
A: Depurination is a chemical reaction where the N-glycosidic bond linking a purine base (adenine or guanine) to the deoxyribose sugar is hydrolyzed, resulting in the loss of the base and the formation of an apurinic (AP) site.[1][2] During the final basic deprotection step of oligonucleotide synthesis, this abasic site is unstable and leads to the cleavage of the DNA backbone.[2] This results in truncated DNA fragments, specifically DMT-ON species that are shortened at the 3'-terminus, which complicates purification and significantly lowers the yield of the desired full-length product.[2][3]
Q2: What is the primary cause of depurination during automated solid-phase synthesis?
A: The primary cause of depurination is exposure to the acidic conditions required for the deblocking (detritylation) step in each synthesis cycle.[1][4] This step uses an acid, typically Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA), to remove the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.[1] While necessary for chain elongation, these acids can protonate the N7 nitrogen of adenine and guanosine, which weakens the glycosidic bond and leads to depurination.[3] The rate of depurination is particularly significant for single-stranded DNA, being about four times greater than for double-stranded DNA.[1]
Q3: How can I detect if significant depurination is occurring in my synthesis?
A: Depurination can be identified by analyzing the crude synthetic oligonucleotide product. Common analytical methods include:
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis, particularly using ion-exchange (IEX) chromatography, can reveal the presence of shorter, truncated DNA fragments alongside the full-length product.[1]
-
Mass Spectrometry (MS): Mass spectrometry can precisely identify the masses of the synthesized products. The presence of species with masses corresponding to cleavage at purine residues is a direct indicator of depurination.[1][3]
-
Nanopore Analysis: Emerging single-molecule techniques using solid-state nanopores can detect the presence of apurinic sites, which cause a slower translocation of the DNA molecule through the pore.[5][6]
Q4: What are the main strategies to minimize or prevent depurination?
A: There are two primary strategies to limit depurination during DNA synthesis:[3]
-
Modify the Deblocking Step: This involves using a weaker deblocking acid or reducing the acid contact time. The most common modification is replacing Trichloroacetic Acid (TCA) with Dichloroacetic Acid (DCA).[3][4]
-
Use Depurination-Resistant Monomers: This involves using phosphoramidites with base-protecting groups that stabilize the glycosidic bond. Formamidine protecting groups, such as dimethylformamidine (dmf) on guanosine, are electron-donating and effectively protect against depurination.[2][3]
Q5: When should I choose Dichloroacetic Acid (DCA) over Trichloroacetic Acid (TCA) for detritylation?
A: The choice between DCA and TCA depends on the specific requirements of the synthesis, particularly the length and sequence of the oligonucleotide.
-
Use TCA for: Standard, shorter oligonucleotides where speed is a priority. TCA has a lower pKa, making it a stronger acid that allows for very fast detritylation.[3][4]
-
Use DCA for:
-
Long Oligonucleotides (>100 bases): The cumulative exposure to acid over many cycles makes longer syntheses highly susceptible to depurination.[3]
-
Purine-Rich Sequences: Sequences with a high content of adenosine or guanosine, especially poly-A tracts, are more vulnerable to depurination.[4]
-
Sensitive Nucleosides: When incorporating modified nucleosides that are particularly acid-sensitive.[4]
-
DCA is a milder acid than TCA and significantly reduces the rate of depurination.[3][7] However, it also slows down the detritylation reaction, so the deblocking step time must be increased to ensure complete DMT removal.[3]
Q6: Are there alternatives to DCA that also minimize depurination?
A: Yes, Difluoroacetic Acid (DFA) has been investigated as a potential alternative to DCA.[8][9] Studies have shown that DFA can yield comparable purities of full-length oligonucleotides to DCA, especially for standard sequences.[8] A key advantage of DFA is that it can avoid impurities associated with chloral, a common contaminant in DCA that can lead to the formation of inseparable side products.[9][10]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Low yield of full-length product with a significant number of shorter fragments seen on HPLC/PAGE analysis. | Depurination. The acidic deblocking step is likely causing cleavage of the DNA backbone at purine residues, especially if using TCA for long or purine-rich sequences.[2] | 1. Switch to a milder deblocking acid: Replace 3% TCA with 3% Dichloroacetic Acid (DCA) in dichloromethane.[3] 2. Optimize deblocking time: When switching to DCA, at least double the deblocking time or delivery volume to ensure complete detritylation and avoid n-1 deletion mutations.[3] 3. Use depurination-resistant monomers: For particularly sensitive sequences, use dG phosphoramidite with a dimethylformamidine (dmf) protecting group, which is electron-donating and stabilizes the glycosidic bond.[2][3] |
| Mass spectrometry reveals multiple peaks corresponding to cleavage at A and G bases. | Excessive Acid Exposure. This is a direct confirmation of depurination. The extent of the side reaction is too high under the current synthesis conditions.[1] | 1. Reduce acid contact time: For TCA, use the shortest possible deblocking time that still achieves complete detritylation. A deblocking step under one minute is ideal.[4] 2. Alternate with wash steps: Introduce wash steps during deblocking to minimize continuous acid exposure while still allowing the reaction to go to completion.[4] 3. Check reagent quality: Ensure the deblocking solution is fresh and at the correct concentration. Old or improperly prepared reagents can have altered acidity. |
| Synthesis of long oligonucleotides (>100-mer) consistently fails or yields very impure product. | Cumulative Depurination. Depurination is a limiting factor in the synthesis of long DNA strands. The repeated acid exposure over many cycles leads to significant product degradation.[2] | 1. Mandatory use of DCA: For any long oligonucleotide synthesis, DCA should be the deblocking acid of choice.[3] 2. Use appropriate solid support: For very long oligos, consider using a 2000 Å Controlled Pore Glass (CPG) or a polystyrene (PS) support, as they can reduce steric hindrance and improve reagent diffusion.[3] 3. Ensure anhydrous conditions: Water content in reagents, especially acetonitrile, can exacerbate side reactions. Use dry solvents and an in-line drying filter for the inert gas.[3] |
Data and Protocols
Comparison of Deblocking Acids
The selection of the deblocking acid is a critical parameter in controlling depurination. The acid's strength, indicated by its pKa, directly correlates with both the rate of detritylation and the rate of depurination.
| Deblocking Acid | Typical Concentration | pKa | Detritylation Rate | Risk of Depurination | Recommended Use |
| Trichloroacetic Acid (TCA) | 3% w/v in DCM | ~0.7 | Very Fast | High | Standard, short oligonucleotides[3][7] |
| Dichloroacetic Acid (DCA) | 3% v/v in DCM | ~1.5 | Slower | Low | Long oligos, purine-rich sequences[3][7] |
| Difluoroacetic Acid (DFA) | Varies | ~1.34 | Slower than TCA | Low | Alternative to DCA[8][9] |
Experimental Protocol: Switching from TCA to DCA Deblocking
This protocol outlines the necessary adjustments when changing the deblocking reagent from TCA to DCA on an automated DNA synthesizer.
Objective: To minimize depurination during the synthesis of a long or purine-rich oligonucleotide.
Materials:
-
3% (v/v) Dichloroacetic Acid (DCA) in anhydrous Dichloromethane (DCM)
-
Standard DNA synthesis reagents (phosphoramidites, activator, capping, oxidizing solutions)
-
Automated DNA synthesizer
Methodology:
-
Reagent Preparation:
-
Synthesizer Setup:
-
Thoroughly flush the acid delivery line of the synthesizer with anhydrous DCM to remove any residual TCA.
-
Install the 3% DCA solution on the appropriate reagent port of the synthesizer.
-
-
Protocol Modification:
-
Access the synthesis protocol or cycle definition file for your specific sequence.
-
Locate the "Deblock" or "Detritylation" step.
-
Modify the step to increase the delivery time or volume of the deblocking solution. A general guideline is to at least double the wait time compared to the standard TCA protocol.[3] For example, if the TCA deblock step was 60 seconds, the DCA deblock step should be set to a minimum of 120 seconds.
-
This extended time is crucial to compensate for the slower reaction rate of DCA and ensure complete removal of the DMT group, which prevents the formation of n-1 deletion sequences.[3]
-
-
Synthesis and Analysis:
-
Run the synthesis with the modified protocol.
-
Upon completion, cleave and deprotect the oligonucleotide as per standard procedures.
-
Analyze the crude product using analytical HPLC and/or mass spectrometry to confirm the increased purity and yield of the full-length oligonucleotide. Compare the results to a synthesis of the same sequence performed with TCA.
-
Visualizations
Mechanism of Acid-Catalyzed Depurination
The diagram below illustrates the chemical mechanism by which acid leads to the cleavage of the N-glycosidic bond.
Caption: Mechanism of acid-catalyzed depurination during DNA synthesis.
DNA Synthesis Cycle Highlighting Depurination Risk
This workflow shows the standard phosphoramidite chemistry cycle and identifies the deblocking step as the source of depurination risk.
Caption: The phosphoramidite synthesis cycle and the depurination risk.
Decision Logic for Selecting a Deblocking Strategy
This diagram provides a logical workflow for researchers to choose the most appropriate deblocking acid and conditions for their experiment.
Caption: Decision tree for choosing a deblocking strategy to avoid depurination.
References
- 1. phenomenex.com [phenomenex.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. Detecting DNA Depurination with Solid-State Nanopores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Difluoroacetic acid: an alternative acid in the detritylation reaction for the solid-phase synthesis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of synthetic errors during chemical synthesis of DNA and its suppression by non-canonical nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cyanoethylation of thymine during deprotection.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with oligonucleotide deprotection, specifically focusing on the minimization of thymine cyanoethylation.
Frequently Asked Questions (FAQs)
Q1: What is thymine cyanoethylation and why is it a problem during oligonucleotide deprotection?
A1: Thymine cyanoethylation is a common side reaction that occurs during the deprotection step of solid-phase oligonucleotide synthesis. The 2-cyanoethyl protecting group on the phosphate backbone is removed by β-elimination, generating acrylonitrile as a byproduct.[1] This highly reactive acrylonitrile can then undergo a Michael addition reaction with the N3 position of thymine residues in the oligonucleotide sequence.[1] This modification results in an impurity, N3-cyanoethylthymine (TCE), which can affect the chemical and pharmaceutical properties of the final oligonucleotide product, potentially impacting its hybridization ability and therapeutic efficacy.[1]
Q2: I am observing a significant peak in my HPLC analysis that corresponds to a +53 Da mass addition on my thymine-containing oligonucleotide. Could this be cyanoethylation?
A2: Yes, a +53 Da mass addition on a thymine-containing oligonucleotide is a strong indicator of cyanoethylation. The molecular weight of acrylonitrile is 53.06 g/mol . Its addition to a thymine base will result in this characteristic mass increase. To confirm, you can perform mass spectrometry analysis on the impurity peak collected from your HPLC.
Q3: What are the primary factors that contribute to increased cyanoethylation of thymine?
A3: The extent of thymine cyanoethylation is influenced by several factors:
-
Concentration of Acrylonitrile: Higher concentrations of acrylonitrile in the deprotection solution increase the likelihood of the side reaction. This is particularly problematic in large-scale syntheses where reduced solvent volumes are used.[2]
-
Deprotection Conditions: Standard deprotection using concentrated ammonium hydroxide for extended periods (e.g., overnight at 55°C) can lead to significant cyanoethylation.[3]
-
Oligonucleotide Sequence: Sequences with a high content of thymine are more susceptible to this modification.
Q4: How can I minimize or prevent thymine cyanoethylation during deprotection?
A4: Several strategies can be employed to minimize or prevent this side reaction:
-
Use of Acrylonitrile Scavengers: Incorporating a nucleophilic scavenger in the deprotection solution can effectively trap acrylonitrile before it reacts with thymine. Common scavengers include:
-
Methylamine: This is a key component of the popular AMA (Ammonium hydroxide/Methylamine) deprotection reagent.[4]
-
t-Butylamine: Can be used in combination with water or a methanol/water mixture for deprotection.[4][5]
-
Diethylamine: A pre-treatment with 10% diethylamine in acetonitrile can be used to remove the cyanoethyl groups prior to base deprotection.
-
-
Modified Deprotection Protocols:
-
AMA Deprotection: A 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine allows for rapid deprotection (e.g., 10 minutes at 65°C), which significantly reduces the time for cyanoethylation to occur.[6]
-
Two-Step Deprotection: Selectively remove the cyanoethyl protecting groups from the phosphate backbone while the oligonucleotide is still attached to the solid support. This allows for the removal of the generated acrylonitrile before the base protecting groups are cleaved.[2]
-
-
Use of Protected Thymidine: Employing a thymidine phosphoramidite with a protecting group on the N3 position, such as a benzoyl (Bz) group, can effectively block the site of cyanoethylation.[1]
Q5: Are there any analytical methods to quantify the extent of thymine cyanoethylation?
A5: Yes, High-Performance Liquid Chromatography (HPLC) is the primary method used to detect and quantify N3-cyanoethylthymine impurities.[7] Specifically, reverse-phase HPLC (RP-HPLC) can separate the modified oligonucleotide from the desired full-length product.[8] The identity of the peaks can be confirmed by mass spectrometry.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of N3-cyanoethylthymine detected by HPLC/MS. | Standard ammonium hydroxide deprotection is allowing for significant reaction of acrylonitrile with thymine. | Switch to a rapid deprotection method using AMA (Ammonium hydroxide/Methylamine) to minimize reaction time.[6] Alternatively, use a deprotection cocktail containing an acrylonitrile scavenger like t-butylamine.[4] |
| Cyanoethylation is still observed even with faster deprotection times. | High concentration of acrylonitrile, especially in large-scale synthesis. | Perform a pre-deprotection step to remove the cyanoethyl groups while the oligonucleotide is still on the solid support. This allows for washing away the generated acrylonitrile before cleaving the oligonucleotide from the support and removing base protecting groups.[2] |
| My oligonucleotide is sensitive to the standard deprotection conditions, and I still see cyanoethylation with milder methods. | The oligonucleotide contains base-labile modifications that are incompatible with even rapid amine-based deprotection. | For highly sensitive oligonucleotides, consider using a thymidine phosphoramidite with the N3 position protected (e.g., with a benzoyl group) during synthesis to prevent the Michael addition of acrylonitrile.[1] |
| Low yield of final product after purification to remove cyanoethylated impurities. | The conditions used to minimize cyanoethylation are leading to other side reactions or incomplete deprotection. | Optimize your chosen deprotection method. For example, when using AMA, ensure the correct ratio of ammonium hydroxide to methylamine and appropriate temperature and time. For scavenger-based methods, ensure the scavenger concentration is sufficient. Also, verify the freshness of your deprotection reagents.[4] |
Quantitative Data Summary
The following table summarizes the impact of different deprotection conditions on the formation of N3-cyanoethylthymine.
| Deprotection Condition | Observation | Reference |
| Concentrated NH3 (aq) | N3-cyanoethylated derivative of thymidine (TCE) was formed in 52% yield after 24 hours. | [1] |
| AMA (Ammonium hydroxide/Methylamine) | Suppresses the cyanoethylation of thymidine due to methylamine acting as a strong nucleophile that readily reacts with acrylonitrile. | |
| t-Butylamine/methanol/water (1:1:2) | Alternative deprotection method that allows the use of regular monomers and helps avoid cyanoethylation. | [4][5] |
| N3-Benzoyl protected Thymidine (TBz) | No N3-cyanoethylated thymidine was detected by HPLC analysis within a 24-hour period when reacted with acrylonitrile. | [1] |
Experimental Protocols
Protocol 1: AMA Deprotection of Oligonucleotides
This protocol is a rapid method for deprotection that minimizes thymine cyanoethylation.
Materials:
-
Oligonucleotide synthesized on a solid support
-
AMA solution: 1:1 (v/v) mixture of concentrated Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine. Caution: Prepare fresh and in a well-ventilated fume hood.
-
Heating block or oven
-
Microcentrifuge tubes
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap microcentrifuge tube.
-
Add 1 mL of the freshly prepared AMA solution to the tube.
-
Securely cap the tube and vortex briefly to ensure the support is fully suspended.
-
Place the tube in a heating block or oven set to 65°C.
-
After incubation, remove the tube and allow it to cool to room temperature.
-
Centrifuge the tube to pellet the support material.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
The dried oligonucleotide is now ready for purification (e.g., by HPLC or desalting).
Protocol 2: t-Butylamine Deprotection of Oligonucleotides
This protocol provides an alternative to AMA for minimizing cyanoethylation.
Materials:
-
Oligonucleotide synthesized on a solid support
-
Deprotection solution: t-Butylamine/water (1:3 v/v).[4]
-
Heating block or oven
-
Microcentrifuge tubes
Procedure:
-
Transfer the solid support with the synthesized oligonucleotide to a 2 mL screw-cap microcentrifuge tube.
-
Add 1 mL of the t-butylamine/water (1:3) solution to the tube.
-
Tightly cap the tube and vortex to suspend the support.
-
Place the tube in a heating block or oven set to 60°C.
-
Incubate for 6 hours.[4]
-
After incubation, cool the tube to room temperature.
-
Centrifuge to pellet the support.
-
Transfer the supernatant containing the deprotected oligonucleotide to a clean tube.
-
Evaporate the solution to dryness using a vacuum concentrator.
-
The deprotected oligonucleotide is now ready for subsequent purification.
Protocol 3: HPLC Analysis of Oligonucleotide Purity
This general protocol can be adapted to detect and quantify N3-cyanoethylthymine impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column suitable for oligonucleotide analysis
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Deprotected oligonucleotide sample, dissolved in water or Mobile Phase A
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the dissolved oligonucleotide sample.
-
Run a linear gradient to increase the concentration of Mobile Phase B (e.g., from 5% to 50% B over 30 minutes). The exact gradient will need to be optimized based on the oligonucleotide sequence and length.
-
Monitor the elution profile at 260 nm.
-
The N3-cyanoethylated oligonucleotide will typically elute slightly later than the unmodified oligonucleotide due to the increased hydrophobicity of the cyanoethyl group.
-
Integrate the peak areas to quantify the percentage of the impurity relative to the main product peak.
-
For confirmation, collect the fraction corresponding to the impurity peak and analyze by mass spectrometry.
Visualizations
Caption: Mechanism of thymine cyanoethylation during oligonucleotide deprotection.
Caption: Troubleshooting workflow for minimizing thymine cyanoethylation.
References
- 1. atdbio.com [atdbio.com]
- 2. WO2000046231A1 - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 3. The Chemical Synthesis of Oligonucleotides [biosyn.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. glenresearch.com [glenresearch.com]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Strategies to Reduce n-1 Shortmer Formation in Oligonucleotide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of n-1 shortmers during oligonucleotide synthesis.
Troubleshooting Guide: n-1 Shortmer Formation
Q1: We are observing a significant n-1 peak in our oligonucleotide analysis. What are the primary causes?
The presence of n-1 shortmers, which are deletion sequences missing a single nucleotide, is a common impurity in oligonucleotide synthesis.[1][2] These impurities can arise from inefficiencies at several stages of the synthesis cycle. The primary causes include:
-
Incomplete Coupling: The most significant contributor to n-1 formation is the failure of the incoming phosphoramidite to couple with the free 5'-hydroxyl group of the growing oligonucleotide chain.[3]
-
Inefficient Capping: After the coupling step, any unreacted 5'-hydroxyl groups must be permanently blocked or "capped" to prevent them from reacting in subsequent cycles.[4] Incomplete capping allows these unreacted chains to elongate in the next cycle, resulting in a deletion of the nucleotide from the current cycle.[4]
-
Incomplete Detritylation: Failure to completely remove the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain before the coupling step will prevent the addition of the next nucleotide.[1]
-
Depurination: The loss of a purine base (adenine or guanine) can occur, particularly during the acidic detritylation step.[5][6][7] This creates an abasic site that is susceptible to cleavage during the final deprotection, leading to truncated oligonucleotides.[5]
A logical workflow for troubleshooting the root cause of n-1 shortmer formation is illustrated below.
Caption: Troubleshooting workflow for n-1 shortmer formation.
Q2: How can we improve our coupling efficiency to reduce n-1 shortmers?
Optimizing the coupling step is critical for minimizing n-1 impurities.[8] Here are several strategies to enhance coupling efficiency:
-
Ensure Anhydrous Conditions: Moisture is a primary inhibitor of efficient coupling as water competes with the 5'-hydroxyl group for reaction with the activated phosphoramidite.[8] Use anhydrous acetonitrile (ACN) with a low water content (10-15 ppm or lower) and ensure phosphoramidites are dissolved under an anhydrous atmosphere.[8]
-
Use Fresh Reagents: Phosphoramidites can degrade over time, especially when exposed to moisture.[8] Use fresh, high-quality phosphoramidites for synthesis.
-
Optimize Activator: The choice of activator can influence coupling kinetics. While 1H-tetrazole is a traditional activator, more acidic activators like 5-(ethylthio)-1H-tetrazole (ETT) or 5-(benzylthio)-1H-tetrazole (BTT) can provide faster coupling times.[9] However, excessively acidic activators can lead to detritylation of the phosphoramidite itself, so a balance must be struck.[8]
-
Increase Phosphoramidite Concentration and Coupling Time: For longer oligonucleotides or sequences with difficult couplings, increasing the concentration of the phosphoramidite and extending the coupling time can drive the reaction to completion.[4]
The standard phosphoramidite oligonucleotide synthesis cycle is depicted below.
Caption: The phosphoramidite oligonucleotide synthesis cycle.
Q3: What are the best practices for the capping step to prevent n-1 formation?
An efficient capping step is your second line of defense against n-1 shortmers.
-
Use an Effective Capping Reagent: A common capping mixture consists of acetic anhydride (Cap A) and N-methylimidazole (NMI) as a catalyst (Cap B).[4][10] For enhanced efficiency, a solution of 6.5% 4-dimethylaminopyridine (DMAP) can be used as Cap B.[8]
-
Double Capping: Performing a second capping step after the oxidation step can help to ensure any newly exposed 5'-hydroxyl groups (due to incomplete oxidation and subsequent hydrolysis) are capped.[4] This also helps to dry the support before the next coupling reaction.[4][10]
-
Consider Alternative Capping Reagents: For certain applications, phosphoramidite-based capping agents like UniCap can be used as an alternative to traditional acetic anhydride capping.[2]
| Capping Strategy | Description | Impact on n-1 Reduction |
| Standard Capping | Acetic anhydride and N-methylimidazole. | Baseline efficiency. |
| DMAP-Activated Capping | Using DMAP as the activator in Cap B. | Increases capping efficiency to >99%.[8] |
| Double Capping | A second capping step after oxidation. | Helps to cap any newly formed 5'-OH groups and dries the support.[4] |
| UniCap Phosphoramidite | A phosphoramidite-based capping agent. | An alternative approach to traditional capping.[2] |
Q4: Can our detritylation conditions contribute to n-1 shortmers?
Yes, both incomplete and overly harsh detritylation can lead to shortmer formation.
-
Incomplete Detritylation: If the DMT group is not fully removed, the subsequent coupling reaction will be blocked, leading to an n-1 deletion. Ensure sufficient deblocking time and fresh deblocking solution.
-
Depurination from Harsh Detritylation: Strong acids like trichloroacetic acid (TCA) can cause depurination, especially at adenosine and guanosine residues.[8] This creates abasic sites that can be cleaved during final deprotection, leading to 3'-truncated fragments that can be mistaken for n-1 shortmers.[5] To mitigate this, consider using a milder acid like dichloroacetic acid (DCA).[8][11]
| Deblocking Acid | Concentration | Depurination Risk |
| Trichloroacetic Acid (TCA) | 3% | Higher[11] |
| Dichloroacetic Acid (DCA) | 3% | Lower[11] |
| Dichloroacetic Acid (DCA) | 15% | Moderate[11] |
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of n-1 shortmers in a final oligonucleotide product? The acceptable level of n-1 impurities depends on the intended application of the oligonucleotide. For demanding applications like therapeutics, cloning, or gene synthesis, the highest possible purity is required, and n-1 levels should be minimized as much as possible, often to less than 1%. For less sensitive applications like routine PCR, higher levels of n-1 may be tolerated.
Q2: How can we differentiate between n-1 shortmers and other impurities? Mass spectrometry is the most definitive method to identify n-1 shortmers and distinguish them from other impurities like n+1 additions or species with other modifications.[1][12] High-resolution liquid chromatography (such as ion-pair reversed-phase HPLC) can often resolve the n-1 population from the full-length product, but co-elution can occur.[13][14]
Q3: Does the sequence of the oligonucleotide affect the likelihood of n-1 formation? Yes, certain sequences can be more prone to n-1 formation. For example, sequences with stretches of G residues can be more susceptible to depurination during the detritylation step. The efficiency of coupling can also vary slightly between different phosphoramidites.
Q4: Will purification remove n-1 shortmers? Purification methods like polyacrylamide gel electrophoresis (PAGE) and high-performance liquid chromatography (HPLC) can effectively remove a significant portion of n-1 shortmers from the final product.[15] However, because n-1 impurities often have very similar properties to the full-length oligonucleotide, complete removal can be challenging.[2] Therefore, it is always best to optimize the synthesis to minimize their formation in the first place.
Experimental Protocols
Protocol 1: Standard Phosphoramidite Coupling Step
-
Deblocking: Treat the solid support-bound oligonucleotide with 3% dichloroacetic acid (DCA) in an appropriate solvent (e.g., toluene or dichloromethane) to remove the 5'-DMT protecting group.
-
Washing: Thoroughly wash the support with anhydrous acetonitrile (ACN) to remove the deblocking solution and any residual water.
-
Coupling: Deliver a solution of the desired phosphoramidite (e.g., 0.1 M) and an activator (e.g., 0.45 M ETT) in ACN to the synthesis column. Allow the reaction to proceed for the optimized coupling time.
-
Washing: Wash the support with ACN to remove unreacted phosphoramidite and activator.
Protocol 2: High-Efficiency Capping
-
Prepare Capping Solutions:
-
Cap A: A solution of acetic anhydride in tetrahydrofuran (THF), often with a weak base like lutidine or pyridine.
-
Cap B: A solution of N-methylimidazole or 4-dimethylaminopyridine in THF.
-
-
Capping Reaction: Following the coupling step, deliver a mixture of Cap A and Cap B to the synthesis column to acetylate any unreacted 5'-hydroxyl groups.
-
Washing: Wash the support with ACN to remove the capping reagents and byproducts.
References
- 1. Investigation of the 'n-1' impurity in phosphorothioate oligodeoxynucleotides synthesized by the solid-phase beta-cyanoethyl phosphoramidite method using stepwise sulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. gilson.com [gilson.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Depurination - Wikipedia [en.wikipedia.org]
- 8. glenresearch.com [glenresearch.com]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. atdbio.com [atdbio.com]
- 11. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharmaspec.com [biopharmaspec.com]
- 13. waters.com [waters.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. microsynth.ch [microsynth.ch]
Technical Support Center: Phosphoramidite Stability and Water Content
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the impact of water content on phosphoramidite stability.
Frequently Asked Questions (FAQs)
Q1: How does water affect phosphoramidite stability?
A1: Water leads to the hydrolytic degradation of phosphoramidites, which are moisture-sensitive.[1] This degradation involves the conversion of the phosphoramidite (P(III)) to an inactive H-phosphonate and other P(V) species. This process reduces the amount of active phosphoramidite available for the coupling reaction during oligonucleotide synthesis, leading to lower coupling efficiencies and the introduction of impurities.[2]
Q2: Are all phosphoramidites equally affected by water?
A2: No, the stability of phosphoramidites in the presence of water varies depending on the nucleobase. The general order of stability is T > dC > dA > dG, with deoxyguanosine (dG) being particularly susceptible to degradation.[3][4] The degradation of dG phosphoramidite is autocatalytic, meaning the degradation products can accelerate further degradation.[5]
Q3: What is the acceptable water content in the acetonitrile used for oligonucleotide synthesis?
A3: For optimal performance, the water content in acetonitrile used to dissolve phosphoramidites and for washing steps should be as low as possible. It is recommended to use solvents with a water content of less than 30 ppm, and preferably 10 ppm or less.[6] Some sources recommend using anhydrous acetonitrile with a water content of less than 25 ppm.[1]
Q4: How can I minimize water contamination of my phosphoramidites and solvents?
A4: To minimize water contamination, it is crucial to handle and store phosphoramidites and anhydrous solvents under an inert atmosphere (e.g., argon or nitrogen). Always use dry syringes and needles for transfers. It is also recommended to use molecular sieves (3 Å) to dry dissolved phosphoramidites just before use.[6] Store phosphoramidites in a desiccator and ensure the desiccant is active.
Q5: What are the signs of phosphoramidite degradation in my synthesis?
A5: The primary indicator of phosphoramidite degradation is a decrease in coupling efficiency during oligonucleotide synthesis. This will result in a lower yield of the full-length oligonucleotide and an increase in truncated sequences (shortmers). You may also observe inconsistent results between synthesis runs.
Troubleshooting Guide
Issue: Low Coupling Efficiency
If you are experiencing low coupling efficiency, it is crucial to investigate potential phosphoramidite degradation due to water contamination.
Step 1: Verify Solvent Water Content
-
Action: Measure the water content of your anhydrous acetonitrile using a Karl Fischer titrator.
-
Acceptable Limit: < 30 ppm (ideally < 10 ppm).
-
Corrective Action: If the water content is high, use a fresh, sealed bottle of anhydrous acetonitrile. Consider implementing a procedure for routinely testing the water content of your solvents.
Step 2: Assess Phosphoramidite Quality
-
Action: Analyze the purity of your phosphoramidite solutions using 31P NMR and/or RP-HPLC.
-
What to Look For:
-
31P NMR: Look for the presence of signals in the P(V) region (-25 to 99 ppm), which indicate hydrolysis to H-phosphonates and other oxidized species. The main P(III) signals for phosphoramidites are typically in the 140 to 155 ppm region.
-
RP-HPLC: Look for the appearance of extra peaks corresponding to degradation products, which typically elute earlier than the parent phosphoramidite.
-
-
Corrective Action: If significant degradation is observed, discard the old phosphoramidite solution and prepare a fresh one from solid material. Ensure proper handling techniques to minimize exposure to moisture during dissolution.
Step 3: Review Storage and Handling Procedures
-
Action: Review your laboratory's standard operating procedures for the storage and handling of phosphoramidites and anhydrous solvents.
-
Best Practices:
-
Store solid phosphoramidites at -20°C under an inert atmosphere and in a desiccator.
-
Allow vials to warm to room temperature before opening to prevent condensation.
-
Use dry, inert gas (argon or nitrogen) to blanket vials after use.
-
Prepare fresh phosphoramidite solutions and do not store them on the synthesizer for extended periods, especially for dG.
-
Data on Phosphoramidite Stability
The stability of phosphoramidites is significantly impacted by the presence of water. The following tables summarize the available quantitative data on the degradation of phosphoramidites in solution.
Table 1: Stability of Phosphoramidites in Acetonitrile Solution
This table shows the reduction in purity of the four standard deoxyribonucleoside phosphoramidites after five weeks of storage in acetonitrile under an inert atmosphere.
| Phosphoramidite | Purity Reduction after 5 Weeks |
| T | 2% |
| dC | 2% |
| dA | 6% |
| dG | 39% |
(Data sourced from Krotz et al., Nucleosides Nucleotides Nucleic Acids, 2004)[3][4]
Table 2: Hydrolytic Degradation of Phosphoramidites in Propylene Carbonate with Added Water
This data illustrates the comparative degradation rates of the four standard phosphoramidites over time in a solution containing a controlled amount of water.
| Time (hours) | % dG Remaining | % dA Remaining | % dC Remaining | % T Remaining |
| 0 | 100 | 100 | 100 | 100 |
| 24 | ~60 | ~95 | ~98 | ~98 |
| 48 | ~40 | ~90 | ~96 | ~96 |
| 72 | ~25 | ~85 | ~94 | ~94 |
| 96 | ~15 | ~80 | ~92 | ~92 |
(Data is an approximation based on the graphical representation from Hargreaves et al., Nucleosides, Nucleotides and Nucleic Acids, 2015)[7]
Experimental Protocols
Protocol 1: Determination of Water Content in Acetonitrile by Karl Fischer Titration
Objective: To accurately quantify the water content in acetonitrile used for oligonucleotide synthesis. This protocol is based on the principles of the ASTM E203 standard test method.
Materials:
-
Karl Fischer Titrator (volumetric)
-
Anhydrous methanol or a suitable Karl Fischer solvent
-
Karl Fischer titrant (e.g., Hydranal-Composite 5)
-
Water standard for titer determination
-
Dry syringes and needles
-
Acetonitrile sample
Procedure:
-
System Preparation:
-
Ensure the Karl Fischer titrator is clean, dry, and properly assembled according to the manufacturer's instructions.
-
Fill the titration vessel with anhydrous methanol or the recommended solvent.
-
Pre-titrate the solvent to a dry endpoint to remove any residual moisture.
-
-
Titer Determination:
-
Accurately add a known amount of water standard to the conditioned titration vessel using a dry syringe.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
The titer (mg H₂O / mL of titrant) is automatically calculated by the instrument. Repeat at least three times and use the average value.
-
-
Sample Analysis:
-
Using a dry syringe, accurately inject a known volume or weight of the acetonitrile sample into the titration vessel.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
The instrument will calculate the water content, typically in ppm (parts per million).
-
-
Calculations:
-
ppm of H₂O = (Volume of titrant used (mL) * Titer (mg/mL) / Sample weight (g)) * 1000
-
Protocol 2: Analysis of Phosphoramidite Purity by ³¹P NMR Spectroscopy
Objective: To assess the purity of phosphoramidites and detect the presence of hydrolysis products.
Materials:
-
NMR spectrometer
-
5 mm NMR tubes
-
Deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN)
-
Triethylamine (TEA)
-
Phosphoramidite sample
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 30 mg of the phosphoramidite sample into a clean, dry vial.
-
Add ~0.6 mL of deuterated solvent containing 1% (v/v) triethylamine. TEA is added to prevent acid-catalyzed degradation during the analysis.
-
Vortex the sample until the phosphoramidite is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer Frequency: e.g., 202 MHz for ³¹P
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgig).
-
Acquisition Time (AQ): ~1.5 seconds
-
Relaxation Delay (D1): 2.0 seconds
-
Spectral Width (SW): 300 ppm
-
Number of Scans: 1024 (can be adjusted based on sample concentration and desired signal-to-noise)
-
-
Data Analysis:
-
Process the acquired FID (Free Induction Decay) with an appropriate line broadening.
-
Integrate the signals in the P(III) region (typically ~140-155 ppm) corresponding to the phosphoramidite diastereomers.
-
Integrate any signals in the P(V) region (-25 to 99 ppm) corresponding to hydrolysis products (e.g., H-phosphonate).
-
Calculate the percentage purity by comparing the integral of the P(III) signals to the total integral of all phosphorus-containing species.
-
Protocol 3: Analysis of Phosphoramidite Purity by Reversed-Phase HPLC
Objective: To separate and quantify phosphoramidites and their degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Anhydrous acetonitrile for sample preparation
-
Phosphoramidite sample
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the phosphoramidite at ~1.0 mg/mL in anhydrous acetonitrile.
-
-
HPLC Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or optimal wavelength for the specific nucleobase)
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B
-
35-40 min: Re-equilibration at 95% A, 5% B
-
-
-
Data Analysis:
-
The phosphoramidite should appear as a major peak (often a doublet for the diastereomers).
-
Hydrolysis products will typically elute as earlier, more polar peaks.
-
Calculate the purity by dividing the peak area of the phosphoramidite by the total peak area of all components in the chromatogram.
-
Visualizations
Caption: Phosphoramidite degradation pathway due to water.
Caption: Troubleshooting workflow for low coupling efficiency.
References
- 1. glenresearch.com [glenresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Long Oligonucleotide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and quality of long oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: My long oligonucleotide synthesis failed. What are the most common causes?
Low yield or complete failure in long oligonucleotide synthesis can often be attributed to several critical factors. The primary bottleneck is typically a decline in coupling efficiency with each successive nucleotide addition.[1][2][3][4] For instance, a seemingly high coupling efficiency of 98% for a 20mer oligo results in a theoretical yield of 68% full-length product, but this plummets to just 13% for a 100mer.[1]
Key areas to investigate include:
-
Reagent Quality: Ensure all reagents, especially the phosphoramidites and acetonitrile (ACN), are anhydrous.[1][5] Moisture is a primary inhibitor of the coupling reaction.[1]
-
Synthesizer Maintenance: Check for leaks and ensure the system is dry, particularly after periods of inactivity.[1]
-
Protocol Parameters: Review your synthesis cycle parameters, including coupling and capping times, to ensure they are optimized for long oligos.
Q2: I'm observing a high proportion of truncated sequences (n-1, n-2, etc.). How can I minimize these?
The presence of truncated sequences, particularly n-1 mers, is a common issue that complicates purification. This is primarily caused by incomplete capping of unreacted 5'-hydroxyl groups.
-
Improve Capping Efficiency: Inefficient capping allows failure sequences to continue to elongate in subsequent cycles, leading to a complex mixture of deletion mutants that are difficult to separate from the full-length product.[1][5] Consider increasing the delivery time and volume of your capping reagents.[1] Using a more efficient capping catalyst like 4-dimethylaminopyridine (DMAP) can significantly improve capping efficiency to over 99%.[1]
-
Optimize Coupling: While capping is crucial, the root cause is often incomplete coupling in the preceding step. Focus on maximizing coupling efficiency to reduce the number of uncapped hydroxyls in the first place.
Troubleshooting Guide
Issue 1: Low Overall Yield of Full-Length Oligonucleotide
A diminished yield of the final product is a frequent challenge, especially as the length of the oligonucleotide increases.[2][3]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Coupling Efficiency | Ensure all reagents are anhydrous, particularly acetonitrile and phosphoramidites.[1][5] Use fresh, high-quality reagents. Increase coupling time to allow the reaction to go to completion.[5] |
| Inappropriate Solid Support | For oligonucleotides longer than 40 bases, use a solid support with a larger pore size (e.g., 1000 Å or 2000 Å CPG) to prevent steric hindrance as the oligo chain grows.[1][6][7][8] Polystyrene (PS) supports can also be a good alternative.[1] |
| Depurination | The acidic conditions of the detritylation step can cause depurination, leading to chain cleavage.[1][5][9] Consider using a milder deblocking agent like Dichloroacetic acid (DCA) instead of Trichloroacetic acid (TCA), although this will increase the deblocking time.[1][5] |
| Inefficient Deprotection and Cleavage | Ensure complete removal of protecting groups and cleavage from the solid support. For complex or modified oligos, the deprotection strategy may need to be adjusted.[4][10][11] |
Experimental Workflow for Optimizing Coupling Efficiency
Caption: Workflow for troubleshooting and improving coupling efficiency.
Issue 2: Difficulty in Purifying the Final Product
The purification of long oligonucleotides is inherently challenging due to the presence of closely related impurities.
Purification Method Comparison:
| Purification Method | Purity Level | Yield | Best For | Limitations |
| Desalting | Basic | High | Removing salts and very short truncations.[12][13] | Does not remove n-1 mers.[14] |
| Reverse-Phase Cartridge | >80%[13] | ~80% or higher[13] | Oligos up to 55 bp.[13] | Resolution decreases with oligo length.[13][14] |
| Reverse-Phase HPLC | >85%[13][14] | 50-70%[12] | High-purity applications, modified oligos.[12][13] | Resolution decreases with oligo length, typically not for >50 bases.[14][15] |
| PAGE | >90%[13] | 20-50%[12] | Highest purity, resolving n-1 mers, oligos >40 bases.[12] | Lower yield, more complex procedure.[12][13] |
| Anion-Exchange HPLC | High | Variable | Unmodified oligos, separation by charge.[16] | Resolution decreases with length, typically up to 40mers.[15] |
Logical Flow for Choosing a Purification Method
Caption: Decision tree for selecting an appropriate purification strategy.
Key Experimental Protocols
Protocol 1: Dichloroacetic Acid (DCA) Deblocking for Reduced Depurination
This protocol is recommended for the synthesis of long oligonucleotides where depurination is a concern.
-
Reagent Preparation: Prepare a 3% (v/v) solution of Dichloroacetic acid in Dichloromethane (DCM).
-
Synthesis Cycle Modification: In your synthesizer's protocol, replace the standard Trichloroacetic acid (TCA) deblocking step with the 3% DCA solution.
-
Time Adjustment: Increase the deblocking time compared to TCA. The exact time will depend on your synthesizer but may need to be extended to ensure complete removal of the DMT group.[1][5]
-
Monitoring: Monitor the trityl cation release to ensure deprotection is complete within the adjusted time frame.
Protocol 2: Post-Synthesis Diethylamine (DEA) Wash for Cyanoethyl Adduct Removal
Acrylonitrile, a byproduct of phosphodiester deprotection, can form adducts with bases, particularly thymine. A post-synthesis wash can mitigate this.[6]
-
Reagent Preparation: Prepare a 10% solution of Diethylamine (DEA) in acetonitrile.
-
Post-Synthesis Wash: After the final synthesis cycle is complete and before cleavage from the support, manually flush the synthesis column with the 10% DEA solution.
-
Procedure: Using a syringe, slowly push 2-3 mL of the DEA solution through the column over a period of 5 minutes.[1] Alternatively, this step can be automated if your synthesizer has an available reagent port.[1]
-
Drying: Thoroughly dry the support with argon or helium before proceeding to cleavage and deprotection.
Protocol 3: High-Temperature Denaturation for Improved Cartridge Purification of Long Oligos
Long oligonucleotides can form secondary structures that hinder purification. A heat denaturation step can improve binding to purification cartridges.[1]
-
Elution and Preparation: After cleavage and deprotection, evaporate the ammonia or AMA and resuspend the crude, DMT-on oligonucleotide in the loading buffer for your purification cartridge (e.g., Glen-Pak™).
-
Denaturation: Heat the dissolved oligonucleotide solution to >65°C for 5 minutes immediately before loading it onto the purification cartridge.[1]
-
Loading and Purification: Immediately load the hot sample onto the equilibrated cartridge and proceed with the standard purification protocol. This helps to disrupt secondary structures and allows for more efficient binding of the DMT-on oligo.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Solving the challenge of long oligonucleotide synthesis [lubio.ch]
- 3. biofabresearch.com [biofabresearch.com]
- 4. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. atdbio.com [atdbio.com]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. Long oligos: direct chemical synthesis of genes with up to 1728 nucleotides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06958G [pubs.rsc.org]
- 9. academic.oup.com [academic.oup.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 13. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. 寡核苷酸純化 [sigmaaldrich.com]
- 15. labcluster.com [labcluster.com]
- 16. gilson.com [gilson.com]
purification of oligonucleotides from failure sequences.
Welcome to the technical support center for oligonucleotide purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the removal of failure sequences from synthetic oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: Why is purification of synthetic oligonucleotides necessary?
A1: During solid-phase oligonucleotide synthesis, not every coupling reaction proceeds to completion. This results in the accumulation of "failure sequences," which are shorter than the desired full-length oligonucleotide (n-1, n-2, etc.). These impurities, along with other chemical by-products from the synthesis and cleavage processes, can interfere with downstream applications.[1][2] Purification is crucial to isolate the full-length product, ensuring the accuracy and reliability of experiments such as PCR, sequencing, gene synthesis, and therapeutic applications.[2]
Q2: What are the most common methods for purifying oligonucleotides?
A2: The three primary methods for purifying oligonucleotides to remove failure sequences are High-Performance Liquid Chromatography (HPLC), Polyacrylamide Gel Electrophoresis (PAGE), and Reversed-Phase (RP) Cartridge purification.[1][3][4] Each method offers different levels of purity, yield, and is suitable for different oligonucleotide lengths and downstream applications.
Q3: How do I choose the right purification method for my application?
A3: The choice of purification method depends on several factors:
-
Downstream Application: Highly sensitive applications like cloning, mutagenesis, and therapeutic development often require the high purity afforded by PAGE or HPLC.[5][6] For routine applications like PCR, cartridge purification or even desalting may be sufficient.[6][7]
-
Oligonucleotide Length: PAGE is generally recommended for very long oligonucleotides (>50-80 bases) as it provides excellent size resolution.[3][4] RP-HPLC is most effective for shorter to medium-length oligonucleotides (up to 50-60 bases).[3][8] Cartridge purification is typically used for oligonucleotides up to 40-50 bases.[8]
-
Required Purity and Yield: PAGE generally provides the highest purity (>95%), but often with lower yields.[1][4] HPLC offers a good balance of high purity (>85%) and higher yields compared to PAGE.[6] Cartridge purification provides moderate purity (75-85%) with good recovery.[8]
-
Presence of Modifications: HPLC is often the method of choice for purifying oligonucleotides with hydrophobic modifications, such as fluorescent dyes.[5][9]
Q4: What is the difference between "Trityl-on" and "Trityl-off" purification?
A4: This refers to whether the dimethoxytrityl (DMT) protecting group on the 5' end of the full-length oligonucleotide is left on or removed prior to reversed-phase purification (cartridge or HPLC).
-
Trityl-on: The hydrophobic DMT group is retained on the full-length product. This significantly increases its retention on the reversed-phase matrix, allowing for excellent separation from failure sequences which lack the DMT group.[3] The DMT group is then cleaved after elution of the failure sequences.
-
Trityl-off: The DMT group is removed before purification. Separation is then based on the inherent hydrophobicity of the oligonucleotide itself. This method can be less effective at removing n-1 sequences that are very close in length to the full-length product.
Data Presentation: Comparison of Purification Methods
The following table summarizes the expected purity and yield for different oligonucleotide purification methods. These values can vary depending on the synthesis quality, sequence composition, and length of the oligonucleotide.
| Purification Method | Typical Purity | Typical Yield | Recommended Oligo Length | Key Advantages | Key Disadvantages |
| Reversed-Phase Cartridge | 75 - 85%[8] | Good | < 50 bases[2] | Fast, simple, and cost-effective for routine applications. | Lower purity compared to HPLC and PAGE; not ideal for long oligos.[2] |
| Reversed-Phase HPLC (RP-HPLC) | > 85%[4] | 50 - 70%[6] | < 60 bases[8] | High purity, good yield, and suitable for modified oligos.[3][6] | Resolution decreases with increasing oligo length.[3] |
| Ion-Exchange HPLC (IE-HPLC) | 80 - 90%[8] | Moderate | < 40 bases[9] | Excellent resolution for smaller oligos based on charge. | Limited by oligonucleotide length.[9] |
| Polyacrylamide Gel Electrophoresis (PAGE) | > 95%[1][4] | 20 - 50%[6][10] | > 50 bases[3][4] | Highest purity, excellent resolution for long oligos.[4] | Labor-intensive, time-consuming, and lower yield.[5][10] |
Experimental Workflows and Protocols
Below are diagrams and detailed protocols for the most common oligonucleotide purification methods.
General Oligonucleotide Purification Workflow
Detailed Experimental Protocols
This protocol is a general guideline for the purification of DMT-on oligonucleotides. Parameters may need to be optimized based on the specific oligonucleotide and HPLC system.
Materials:
-
Crude DMT-on oligonucleotide, dried
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Buffer B: Acetonitrile (ACN)
-
Detritylation Solution: 2% Trifluoroacetic Acid (TFA) in water
-
Neutralization Solution: 1.5 M Ammonium Hydroxide
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide pellet in Buffer A to a final concentration of approximately 10-20 OD units per mL.
-
HPLC Setup:
-
Equilibrate the C18 column with a starting concentration of Buffer B (e.g., 5-10%) in Buffer A.
-
Set the detector wavelength to 260 nm.
-
-
Injection and Elution:
-
Inject the prepared sample onto the column.
-
Run a linear gradient of increasing Buffer B concentration to elute the failure sequences (which do not have the DMT group and will elute earlier).
-
The DMT-on full-length product will elute as a sharp peak at a higher Buffer B concentration.
-
-
Fraction Collection: Collect the peak corresponding to the DMT-on oligonucleotide.
-
Detritylation:
-
To the collected fraction, add the detritylation solution and incubate for 5-10 minutes at room temperature. The solution should turn a bright orange color, indicating the release of the DMT cation.
-
Neutralize the solution by adding the neutralization solution.
-
-
Desalting: Desalt the purified oligonucleotide using a suitable method, such as a desalting cartridge or ethanol precipitation, to remove the HPLC buffer salts.
-
Quantification and Analysis: Quantify the final product by UV absorbance at 260 nm and verify its purity by analytical HPLC or mass spectrometry.
This protocol is suitable for obtaining high-purity oligonucleotides, especially for lengths greater than 50 bases.[3]
Materials:
-
Crude oligonucleotide, dried
-
Denaturing Loading Buffer (e.g., 90% formamide, 1X TBE, bromophenol blue, xylene cyanol)
-
Urea
-
Acrylamide/Bis-acrylamide solution (e.g., 19:1)
-
10X TBE Buffer
-
Ammonium Persulfate (APS), 10% solution
-
TEMED
-
Elution Buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA)
Procedure:
-
Gel Preparation:
-
Prepare a denaturing polyacrylamide gel of the appropriate percentage for your oligonucleotide length (e.g., 12-20%). The gel should contain 7-8 M urea.
-
Assemble the gel casting plates and pour the gel solution, inserting the comb. Allow the gel to polymerize completely.
-
-
Sample Preparation:
-
Resuspend the crude oligonucleotide in the denaturing loading buffer.
-
Heat the sample at 95°C for 3-5 minutes to denature any secondary structures, then immediately place on ice.
-
-
Electrophoresis:
-
Assemble the electrophoresis apparatus with 1X TBE running buffer. Pre-run the gel for 15-30 minutes.
-
Load the denatured sample into the wells.
-
Run the gel at a constant voltage until the dye markers have migrated to the desired position.
-
-
Visualization:
-
Carefully separate the glass plates.
-
Visualize the oligonucleotide bands using UV shadowing. Place the gel on a fluorescent TLC plate and illuminate from above with a short-wave UV lamp. The oligonucleotide bands will appear as dark shadows.
-
-
Excision and Elution:
-
Excise the band corresponding to the full-length product using a clean scalpel.
-
Crush the gel slice and place it in a microcentrifuge tube with elution buffer.
-
Incubate at 37°C overnight with gentle shaking to elute the oligonucleotide from the gel matrix.[11]
-
-
Purification and Desalting:
-
Separate the eluate from the gel fragments.
-
Desalt the eluted oligonucleotide using a desalting column or ethanol precipitation to remove salts and residual acrylamide.
-
-
Quantification and Analysis: Quantify the final product by UV absorbance at 260 nm and assess purity by analytical PAGE or HPLC.
This is a rapid method for obtaining oligonucleotides of moderate purity.
Materials:
-
Reversed-phase purification cartridge
-
Crude DMT-on oligonucleotide, deprotected and in ammonium hydroxide solution
-
Acetonitrile (ACN)
-
2 M Triethylammonium Acetate (TEAA)
-
1.5 M Ammonium Hydroxide
-
Deionized water
-
2% Trifluoroacetic Acid (TFA)
-
20% Acetonitrile in water
Procedure:
-
Cartridge Preparation:
-
Flush the cartridge with 5 mL of ACN.
-
Equilibrate the cartridge with 5 mL of 2 M TEAA.
-
-
Sample Loading:
-
Dilute the crude oligonucleotide solution with an equal volume of deionized water.
-
Slowly pass the diluted sample through the cartridge. The DMT-on oligonucleotide will bind to the resin.
-
-
Washing:
-
Wash the cartridge with 3 x 5 mL of 1.5 M ammonium hydroxide to remove failure sequences.
-
Wash the cartridge with 2 x 5 mL of deionized water.
-
-
Detritylation:
-
Slowly pass 5 mL of 2% TFA through the cartridge to cleave the DMT group.
-
-
Final Wash: Wash the cartridge again with 2 x 5 mL of deionized water.
-
Elution: Elute the purified, detritylated oligonucleotide with 1 mL of 20% ACN in water.[12]
-
Drying and Quantification: Dry the eluted sample (e.g., by vacuum centrifugation) and resuspend in a suitable buffer. Quantify by UV absorbance at 260 nm.
Troubleshooting Guide
This section addresses common issues encountered during oligonucleotide purification.
Troubleshooting Decision Tree
Detailed Troubleshooting Q&A
HPLC Purification
-
Problem: Low yield of purified oligonucleotide.
-
Possible Cause: Inefficient synthesis leading to a low percentage of full-length product.
-
Solution: Analyze the crude product before purification to assess the initial amount of full-length oligonucleotide.
-
Possible Cause: Suboptimal fraction collection.
-
Solution: Review the chromatogram and ensure that the entire peak corresponding to the full-length product was collected. Consider using a fraction collector for more precise collection.
-
Possible Cause: Incomplete dissolution of the crude oligonucleotide.
-
Solution: Ensure the crude pellet is fully dissolved in the initial mobile phase before injection. Gentle vortexing and warming may be necessary.
-
-
Problem: Poor resolution or broad peaks in the chromatogram.
-
Possible Cause: The HPLC gradient is too steep.
-
Solution: Decrease the slope of the gradient (e.g., a slower increase in the percentage of Buffer B over time) to improve the separation between the full-length product and failure sequences.
-
Possible Cause: The column is old or has been contaminated.
-
Solution: Wash the column according to the manufacturer's instructions or replace it if it is past its recommended lifetime.
-
Possible Cause: Secondary structures in the oligonucleotide.
-
Solution: Increase the column temperature (e.g., to 60°C) to help denature secondary structures and improve peak shape.[13]
-
-
Problem: Split peaks are observed for the product.
-
Possible Cause: The sample solvent is not compatible with the mobile phase.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is of lower elution strength than the mobile phase.
-
Possible Cause: Co-elution of closely related species (e.g., n-1 mer).
-
Solution: Optimize the mobile phase composition and gradient to improve resolution.
-
Possible Cause: A void has formed at the head of the column or the inlet frit is partially blocked.
-
Solution: Reverse-flush the column. If the problem persists, the column may need to be replaced.
-
PAGE Purification
-
Problem: Smeared bands on the gel.
-
Possible Cause: High salt concentration in the sample.
-
Solution: Desalt the crude oligonucleotide before loading it on the gel.
-
Possible Cause: Incomplete denaturation of the oligonucleotide.
-
Solution: Ensure the sample is heated to at least 90-95°C in a formamide-containing loading buffer immediately before loading.
-
Possible Cause: Overloading the well with too much oligonucleotide.
-
Solution: Reduce the amount of sample loaded per well.
-
-
Problem: Low recovery of the oligonucleotide after elution from the gel slice.
-
Possible Cause: Inefficient elution from the polyacrylamide matrix.
-
Solution: Ensure the gel slice is thoroughly crushed to maximize the surface area for diffusion. Increase the elution time or temperature.
-
Possible Cause: Loss of product during the desalting step.
-
Solution: Be careful during ethanol precipitation, as the small pellets can be easily lost. Using a carrier like glycogen can help improve recovery.
-
-
Problem: Bands are faint or not visible by UV shadowing.
-
Possible Cause: Very low yield from the synthesis.
-
Solution: Quantify the crude product before purification to ensure there is sufficient material to be visualized.
-
Possible Cause: The oligonucleotide has run off the end of the gel.
-
Solution: Monitor the migration of the tracking dyes and stop the electrophoresis before the product band can migrate out of the gel. Use a lower percentage acrylamide gel for very large oligonucleotides to slow their migration.
-
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. RP-HPLC and RP Cartridge Purification [biosyn.com]
- 3. labcluster.com [labcluster.com]
- 4. Oligonucleotide Purification [sigmaaldrich.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 7. Purification & Yield [eurofinsgenomics.com]
- 8. Oligonucleotide Purity and Purification Method - BSI [biosyn.com]
- 9. Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.fredhutch.org [research.fredhutch.org]
- 12. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 13. Challenging Oligonucleotide Purifications and the Advantages of Novel HPLC Column Technologies [labx.com]
dealing with aggregation of guanine-rich oligonucleotides
Welcome to the technical support center for researchers working with guanine-rich oligonucleotides (GROs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the aggregation of these sequences, which often form G-quadruplex structures.
Frequently Asked Questions (FAQs)
Q1: My guanine-rich oligonucleotide solution is cloudy and has formed a precipitate. What is happening and how can I solve this?
A1: Cloudiness and precipitation in GRO solutions are often due to the formation of intermolecular G-quadruplexes and higher-order aggregates. Guanine-rich sequences can self-associate through Hoogsteen hydrogen bonds to form these structures, especially in the presence of certain cations.[1][2]
Troubleshooting Steps:
-
Check Cation Concentration: The type and concentration of cations are critical for G-quadruplex formation and stability. Potassium (K+) ions, in particular, strongly stabilize these structures and can promote aggregation at higher concentrations.[3][4][5] Consider reducing the K+ concentration or replacing it with sodium (Na+) or lithium (Li+), which have a lesser stabilizing effect.[6]
-
Optimize pH: The stability of G-quadruplexes can be pH-dependent. While most experiments are conducted at neutral pH, extreme pH values can disrupt the hydrogen bonds necessary for G-quadruplex formation.[7][8] Ensure your buffer pH is appropriate for maintaining your oligonucleotide in a non-aggregated state.
-
Adjust Oligonucleotide Concentration: Higher concentrations of GROs can favor the formation of intermolecular aggregates.[9] Try working with more dilute solutions.
-
Heating and Slow Cooling: If aggregates have already formed, you can try to dissociate them by heating the solution to 90-95°C for 5-10 minutes, followed by snap cooling on ice to trap the oligonucleotide in a single-stranded state. For forming intramolecular G-quadruplexes without aggregation, a slow cooling process is often recommended.[10][11]
-
Incorporate Modified Bases: In some cases, substituting guanine with a modified base like 8-aza-7-deazaguanine (PPG) can reduce self-association by preventing Hoogsteen bond formation.[1]
Q2: How can I confirm that the aggregation of my oligonucleotide is due to G-quadruplex formation?
A2: Several spectroscopic and biophysical techniques can be used to confirm the presence of G-quadruplex structures and their aggregation.
Analytical Techniques:
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool to characterize the topology of G-quadruplexes. Parallel G-quadruplexes typically show a positive peak around 260 nm and a negative peak around 240 nm, while antiparallel structures exhibit a positive peak around 295 nm and a negative peak near 260 nm.[12][13][14]
-
UV-Vis Spectroscopy: The formation of G-quadruplexes can be monitored by changes in UV absorbance. A hypochromic shift (lower absorbance) at 295 nm upon melting is characteristic of G-quadruplex structures.[14] Thermal difference spectra (TDS) can also provide a signature for G-quadruplex formation.[15]
-
Native Polyacrylamide Gel Electrophoresis (PAGE): G-quadruplex structures have a more compact conformation than their single-stranded counterparts and will therefore migrate faster on a native gel. The presence of higher molecular weight bands can indicate the formation of intermolecular aggregates.[9][16]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the stoichiometry of G-quadruplexes and their complexes with cations, providing direct evidence of their formation.[17]
Q3: What are the optimal buffer conditions for working with G-quadruplex forming oligonucleotides to minimize aggregation?
A3: The optimal buffer conditions depend on whether you want to promote the formation of stable, monomeric G-quadruplexes or maintain the oligonucleotide in a single-stranded state.
For Promoting Monomeric G-quadruplex Formation:
-
Cations: Potassium is generally the most effective cation for stabilizing G-quadruplexes.[3][5] A concentration of 100 mM KCl is commonly used.[15] However, if aggregation is an issue, you might need to use a lower concentration or a mix of K+ and Na+ or Li+.
-
Buffer: A buffering agent that does not interfere with G-quadruplex formation, such as Tris-HCl or sodium cacodylate, is recommended.[15][18] A pH around 7.0-7.5 is typical.
-
Crowding Agents: In some cases, molecular crowding agents like polyethylene glycol (PEG) or Ficoll can be used to mimic cellular conditions and promote intramolecular G-quadruplex formation over intermolecular aggregation.[19]
For Maintaining a Single-Stranded State:
-
Low Cation Concentration: Use buffers with low or no potassium or sodium. Lithium-containing buffers are often used as a control where G-quadruplex formation is not expected.[6]
-
Denaturing Agents: In some instances, denaturants can be used, although G-quadruplexes are known to be relatively stable in the presence of some denaturants.[20]
Troubleshooting Guides
Problem: Inconsistent results in experiments involving G-rich aptamers.
G-rich aptamers often function by forming specific G-quadruplex structures.[21] Inconsistent experimental outcomes can arise from polymorphic G-quadruplex structures or the formation of non-specific aggregates.[21]
Possible Causes & Solutions:
| Possible Cause | Solution |
| Oligonucleotide Impurity | Ensure the oligonucleotide is of high purity. Use PAGE or HPLC purification to remove truncated or modified strands.[22] |
| Polymorphism of G-quadruplex structure | The conformation of a G-quadruplex can be highly sensitive to solution conditions.[23] Carefully control cation type and concentration, pH, and temperature. Anneal the aptamer under consistent conditions to favor the formation of a single, stable conformation. |
| Non-specific Aggregation | High aptamer concentrations can lead to non-specific aggregation.[9] Determine the optimal concentration range for your aptamer. Consider using a blocking agent or modifying the aptamer sequence to reduce non-specific binding. |
| Nuclease Degradation | Aptamers can be susceptible to nuclease degradation.[24] Consider using nuclease-resistant modifications, such as phosphorothioate backbones, especially for in vivo applications.[24] |
Problem: Poor yield or failed PCR amplification of G-rich sequences.
G-quadruplex formation in the template DNA can stall DNA polymerase, leading to poor PCR efficiency or allele dropout in genotyping assays.[25]
Possible Causes & Solutions:
| Possible Cause | Solution |
| G-quadruplex formation in the template | Add G-quadruplex destabilizing agents to the PCR reaction, such as betaine or DMSO. Some studies suggest that certain PCR enzymes and buffer conditions, particularly magnesium concentration, can influence the amplification of G-rich sequences.[25] |
| Primer design | Avoid designing primers that are themselves G-rich and could form G-quadruplexes. Use primer design software that can predict secondary structures. |
| Cation concentration in PCR buffer | Standard PCR buffers contain K+. If G-quadruplex formation is a significant issue, consider using a PCR buffer with a lower K+ concentration or one that contains Na+ instead. |
Data Summary
Table 1: Influence of Monovalent Cations on G-Quadruplex Stability
The stability of G-quadruplexes is highly dependent on the coordinating monovalent cation. The general order of stabilization is K+ > Na+ > Li+.
| Cation | Effect on G-Quadruplex Stability | Typical Concentration | Notes |
| Potassium (K+) | Strong stabilization, promotes formation of stable G-quadruplexes.[3][5] | 50-150 mM | High concentrations can lead to aggregation of some sequences.[4] |
| Sodium (Na+) | Moderate stabilization, often results in different G-quadruplex conformations compared to K+.[6] | 100-150 mM | Can be used to reduce aggregation seen with K+. |
| Lithium (Li+) | Weak to no stabilization, often used as a control where G-quadruplex formation is to be avoided.[6] | 100-150 mM | Does not typically support G-quadruplex formation. |
| Ammonium (NH4+) | Can stabilize G-quadruplexes, but its effect can be sequence-dependent.[5] | Varies |
Experimental Protocols
Protocol 1: Annealing Guanine-Rich Oligonucleotides to Form Intramolecular G-Quadruplexes
This protocol is designed to promote the formation of stable, monomeric intramolecular G-quadruplexes while minimizing the formation of intermolecular aggregates.
Materials:
-
Lyophilized guanine-rich oligonucleotide (HPLC or PAGE purified)
-
Nuclease-free water
-
Annealing Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl)
-
Heating block or thermocycler
Procedure:
-
Resuspension: Dissolve the lyophilized oligonucleotide in nuclease-free water to create a stock solution (e.g., 100 µM). Vortex and briefly centrifuge.
-
Dilution: Dilute the stock solution to the desired final concentration (e.g., 5-10 µM) in the Annealing Buffer.
-
Denaturation: Heat the solution to 95°C for 5 minutes to denature any pre-existing structures.[10]
-
Annealing (Slow Cooling): Gradually cool the solution to room temperature. This can be achieved by:
-
Placing the tube in a heat block and turning it off, allowing it to cool slowly over several hours.[11]
-
Using a thermocycler programmed to decrease the temperature by 1°C every 1-2 minutes until it reaches room temperature.
-
-
Incubation: Incubate the solution at room temperature or 4°C for at least 1 hour (or overnight) to allow the G-quadruplex structure to fully form and equilibrate.[15]
-
Storage: Store the annealed oligonucleotide at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Characterization of G-Quadruplex Formation using Circular Dichroism (CD) Spectroscopy
This protocol outlines the general steps for acquiring CD spectra to confirm G-quadruplex formation and determine its topology.
Materials:
-
Annealed guanine-rich oligonucleotide solution (from Protocol 1)
-
CD Spectropolarimeter
-
Quartz cuvette with a 0.1 cm or 1 cm path length
Procedure:
-
Sample Preparation: Prepare the oligonucleotide sample at a suitable concentration (e.g., 3-10 µM) in the desired buffer.[15]
-
Instrument Setup: Set up the CD spectropolarimeter to scan in the UV range, typically from 320 nm to 220 nm.
-
Blank Measurement: Record a baseline spectrum of the buffer alone.
-
Sample Measurement: Record the CD spectrum of the oligonucleotide sample. It is recommended to acquire multiple scans and average them to improve the signal-to-noise ratio.[15]
-
Data Analysis: Subtract the buffer baseline from the sample spectrum. Analyze the resulting spectrum for characteristic G-quadruplex signatures:
-
Parallel: Positive peak around 260 nm, negative peak around 240 nm.
-
Antiparallel: Positive peak around 295 nm, negative peak around 260 nm.
-
Hybrid: Peaks at both ~295 nm and ~260 nm.
-
Visualizations
References
- 1. Reduced aggregation and improved specificity of G-rich oligodeoxyribonucleotides containing pyrazolo[3,4-d]pyrimidine guanine bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G-rich oligonucleotide-functionalized gold nanoparticle aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metal Cations in G-Quadruplex Folding and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal Cations in G-Quadruplex Folding and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of monovalent cations on folding kinetics of G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of the pH-Dependent Parallel-Stranded d(CGA) Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of pH on the conformation and stability of mismatch base-pairs in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. static.igem.org [static.igem.org]
- 11. idtdna.com [idtdna.com]
- 12. mdpi.com [mdpi.com]
- 13. Spectroscopic Characterization of Mitochondrial G-Quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. G4 Matters—The Influence of G-Quadruplex Structural Elements on the Antiproliferative Properties of G-Rich Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multimerization rules for G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mass Spectroscopic Study of G-Quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structural Unfolding of G-Quadruplexes: From Small Molecules to Antisense Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DNA G-quadruplexes are uniquely stable in the presence of denaturants and monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Protocols for Oligonucleotides | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Not All G-Quadruplexes are Created Equally: An Investigation of the Structural Polymorphism of the c-Myc G-Quadruplex-Forming Sequence and its Interaction with the Porphyrin meso-Tetra(N-methyl-4-pyridyl)porphine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery and Development of the G-rich Oligonucleotide AS1411 as a Novel Treatment for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Identification and prevention of genotyping errors caused by G-quadruplex- and i-motif-like sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Removal of Protecting Groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the removal of protecting groups in chemical synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete deprotection?
Incomplete removal of protecting groups is a frequent challenge in multi-step organic synthesis. Several factors can contribute to this issue:
-
Steric Hindrance: The protecting group may be located in a sterically congested environment, limiting reagent access.
-
Inappropriate Reagent or Conditions: The chosen deprotection reagent or reaction conditions (e.g., temperature, time, solvent) may not be optimal for the specific protecting group and substrate.
-
Reagent Degradation: The deprotection reagent may have degraded over time or due to improper storage.
-
Insufficient Reagent: An inadequate amount of the deprotection reagent may have been used.
-
Side Reactions: The substrate or protecting group may undergo unintended side reactions with the deprotection reagents.
-
Inadequate Scavenging: Reactive species generated during deprotection, if not properly scavenged, can interfere with the reaction.
-
Premature Precipitation: The product may precipitate out of the reaction mixture before deprotection is complete.
Q2: How can I monitor the progress of a deprotection reaction?
Real-time or periodic monitoring is crucial to determine the endpoint of a deprotection reaction and to avoid unnecessary exposure to harsh reagents. Common analytical techniques include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and can resolve starting material, product, and byproducts.
-
Mass Spectrometry (MS): Can be used to directly analyze the reaction mixture and identify the masses of the starting material and the deprotected product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of signals corresponding to the protecting group.
-
In situ Spectroscopic Tools: Techniques like Raman and Fourier Transform Infrared (FTIR) spectroscopy can be used for real-time monitoring of deprotection processes.
Troubleshooting Guides
Problem 1: My acid-labile protecting group (e.g., Boc, Trt, MMT) is not completely removed.
-
Possible Cause: Insufficient acid strength or concentration.
-
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration of the acid (e.g., trifluoroacetic acid - TFA). For instance, when removing an Mmt group, increasing the TFA concentration can improve deprotection efficiency.
-
Use a Stronger Acid: If increasing the concentration is ineffective, consider using a stronger acid.
-
Increase Reaction Time: Prolong the reaction time and monitor the progress by HPLC or TLC. Some protecting groups, like Arg(Mtr), can require extended reaction times of up to 24 hours for complete removal.
-
Add Scavengers: Use appropriate scavengers to trap reactive cations generated during deprotection, which can otherwise lead to side reactions. Common scavengers for acid-labile groups include triisopropylsilane (TIS) and water.
-
Optimize Solvent: Ensure the solvent is appropriate for the reaction. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.
-
Problem 2: Incomplete removal of a base-labile protecting group (e.g., Fmoc, Ac, Bz).
-
Possible Cause: Insufficient base strength, concentration, or steric hindrance.
-
Troubleshooting Steps:
-
Increase Base Concentration: A higher concentration of the basic reagent (e.g., piperidine for Fmoc removal) may be required.
-
Use a Stronger or Less Hindered Base: Consider using a stronger or less sterically hindered base. For Fmoc deprotection, alternatives to piperidine like 4-methylpiperidine or piperazine can be effective.
-
Optimize Reaction Time and Temperature: Increase the reaction time or gently heat the reaction mixture, while monitoring for potential side reactions.
-
Improve Solubility: Ensure the substrate is fully dissolved in the reaction solvent. A change of solvent might be necessary.
-
Consider Alternative Deprotection Strategies: For particularly stubborn groups, alternative methods like hydrogenolysis under mildly acidic conditions for Fmoc removal have been reported.
-
Problem 3: My hydrogenolysis-labile protecting group (e.g., Cbz, Bn) is not fully cleaved.
-
Possible Cause: Catalyst poisoning, insufficient hydrogen pressure, or poor catalyst activity.
-
Troubleshooting Steps:
-
Check Catalyst Quality: Use fresh, high-quality catalyst (e.g., Palladium on carbon - Pd/C).
-
Increase Catalyst Loading: Increase the weight percentage of the catalyst.
-
Increase Hydrogen Pressure: If the reaction is performed in a pressurized system, increase the hydrogen pressure.
-
Optimize Solvent: The choice of solvent can significantly impact the reaction rate. Protic solvents like methanol or ethanol are commonly used.
-
Remove Catalyst Poisons: Ensure the substrate and solvent are free from impurities that can poison the catalyst, such as sulfur-containing compounds.
-
Consider Alternative Catalysts or Methods: Different palladium sources or alternative deprotection methods like using lithium or sodium in liquid ammonia for Cbz group removal can be explored.
-
Data Presentation
Table 1: Common Acid-Labile Protecting Groups and Deprotection Conditions
| Protecting Group | Reagent | Typical Conditions | Scavengers |
| Boc (tert-Butyloxycarbonyl) | TFA, HCl | 25-50% TFA in DCM; HCl in MeOH | TIS, Water |
| Trt (Trityl) | TFA, Acetic Acid | 1-5% TFA in DCM | TIS |
| MMT (Monomethoxytrityl) | Dilute TFA | 1-3% TFA in DCM | TIS |
| Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl) | TFA | High concentration TFA | Water, TIS, EDT |
| tBu (tert-Butyl) | TFA | High concentration TFA | Water, TIS |
Data compiled from various sources, including.
Table 2: Common Base-Labile Protecting Groups and Deprotection Conditions
| Protecting Group | Reagent | Typical Conditions | Notes |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Piperidine | 20% Piperidine in DMF | Alternatives include piperazine and 4-methylpiperidine. |
| Ac (Acetyl) | Ammonia, Methylamine | Aqueous or gaseous ammonia/methylamine | Generally stable on aliphatic amides. |
| Bz (Benzoyl) | Ammonia, Methylamine | Aqueous or gaseous ammonia/methylamine | Commonly used in oligonucleotide synthesis. |
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated Deprotection of a Boc-Protected Amine
-
Dissolve the Boc-protected substrate in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution (final concentration of 50% TFA).
-
If the substrate contains other acid-sensitive groups, add scavengers such as triisopropylsilane (TIS) (2-5% v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 30-120 minutes).
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene or DCM) to remove residual TFA.
-
Proceed with purification of the deprotected product.
Protocol 2: General Procedure for Piperidine-Mediated Deprotection of an Fmoc-Protected Amine
-
Swell the Fmoc-protected peptide resin in N,N-dimethylformamide (DMF).
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes.
-
Wash the resin thoroughly with DMF to remove the dibenzofulvene-piperidine adduct and excess piperidine.
-
The resin is now ready for the next coupling step.
Visualizations
Caption: A general workflow for troubleshooting incomplete deprotection reactions.
Caption: A simplified pathway for acid-catalyzed deprotection with scavenging.
Validation & Comparative
A Comparative Guide to HPLC Analysis for d(TPCP) Dimer Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the assessment of d(TPCP) dimer purity. Detailed experimental protocols, data-driven comparisons, and workflow visualizations are presented to assist researchers in selecting the most appropriate method for their specific needs.
Introduction
The accurate determination of purity for synthetic compounds, such as the hypothetical d(TPCP) dimer, is a critical aspect of drug development and research. Impurities, including monomers, oligomers, or byproducts from synthesis, can significantly impact the compound's efficacy, safety, and stability.[1][2] HPLC is a cornerstone technique for purity analysis, offering high resolution and quantitative accuracy.[3] This guide will delve into the application of HPLC for d(TPCP) dimer purity analysis and compare it with alternative methods.
Quantitative Data Comparison
The following table summarizes the performance of HPLC in comparison to Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of d(TPCP) dimer purity. The data presented are representative values to illustrate the relative performance of each technique.
| Parameter | HPLC | UPLC | LC-MS |
| Typical Purity (%) | 90-95%[1] | >95% | >95% |
| Resolution | Excellent for up to 50 bases[1] | Higher than HPLC | High, with mass confirmation |
| Analysis Time (min) | 15-30 | 5-15 | 10-25 |
| Sensitivity | Good | High | Very High |
| Throughput | Medium | High | Medium |
| Cost per Sample | Low | Medium | High |
| Qualitative Information | Retention Time | Retention Time | Retention Time & Mass-to-Charge Ratio |
Experimental Protocols
A detailed methodology for the Reversed-Phase HPLC (RP-HPLC) analysis of d(TPCP) dimer purity is provided below. This protocol is a general guideline and may require optimization for specific instrumentation and d(TPCP) dimer characteristics.
Reversed-Phase HPLC (RP-HPLC) Protocol for d(TPCP) Dimer Purity Analysis
1. Objective: To separate and quantify the d(TPCP) dimer from its monomer and other process-related impurities.
2. Materials and Reagents:
- d(TPCP) dimer sample
- Acetonitrile (ACN), HPLC grade
- Trifluoroacetic acid (TFA)
- Ultrapure water
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in ACN
3. Instrumentation:
- HPLC system with a UV detector
- C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Autosampler
- Data acquisition and processing software
4. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Column Temperature: 40 °C
- Detection Wavelength: 260 nm
- Injection Volume: 10 µL
- Gradient Elution: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 5 | | 20 | 50 | | 22 | 95 | | 25 | 95 | | 26 | 5 | | 30 | 5 |
5. Sample Preparation:
- Dissolve the d(TPCP) dimer sample in Mobile Phase A to a final concentration of 1 mg/mL.
- Filter the sample through a 0.22 µm syringe filter before injection.
6. Data Analysis:
- Identify the peak corresponding to the d(TPCP) dimer based on its retention time.
- Calculate the purity of the dimer by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing the Workflow and Method Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow for HPLC analysis and the logical relationships between different analytical methods.
Caption: Experimental workflow for d(TPCP) dimer purity analysis by HPLC.
Caption: Comparison of HPLC with alternative analytical techniques.
Comparison with Alternative Methods
While HPLC is a robust and widely used method, other techniques offer distinct advantages for the analysis of dimer purity.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes smaller particle size columns, leading to significantly faster analysis times and higher resolution compared to traditional HPLC. This makes it ideal for high-throughput screening environments.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides an additional layer of analytical detail. LC-MS not only separates the dimer from impurities but also provides mass-to-charge ratio information, which can be crucial for the identification of unknown impurities and for confirming the identity of the main compound.
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. This technique can be particularly useful for charged molecules like oligonucleotides, where it can resolve sequences of different lengths.[1]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size in solution. It is the gold-standard technique for monitoring the aggregation of biomolecules and can be used to separate dimers from monomers and higher-order aggregates.[4]
Conclusion
The selection of an appropriate analytical method for determining d(TPCP) dimer purity is contingent on the specific requirements of the analysis. HPLC remains a reliable and cost-effective method for routine purity assessments, providing excellent quantitative data.[1] For applications demanding higher throughput and resolution, UPLC presents a compelling alternative. When definitive identification of impurities is necessary, the mass-based detection of LC-MS is invaluable. By understanding the principles and comparative performance of these techniques, researchers can make informed decisions to ensure the quality and integrity of their compounds.
References
A Comparative Guide to Mass Spectrometry for Oligonucleotide Characterization
The development of oligonucleotide therapeutics has created a critical need for robust analytical techniques to ensure their identity, purity, and structural integrity. Mass spectrometry (MS) has become an indispensable tool, providing detailed molecular-level information.[1][2] This guide offers an objective comparison of common mass spectrometry platforms and methodologies used for oligonucleotide characterization, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal approach for their needs.
Core Components: Ionization, Separation, and Analysis
The characterization of oligonucleotides by mass spectrometry involves three key stages: separation of the analyte from complex mixtures, ionization of the molecule, and mass analysis. The choice of technique at each stage significantly impacts the quality and type of data obtained.
-
Liquid Chromatography (LC) Separation: Liquid chromatography is routinely coupled with mass spectrometry (LC-MS) to separate oligonucleotides and their impurities prior to analysis. The two most prevalent LC methods are Ion-Pair Reversed-Phase (IP-RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).[1]
-
Ionization Techniques: The two primary methods for ionizing oligonucleotides are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[3][4][5] ESI is commonly used with LC-MS systems, while MALDI is often coupled with Time-of-Flight (TOF) analyzers.[5]
-
Mass Analyzers: Following ionization, a mass analyzer separates ions based on their mass-to-charge ratio (m/z). High-resolution mass analyzers like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap are favored for characterization, while Triple Quadrupole (TQ) systems excel at quantification.[6][7]
Comparison of Liquid Chromatography Techniques
The choice between IP-RPLC and HILIC is a critical decision in developing an LC-MS method for oligonucleotides, as it directly affects sensitivity, resolution, and instrument compatibility.
Table 1: Comparison of IP-RPLC and HILIC for Oligonucleotide Analysis
| Feature | Ion-Pair Reversed-Phase (IP-RPLC) | Hydrophilic Interaction (HILIC) |
| Separation Principle | Separates based on hydrophobicity and ion-pairing with the phosphate backbone. | Separates polar analytes based on partitioning between an organic-rich mobile phase and a hydrophilic stationary phase.[8] |
| Mobile Phases | Typically uses alkylamines (e.g., TEA) and fluorinated alcohols (e.g., HFIP). | Uses MS-friendly mobile phases like ammonium acetate in water and acetonitrile.[9] |
| MS Compatibility | Ion-pairing reagents can cause ion suppression and contaminate the MS source, often requiring dedicated instruments.[10][11] | Highly compatible with MS; does not cause significant ion suppression and allows for easy switching between positive/negative ion modes.[9][12] |
| Cost & Environment | Mobile phase reagents like HFIP are expensive and have higher toxicity. | Mobile phases are significantly less expensive (at least 10x reduction) and less toxic. |
| Resolution | Traditionally offers exceptional chromatographic resolution for oligonucleotides.[9] | Can achieve performance comparable to IP-RPLC with appropriate column and method optimization.[13] |
Comparison of Ionization and Mass Analysis Platforms
The combination of the ionization source and mass analyzer defines the capabilities of the mass spectrometer in terms of mass accuracy, resolution, and sensitivity.
Table 2: Performance Comparison of Common Mass Spectrometry Platforms
| Platform | Mass Resolution | Mass Accuracy | Primary Application | Key Advantages |
| MALDI-TOF | Good, but lower for oligonucleotides >50 bases.[5] | ~0.1% to 0.01%[5] | Intact Mass Confirmation, Purity | High throughput, simple spectra (singly charged ions), tolerant to some impurities.[5][14] |
| ESI-Q-TOF | High (e.g., >30,000 FWHM) | Excellent (<5 ppm, often <1 ppm) | Characterization, Impurity ID, Sequencing | High resolution and mass accuracy, suitable for complex mixtures and MS/MS.[6][7] |
| ESI-Orbitrap | Very High (e.g., 70,000 to >140,000 FWHM)[15] | Superior (<3 ppm, often <1 ppm)[16] | Characterization, Impurity ID, Sequencing | Unmatched resolution allows for resolving complex isotopic patterns and interferences.[15][17] |
| ESI-Triple Quad (TQ) | Low (Unit Resolution) | Good | Targeted Quantification (MRM) | Highest sensitivity and selectivity for quantifying specific oligonucleotides and metabolites.[6][7] |
Experimental Workflows and Protocols
A successful analysis relies on a well-defined experimental workflow, from sample preparation to data interpretation.
Caption: General LC-MS Workflow for Oligonucleotide Characterization.
Experimental Protocol 1: Ion-Pair Reversed-Phase LC-MS (IP-RPLC-MS)
This protocol is a representative method for the analysis of synthetic oligonucleotides.
-
LC System: UHPLC system with bio-inert components.[18]
-
Column: A C18 column suitable for oligonucleotides (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, 130Å, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water.[19]
-
Mobile Phase B: 15 mM TEA and 400 mM HFIP in 50:50 Acetonitrile:Water.
-
Gradient: A shallow gradient optimized for the specific oligonucleotide length, for example, 30% to 50% B over 15 minutes.
-
Flow Rate: 0.2 mL/min.[20]
-
Column Temperature: 55-60 °C.[20]
-
MS System: ESI-Q-TOF or ESI-Orbitrap.
-
Ionization Mode: Negative Ion Mode.[21]
-
Data Acquisition: Acquire data over an m/z range of 600-2000.[20] Perform charge state deconvolution to determine the intact mass.[6]
Experimental Protocol 2: Hydrophilic Interaction Liquid Chromatography-MS (HILIC-MS)
This protocol provides an ion-pairing-free alternative, ideal for instruments shared across multiple applications.
-
LC System: Standard UHPLC system.
-
Column: A HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 1.9 µm).[9]
-
Mobile Phase A: 10 mM Ammonium Acetate in 90:10 Water:Acetonitrile, pH adjusted as needed (e.g., pH 6.8).[8]
-
Mobile Phase B: 10 mM Ammonium Acetate in 10:90 Water:Acetonitrile, pH adjusted to match A.[8]
-
Gradient: A suitable gradient, for example, 100% B to 60% B over 15 minutes.[9]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
MS System: ESI-Q-TOF or ESI-Orbitrap.
-
Ionization Mode: Negative Ion Mode.
-
Data Acquisition: Acquire data over a relevant m/z range. Perform charge state deconvolution on the resulting multiply charged envelope to determine the molecular weight.[9]
Advanced Analysis: Sequencing and Structural Elucidation
Beyond intact mass confirmation, mass spectrometry is used for sequencing and characterizing modifications through fragmentation analysis, often referred to as tandem MS (MS/MS).[22][20] This can be approached in two ways: "top-down" or "bottom-up."
Caption: Top-Down vs. Bottom-Up Sequencing Strategies.
-
Top-Down Analysis: In this approach, the intact oligonucleotide is introduced into the mass spectrometer, ionized, and the precursor ion is selected and fragmented.[23][24] This method provides a complete view of the molecule, including all modifications, but can be challenging for very long or complex oligonucleotides.[25][26]
-
Bottom-Up Analysis: Similar to proteomics, this method involves digesting the oligonucleotide into smaller, more manageable fragments using enzymes (nucleases).[27] These smaller fragments are then analyzed by LC-MS/MS, and the full sequence is pieced back together. This is a powerful technique but may result in incomplete sequence coverage if some fragments are lost during sample preparation.[24]
Conclusion
The selection of a mass spectrometry method for oligonucleotide characterization depends on the analytical goal.
-
For high-throughput quality control and intact mass confirmation of shorter oligonucleotides (<50-mers), MALDI-TOF is a robust and efficient option.[5]
-
For comprehensive characterization, impurity profiling, and sequencing of complex therapeutic oligonucleotides, high-resolution ESI-Q-TOF or ESI-Orbitrap systems are the methods of choice.[7][16]
-
For targeted quantification in biological matrices, an ESI-Triple Quadrupole instrument provides unparalleled sensitivity and specificity.[7]
When developing LC-MS methods, HILIC presents a compelling, cost-effective, and MS-friendly alternative to traditional IP-RPLC , especially in multi-use laboratory environments where avoiding instrument contamination is critical.[28] By understanding the strengths and limitations of each technique, researchers can build a robust analytical strategy to ensure the safety and efficacy of oligonucleotide products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. Mass Spectrometry Analysis [biosyn.com]
- 5. web.colby.edu [web.colby.edu]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Q-TOF-LC-MS and TQ-LC-MS analysis of Oligonucleotides | AxisPharm [axispharm.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. Broadly applicable oligonucleotide mass spectrometry for the analysis of RNA writers and erasers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chiraltech.com [chiraltech.com]
- 12. lcms.cz [lcms.cz]
- 13. Oligonucleotide Analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry in the Absence of Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Oligonucleotide Analysis Applications | Thermo Fisher Scientific - US [thermofisher.com]
- 17. mass spectrometry - Q-TOF vs Q-orbitrap MS data - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 18. Bridging Chromatography and LC-MS Workflows for Oligonucleotide Analysis: Practical Solutions for Biopharma Labs | Separation Science [sepscience.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. Tandem mass spectrometric sequence characterization of synthetic thymidine‐rich oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of oligonucleotides by ion-pair reversed-phase liquid chromatography coupled with positive mode electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. enovatia.com [enovatia.com]
- 23. Top-Down vs. Bottom-Up Proteomics: Unraveling the Secrets of Protein Analysis - MetwareBio [metwarebio.com]
- 24. researchgate.net [researchgate.net]
- 25. Methods for L-ribooligonucleotide sequence determination using LCMS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. spectroscopyonline.com [spectroscopyonline.com]
- 27. Top-Down Proteomics vs Bottom-Up Proteomics - Creative Proteomics [creative-proteomics.com]
- 28. mdpi.com [mdpi.com]
A Comparative Guide: Solid-Phase vs. Solution-Phase Oligonucleotide Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of oligonucleotides is a cornerstone of innovation. The choice between solid-phase and solution-phase synthesis methodologies can significantly impact the efficiency, scalability, and cost-effectiveness of producing these vital molecules. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols, to aid in making informed decisions for your research and development needs.
At a Glance: Key Differences
Solid-phase and solution-phase oligonucleotide synthesis represent two distinct approaches to constructing DNA and RNA strands. Solid-phase synthesis (SPS), the most established and widely used method, involves building the oligonucleotide chain on an insoluble solid support. In contrast, solution-phase synthesis (SPS) occurs entirely in a liquid medium, with the growing oligonucleotide chain attached to a soluble polymer.
| Feature | Solid-Phase Synthesis (SPS) | Solution-Phase Synthesis (SPS) |
| Principle | Stepwise synthesis on an insoluble solid support. | Stepwise synthesis on a soluble polymeric support. |
| Purification | Simplified purification by washing away excess reagents. | Requires precipitation, extraction, or chromatography after each step. |
| Automation | Highly amenable to automation.[1][2] | Can be automated, but purification steps can be more complex to integrate. |
| Scalability | Well-suited for small to large-scale synthesis (nmol to kg).[1][2][3] | Particularly advantageous for very large-scale synthesis (gram to multi-kilogram).[4] |
| Reagent Usage | Typically requires a larger excess of reagents.[1] | Can be performed with a lower excess of reagents.[5] |
| Reaction Kinetics | Can be limited by diffusion to the solid support. | Homogeneous reaction environment allows for favorable kinetics.[6] |
| Typical Support | Controlled Pore Glass (CPG), Polystyrene.[1][3] | Polyethylene Glycol (PEG).[5][7][8] |
Performance Metrics: A Quantitative Comparison
The following table summarizes key performance indicators for both solid-phase and solution-phase oligonucleotide synthesis based on available data. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature, and performance can vary based on the specific sequence, length, and scale of synthesis.
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis (HELP Method) |
| Coupling Efficiency | >99% per step is commonly achieved.[9] | 98-99% per step has been reported for up to a 20-mer.[10] |
| Overall Yield (for a 20-mer) | A theoretical yield of >80% can be expected with 99% coupling efficiency. | A yield of 85% for a 20-mer has been reported.[10] |
| Synthesis Time (per cycle) | A complete cycle can take as little as 3-7 minutes on an automated synthesizer. | Coupling times of around 60 minutes have been reported.[11] The overall cycle time is longer due to precipitation/separation steps. |
| Reagent Excess (Phosphoramidite) | A 5- to 15-fold molar excess is common. | A 2.5- to 3-fold molar excess has been used effectively.[10][11] |
| Scalability | Routinely performed from nanomole to multi-kilogram scales.[1][2] | Demonstrated at the 100 µmol scale and considered advantageous for even larger quantities.[7] |
Experimental Workflows and Methodologies
To provide a clearer understanding of the practical differences, the following sections detail the experimental workflows and protocols for both synthesis methods.
Solid-Phase Oligonucleotide Synthesis Workflow
Solid-phase synthesis is a cyclical process involving four main steps for each nucleotide addition. The automation of this process has made it a routine and reliable method.
The following is a representative protocol for automated solid-phase DNA synthesis.
-
Preparation: The first nucleoside is pre-attached to a solid support (e.g., CPG) and packed into a column. All reagents are prepared as solutions in anhydrous acetonitrile unless otherwise specified.
-
Synthesis Cycle:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed by treating the support with a solution of 3% trichloroacetic acid (TCA) in dichloromethane for 1-2 minutes. The support is then washed with acetonitrile.
-
Coupling: The next phosphoramidite monomer (5-fold excess) and an activator like 5-ethylthio-1H-tetrazole (ETT) (20-fold excess) are delivered to the column. The coupling reaction proceeds for approximately 30-60 seconds for standard DNA bases.
-
Capping: To prevent the elongation of unreacted chains (failure sequences), the support is treated with a capping solution, typically a mixture of acetic anhydride and 1-methylimidazole, for about 30 seconds. This acetylates any free 5'-hydroxyl groups.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using a solution of iodine (0.02 M) in a mixture of tetrahydrofuran, water, and pyridine for about 30 seconds. The support is then washed with acetonitrile.
-
-
Repeat: The synthesis cycle is repeated until the desired oligonucleotide sequence is assembled.
-
Cleavage and Deprotection: The oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours.
-
Purification: The crude oligonucleotide product is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).
Solution-Phase Oligonucleotide Synthesis (HELP Method) Workflow
The High Efficiency Liquid Phase (HELP) method utilizes a soluble polymer support, with purification at each step achieved through precipitation.
The following protocol is based on the High Efficiency Liquid Phase (HELP) method.
-
Preparation: The initial nucleoside is attached to a soluble polyethylene glycol (PEG) support.
-
Synthesis Cycle:
-
Deblocking (Detritylation): The 5'-DMT group is removed by treating the PEG-supported nucleoside with an acid such as trichloroacetic acid in a suitable solvent like dichloromethane. The reaction is monitored, and upon completion, the PEG-supported oligonucleotide is precipitated by the addition of a non-solvent like diethyl ether, collected by filtration, and washed.
-
Coupling: The dried PEG-supported oligonucleotide is redissolved in anhydrous acetonitrile. The next phosphoramidite monomer (2.5-3 fold excess) and an activator are added. The reaction is allowed to proceed for about 60 minutes.[11] Following the reaction, the product is precipitated, filtered, and washed as in the previous step.
-
Capping: The PEG-supported material is redissolved, and unreacted 5'-hydroxyl groups are acetylated using acetic anhydride and 1-methylimidazole. The product is then precipitated and washed.
-
Oxidation: The product is redissolved, and the phosphite triester is oxidized to a phosphate triester using an iodine solution. The final PEG-supported oligonucleotide for that cycle is then precipitated and washed.
-
-
Repeat: The cycle of deblocking, coupling, capping, oxidation, and precipitation is repeated for each subsequent nucleotide.
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the PEG support and deprotected using standard procedures with ammonium hydroxide.
-
Purification: The final product is purified using chromatographic techniques.
Conclusion: Choosing the Right Method
The choice between solid-phase and solution-phase oligonucleotide synthesis depends heavily on the specific application, required scale, and available resources.
Solid-phase synthesis remains the dominant method for routine, small- to medium-scale synthesis due to its high degree of automation, simplified purification, and well-established protocols.[1][2] It is the go-to method for most research applications, diagnostics, and the production of many therapeutic oligonucleotides.
Solution-phase synthesis , particularly with advancements like the HELP method, presents a compelling alternative for very large-scale manufacturing where cost-effectiveness and reduced reagent consumption are critical.[5][12] While the purification steps are more involved, the potential for higher yields with less reagent excess makes it an attractive option for the commercial production of oligonucleotide-based drugs in large quantities.
Ultimately, a thorough evaluation of the trade-offs between speed, scale, cost, and complexity will guide the selection of the most appropriate synthesis strategy for your specific needs.
References
- 1. atdbio.com [atdbio.com]
- 2. data.biotage.co.jp [data.biotage.co.jp]
- 3. biotage.com [biotage.com]
- 4. bachem.com [bachem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 10. BJOC - Synthesis of oligonucleotides on a soluble support [beilstein-journals.org]
- 11. Scalable One-Pot - Liquid-Phase Oligonucleotide Synthesis for Model Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Phosphoramidite and H-Phosphonate Chemistries for Oligonucleotide Synthesis
For researchers, scientists, and professionals in drug development, the choice of synthetic chemistry is paramount to the successful production of high-quality oligonucleotides. The two most prominent methods for automated solid-phase oligonucleotide synthesis are the phosphoramidite and H-phosphonate approaches. While phosphoramidite chemistry has long been considered the "gold standard," H-phosphonate chemistry offers a simpler, alternative route with its own set of advantages. This guide provides an objective, data-driven comparison of these two methods to aid in selecting the optimal approach for your research and development needs.
Executive Summary
The phosphoramidite method is renowned for its high coupling efficiency, typically exceeding 99%, which is crucial for the synthesis of long oligonucleotides. It involves a four-step cycle for each nucleotide addition. In contrast, the H-phosphonate method features a simpler two-step cycle, which can translate to faster synthesis times per cycle. However, the coupling efficiency of the H-phosphonate method is generally slightly lower, in the range of 98-99%. The choice between the two chemistries often depends on the desired length of the oligonucleotide, the need for specific modifications, and considerations of reagent stability and cost.
Performance Comparison: A Quantitative Overview
To facilitate a clear comparison, the following tables summarize the key performance metrics of phosphoramidite and H-phosphonate chemistries based on available experimental data.
| Parameter | Phosphoramidite Chemistry | H-Phosphonate Chemistry |
| Coupling Efficiency | >99%[1][2][3] | 98-99%[1][3] |
| Typical Synthesis Cycle Time per Nucleotide | ~3-10 minutes | ~5-15 minutes |
| Final Oligonucleotide Purity (Full-Length Product) | High | Good to High |
| Reagent Stability (Monomers) | Sensitive to acid and moisture, requires anhydrous conditions and cold storage.[4] | Generally more stable in solution and less sensitive to moisture.[5] |
| Suitability for Long Oligonucleotides | Excellent | Good, but lower coupling efficiency can impact yield for very long sequences. |
| Versatility for Modifications | Highly versatile, wide range of modified phosphoramidites available. | Well-suited for certain backbone modifications like phosphorothioates and phosphoramidates.[6] |
Table 1: Key Performance Metrics of Phosphoramidite vs. H-Phosphonate Chemistry
| Parameter | Phosphoramidite Monomers | H-Phosphonate Monomers |
| Storage Conditions (Solid) | -20°C, under inert gas (Argon or Nitrogen) | Room temperature or 4°C, desiccated |
| Stability in Solution (on synthesizer) | Stable for several days to a week in anhydrous acetonitrile. | More stable in solution compared to phosphoramidites.[5] |
| Activator/Coupling Agent Stability | Activators like tetrazole and its derivatives are stable in anhydrous acetonitrile. | Coupling agents like pivaloyl chloride require fresh preparation for optimal results.[7] |
Table 2: Reagent Stability and Handling
Chemical Pathways and Experimental Workflows
To visualize the fundamental differences in the chemical pathways and experimental workflows of the two methods, the following diagrams are provided.
Caption: Phosphoramidite synthesis cycle workflow.
Caption: H-phosphonate synthesis cycle workflow.
Caption: Comparison of synthesis cycle steps.
Detailed Experimental Protocols
The following are generalized protocols for solid-phase oligonucleotide synthesis using both phosphoramidite and H-phosphonate chemistries. These protocols are intended for informational purposes and may require optimization based on the specific synthesizer, reagents, and desired oligonucleotide sequence.
Phosphoramidite Synthesis Protocol
This protocol outlines a typical cycle for a single nucleotide addition on an automated DNA synthesizer.
Materials and Reagents:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside.
-
Phosphoramidite monomers (A, C, G, T) dissolved in anhydrous acetonitrile (0.02-0.1 M).
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
Deblocking solution (3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM)).
-
Capping solution A (Acetic anhydride in THF/Lutidine) and Capping solution B (N-Methylimidazole in THF).
-
Oxidizing solution (0.02 M Iodine in THF/Pyridine/Water).
-
Anhydrous acetonitrile for washing.
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
Synthesis Cycle (per nucleotide addition):
-
Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with the deblocking solution for 60-120 seconds. This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The column is then washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
Coupling: The phosphoramidite monomer and the activator solution are delivered simultaneously to the synthesis column. The coupling reaction, forming a phosphite triester linkage, is rapid and typically allowed to proceed for 20-60 seconds.
-
Capping: To prevent the elongation of unreacted 5'-hydroxyl groups (failure sequences), a capping step is performed. The capping solutions are delivered to the column to acetylate any free 5'-hydroxyls. This step usually takes 20-40 seconds.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester by treatment with the oxidizing solution for 20-60 seconds. The column is then washed with anhydrous acetonitrile.
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Post-Synthesis Processing:
-
Final Detritylation: The DMT group from the final added nucleotide is removed.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and the nucleobase and phosphate protecting groups are removed by incubation in concentrated ammonium hydroxide at elevated temperatures (e.g., 55°C) for several hours.
-
Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
H-Phosphonate Synthesis Protocol
This protocol outlines a typical cycle for a single nucleotide addition using the H-phosphonate method on an automated synthesizer.
Materials and Reagents:
-
CPG solid support pre-loaded with the initial nucleoside.
-
Nucleoside H-phosphonate monomers dissolved in an appropriate solvent (e.g., acetonitrile/pyridine).
-
Condensing agent (e.g., pivaloyl chloride or adamantoyl chloride in acetonitrile/pyridine).
-
Deblocking solution (3% TCA or DCA in DCM).
-
Oxidizing solution (e.g., 2% Iodine in pyridine/water).
-
Anhydrous acetonitrile and pyridine for washing.
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
Synthesis Cycle (per nucleotide addition):
-
Detritylation (Deblocking): The 5'-DMT protecting group is removed with the deblocking solution for 60-120 seconds, followed by washing with anhydrous acetonitrile.
-
Coupling: The nucleoside H-phosphonate monomer and the condensing agent are delivered to the synthesis column. The coupling reaction forms an internucleosidic H-phosphonate diester linkage and is typically completed within 1-5 minutes. The column is then washed with acetonitrile.
This two-step cycle is repeated to assemble the full-length oligonucleotide.
Post-Synthesis Processing:
-
Final Oxidation: After the final coupling cycle, the H-phosphonate diester linkages are oxidized to phosphodiester linkages in a single step by treating the support-bound oligonucleotide with the oxidizing solution for 15-30 minutes.
-
Cleavage and Deprotection: The oligonucleotide is cleaved from the support and deprotected using concentrated ammonium hydroxide.
-
Purification: The crude product is purified by HPLC or PAGE.
Concluding Remarks
The phosphoramidite and H-phosphonate chemistries both represent robust and effective methods for the chemical synthesis of oligonucleotides. The phosphoramidite method, with its exceptional coupling efficiency, remains the preferred choice for the routine synthesis of standard and long DNA and RNA strands. Its high fidelity ensures a greater yield of the full-length product, which is critical for many downstream applications.
The H-phosphonate method, while having a slightly lower coupling efficiency, offers the advantages of a simpler synthesis cycle and greater stability of its monomeric units. This can be particularly beneficial for the synthesis of certain modified oligonucleotides, such as phosphorothioates, where the final oxidation step can be replaced with a sulfurization step to modify all linkages simultaneously.
Ultimately, the selection of the most appropriate chemistry will depend on a careful evaluation of the specific requirements of the project, including the length and sequence of the oligonucleotide, the presence of any modifications, and the desired scale of synthesis. By understanding the relative strengths and weaknesses of each method as outlined in this guide, researchers can make an informed decision to optimize their oligonucleotide synthesis workflows.
References
- 1. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 5. glenresearch.com [glenresearch.com]
- 6. Gene Link: Phosphonate Oligos [genelink.com]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
A Comparative Guide to Oligonucleotide Synthesis: Beyond Phosphoramidite Chemistry
For decades, phosphoramidite chemistry has been the gold standard for de novo oligonucleotide synthesis, enabling countless advancements in molecular biology, diagnostics, and therapeutics. However, the increasing demand for longer, higher-purity oligonucleotides at lower costs, coupled with environmental concerns over hazardous chemical waste, has spurred the development of innovative alternatives. This guide provides an objective comparison of the leading alternatives to phosphoramidite synthesis, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
This comprehensive analysis delves into the performance of enzymatic synthesis, microfluidic synthesis, click chemistry-based ligation, and the process-intensifying potential of flow chemistry. We will explore key performance metrics, including coupling efficiency, error rates, maximum synthesis length, and cost-effectiveness, to provide a clear and data-driven comparison.
At a Glance: Performance Comparison of Oligonucleotide Synthesis Methods
The following table summarizes the key quantitative performance metrics of phosphoramidite synthesis and its primary alternatives. This data has been compiled from various peer-reviewed studies and industry reports to provide a concise overview for easy comparison.
| Parameter | Phosphoramidite Synthesis (Column-Based) | Enzymatic Synthesis (TdT-based) | Microfluidic Synthesis (Array-Based) | Click Chemistry (Ligation) |
| Coupling Efficiency | 98.5% - 99.5%[1][2] | >99.0% - 99.9%[3] | 98.0% - 98.5% | N/A (Ligation Efficiency) |
| Error Rate | 1 in 100 to 1 in 600 bases[1][4] | As low as 1 in 10,000 bases (theoretically) | Higher than column-based, requires error correction | Dependent on fidelity of initial fragments |
| Maximum Length | ~200 nucleotides[5] | >1000 nucleotides reported[3] | ~150-200 nucleotides | Dependent on fragment length and ligation efficiency |
| Synthesis Time | ~3-5 minutes per cycle | ~9 minutes per cycle (can be faster)[3] | Highly parallel, faster for large numbers of oligos | Dependent on reaction setup |
| Cost per Base | $0.05 - $0.15 (column-based)[4] | Higher reagent cost currently, potential for reduction[3][6] | $0.00001 - $0.0001 (for large pools) | Varies based on fragment synthesis and ligation reagents |
| Chemical Waste | Significant hazardous organic waste | Aqueous, minimal hazardous waste[7] | Reduced reagent consumption, but still uses phosphoramidite chemistry | Aqueous for ligation step |
| Scalability | Well-established for various scales | Promising for large-scale, "greener" manufacturing | High-throughput for oligo pools | Scalable for assembling long constructs from shorter fragments |
In-Depth Analysis of Alternatives
Enzymatic Synthesis: Mimicking Nature's Blueprint
Enzymatic oligonucleotide synthesis, primarily utilizing Terminal deoxynucleotidyl Transferase (TdT), has emerged as a powerful and environmentally friendly alternative to chemical methods.[3][7] This approach leverages the high fidelity and efficiency of enzymes to construct DNA and RNA strands in aqueous solutions, significantly reducing the generation of hazardous waste.
-
Higher Coupling Efficiency and Lower Error Rates: Engineered TdT enzymes can achieve coupling efficiencies exceeding 99.9%, leading to a lower incidence of deletion and insertion errors compared to phosphoramidite chemistry.[3]
-
Synthesis of Long Oligonucleotides: Enzymatic methods have demonstrated the ability to synthesize oligonucleotides over 1000 bases in length, surpassing the practical limits of chemical synthesis.[3]
-
"Green" Chemistry: The use of aqueous buffers instead of harsh organic solvents makes enzymatic synthesis a more sustainable technology.[7]
-
Mild Reaction Conditions: Enzymatic reactions proceed under physiological conditions, which is advantageous for the synthesis of modified or sensitive oligonucleotides.
-
Slower Cycle Times: Currently, the cycle time for enzymatic addition can be longer than that of phosphoramidite chemistry.[3]
-
Reagent Cost: The cost of proprietary enzymes and modified nucleotides can be higher than that of phosphoramidites, although this is expected to decrease with scale.[3][6]
-
Secondary Structures: The formation of secondary structures in the growing oligonucleotide can hinder enzyme accessibility and reduce synthesis efficiency.
The following diagram illustrates a typical workflow for template-independent enzymatic oligonucleotide synthesis (TiEOS) using a TdT enzyme.
A typical cycle for template-independent enzymatic oligonucleotide synthesis (TiEOS) involves the following steps[8]:
-
Initiator Preparation: A starting oligonucleotide (initiator) is immobilized on a solid support (e.g., magnetic beads or a silicon chip) via its 5' end.
-
Coupling: The initiator is incubated with a solution containing Terminal deoxynucleotidyl Transferase (TdT) and a 3'-O-blocked deoxynucleoside triphosphate (dNTP). The TdT catalyzes the addition of the single protected nucleotide to the 3' end of the initiator. The reaction is typically carried out at 37°C for 30 seconds.
-
Washing: The solid support is washed to remove excess TdT and unprotected dNTPs.
-
Deblocking: The 3' blocking group is chemically or enzymatically removed, exposing a free 3'-hydroxyl group for the next coupling reaction.
-
Washing: The solid support is washed again to remove deblocking reagents.
-
Iteration: Steps 2-5 are repeated with the desired dNTP for each subsequent base in the sequence.
-
Cleavage and Deprotection: Once the desired sequence is synthesized, the full-length oligonucleotide is cleaved from the solid support and any remaining protecting groups are removed.
Microfluidic Synthesis: Miniaturization and Parallelization
Microfluidic technology offers a platform for massively parallel oligonucleotide synthesis, significantly reducing reagent consumption and enabling the production of large oligo pools for applications like gene synthesis and CRISPR library construction.[9] These systems typically employ phosphoramidite chemistry on a miniaturized scale, often on a chip-based platform.
-
High Throughput: Microfluidic devices can synthesize thousands to millions of different oligonucleotides simultaneously.
-
Reduced Reagent Consumption: The small reaction volumes on-chip lead to a dramatic reduction in the amount of expensive reagents required.[9]
-
Lower Cost for Large Pools: For applications requiring a large number of different oligos, the cost per base is significantly lower than traditional column-based synthesis.
-
Integration Potential: Microfluidic platforms can be integrated with downstream applications such as gene assembly and sequencing on the same chip.
-
Higher Error Rates: The synthesis quality on microarrays can be lower than in column-based synthesis, often necessitating error correction steps for demanding applications.
-
Lower Yield per Sequence: The amount of each individual oligonucleotide produced is typically in the femtomole to picomole range, which may not be sufficient for all applications.
-
Limited to Phosphoramidite Chemistry (Currently): Most commercially available microfluidic platforms are based on phosphoramidite chemistry and thus share its limitations regarding hazardous waste, albeit at a much smaller scale.
The diagram below outlines the general workflow for oligonucleotide synthesis on a microfluidic chip.
The following is a generalized protocol for microfluidic oligonucleotide synthesis using a light-directed method[10]:
-
Chip Preparation: A glass or silicon substrate is functionalized with linker molecules that have a photolabile protecting group.
-
Reagent Flow: A solution containing the first phosphoramidite monomer is flowed across the chip surface.
-
Spatially-Addressed Deprotection: A pattern of light is projected onto the chip surface, removing the photolabile protecting groups only in the illuminated areas.
-
Coupling: The exposed hydroxyl groups react with the phosphoramidite monomer, initiating the oligonucleotide chain at the desired locations.
-
Capping and Oxidation: Unreacted hydroxyl groups are capped, and the phosphite triester linkage is oxidized to a stable phosphate triester, similar to standard phosphoramidite chemistry.
-
Iteration: The process is repeated with different masks and phosphoramidite monomers to build up the desired sequences at each location on the chip.
-
Cleavage and Collection: After the synthesis is complete, the oligonucleotides are cleaved from the chip surface and collected as a pool.
Click Chemistry: Efficient Ligation of Oligonucleotide Fragments
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and bioorthogonal method for ligating shorter, pre-synthesized oligonucleotides into longer constructs. This approach is not a de novo synthesis method itself but rather a powerful tool for assembling long DNA and RNA molecules with high fidelity.
-
High Ligation Efficiency: Click reactions are known for their high yields and specificity, even in complex biological mixtures.
-
Bioorthogonality: The azide and alkyne functional groups are absent in natural biological systems, preventing side reactions.
-
Versatility: Click chemistry can be used to introduce a wide variety of modifications and labels into oligonucleotides.
-
Mild Reaction Conditions: The reaction proceeds in aqueous solutions at or near room temperature.
-
Requires Pre-synthesized Fragments: The starting oligonucleotides with azide and alkyne modifications need to be synthesized first, typically using phosphoramidite chemistry.
-
Residual Copper Catalyst: For in vivo applications, the removal of the copper catalyst is crucial due to its potential toxicity.
The following diagram illustrates the basic principle of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for oligonucleotide ligation.
The following is a general protocol for the copper(I)-catalyzed click chemistry ligation of an alkyne-modified oligonucleotide and an azide-modified oligonucleotide:
-
Prepare Stock Solutions:
-
Alkyne-modified oligonucleotide in water.
-
Azide-modified oligonucleotide in water.
-
100 mM Copper(II) sulfate (CuSO4) in water.
-
200 mM THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand in water.
-
100 mM Sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne- and azide-modified oligonucleotides in a suitable buffer (e.g., phosphate buffer).
-
Add the THPTA ligand solution, followed by the CuSO4 solution. Mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Purification: The ligated oligonucleotide can be purified by ethanol precipitation or by using a suitable chromatography method (e.g., HPLC) to remove the catalyst and unreacted components.
Flow Chemistry: Enhancing Efficiency and Scalability
Flow chemistry is not a distinct synthesis chemistry but rather a processing technology that can be applied to existing methods like phosphoramidite synthesis to improve efficiency, safety, and scalability. In a flow chemistry setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters.
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for better temperature control and more efficient mixing of reagents.[6]
-
Enhanced Safety: Potentially hazardous reactions can be performed more safely as only small volumes of reagents are reacting at any given time.
-
Increased Yield and Purity: Precise control over reaction time and temperature can lead to higher yields and fewer side products.
-
Scalability: Scaling up production is often as simple as running the system for a longer duration or increasing the flow rate, rather than using larger reactors.
-
Initial Setup Cost: The initial investment in pumps, reactors, and control systems can be higher than for traditional batch reactors.
-
Potential for Clogging: Solid-phase synthesis in a flow-through format can be susceptible to clogging of the reactor.
The following diagram illustrates the fundamental difference between traditional batch synthesis and continuous flow synthesis.
Conclusion: Choosing the Right Synthesis Method
The choice of an oligonucleotide synthesis method is highly dependent on the specific application.
-
Phosphoramidite synthesis remains a robust and reliable method for routine synthesis of standard-length oligonucleotides and is the backbone of most commercial synthesis services.
-
Enzymatic synthesis is a highly promising alternative for the production of long, high-fidelity oligonucleotides, particularly for therapeutic and synthetic biology applications where purity and sustainability are paramount.
-
Microfluidic synthesis is the go-to choice for applications requiring massive pools of different oligonucleotides, such as in gene synthesis and high-throughput screening.
-
Click chemistry offers an excellent solution for the efficient assembly of very long DNA or RNA constructs from shorter, purified fragments.
-
Flow chemistry represents a significant process improvement that can enhance the efficiency, safety, and scalability of solid-phase synthesis methods, making it particularly attractive for large-scale manufacturing.
As research and development in these alternative technologies continue, the landscape of oligonucleotide synthesis is poised for further innovation, offering scientists and drug developers an expanding toolkit to meet the growing demands of modern molecular biology and medicine.
References
- 1. idtdna.com [idtdna.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Revolutionizing Pharma Production with Continuous Flow Chemistry| Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. High throughput parallel synthesis of oligonucleotides with 1536 channel synthesizer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vapourtec.com [vapourtec.com]
- 6. Flow Chemistry Vs Batch Processes [bioprocessonline.com]
- 7. vapourtec.com [vapourtec.com]
- 8. aragen.com [aragen.com]
- 9. glenresearch.com [glenresearch.com]
- 10. kilolabs.com [kilolabs.com]
A Comparative Guide to Enzymatic and Chemical DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
The demand for synthetic DNA is burgeoning across the life sciences, fueling innovation in fields from therapeutic development to synthetic biology. The two primary methods for obtaining this critical raw material, enzymatic and chemical synthesis, offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal synthesis method for their specific applications.
Performance Comparison: Enzymatic vs. Chemical DNA Synthesis
The choice between enzymatic and chemical DNA synthesis often hinges on key performance metrics such as fidelity, the length of the synthesized DNA, overall yield, speed, and cost. The following tables summarize the quantitative differences between the two approaches.
| Performance Metric | Enzymatic DNA Synthesis | Chemical (Phosphoramidite) DNA Synthesis | Citations |
| Error Rate | As low as 1 in 10,000 nucleotides | 1 in 200 to 1 in 1000 nucleotides | [1] |
| Maximum Synthesis Length | >1,000 nucleotides | ~200-300 nucleotides | [2] |
| Stepwise Coupling Efficiency | >99.9% | ~99.0-99.5% | [3] |
| Hazardous Waste | Minimal to none (aqueous reagents) | Significant (organic solvents) | [4] |
| Speed (per base addition) | Seconds to minutes | Several minutes | [4][5] |
| Cost | Initially higher, now becoming competitive | Established and generally lower for short oligos | [4] |
Experimental Protocols
Accurate assessment of synthetic DNA quality is paramount. Below are detailed methodologies for key experiments to evaluate the fidelity and yield of DNA synthesis.
Protocol 1: Determination of DNA Synthesis Fidelity using Next-Generation Sequencing (NGS)
This protocol outlines a general workflow for assessing the error rate of a synthetic DNA library.
1. Library Preparation:
-
Fragmentation: The synthesized DNA fragments are enzymatically or mechanically sheared to a desired size range (e.g., 200-500 bp) suitable for the sequencing platform.
-
End Repair and A-tailing: The fragmented DNA ends are repaired to create blunt ends, followed by the addition of a single adenine nucleotide (A-tailing) to the 3' end. This facilitates the ligation of sequencing adapters.
-
Adapter Ligation: Platform-specific sequencing adapters are ligated to both ends of the DNA fragments. These adapters contain sequences for binding to the flow cell, priming the sequencing reaction, and sample indexing.
-
Library Amplification (Optional): If the starting material is limited, a few cycles of PCR can be performed to amplify the library. High-fidelity DNA polymerases should be used to minimize the introduction of PCR-induced errors.
-
Library Quantification and Quality Control: The final library is quantified using a fluorometric method (e.g., Qubit) and its size distribution is assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
2. Sequencing:
-
The prepared library is loaded onto the flow cell of an NGS instrument (e.g., Illumina MiSeq or NovaSeq).
-
Clonal clusters of each DNA fragment are generated on the flow cell through bridge amplification.
-
Sequencing-by-synthesis is performed, where fluorescently labeled nucleotides are incorporated one at a time, and the signal is captured to determine the DNA sequence.
3. Data Analysis (Bioinformatics Pipeline):
-
Quality Control: Raw sequencing reads are assessed for quality, and low-quality reads and adapter sequences are trimmed.
-
Alignment: The high-quality reads are aligned to the expected reference sequence of the synthetic DNA.
-
Variant Calling: Differences between the sequencing reads and the reference sequence (substitutions, insertions, and deletions) are identified and quantified.
-
Error Rate Calculation: The error rate is calculated by dividing the total number of identified errors by the total number of sequenced bases.
Protocol 2: Quantification of DNA Yield using UV-Vis Spectrophotometry (NanoDrop)
This protocol provides a rapid method for determining the concentration of a purified DNA sample.
1. Instrument Preparation:
-
Open the NanoDrop software on the connected computer.
-
Select the "Nucleic Acid" application.
-
Clean the upper and lower measurement pedestals with a lint-free wipe.
2. Blank Measurement:
-
Pipette 1-2 µL of the blanking solution (the same buffer in which the DNA is dissolved) onto the lower pedestal.
-
Lower the upper arm and click the "Blank" button in the software.
-
After the measurement is complete, lift the arm and wipe both pedestals clean.
3. Sample Measurement:
-
Pipette 1-2 µL of the purified synthetic DNA sample onto the lower pedestal.
-
Lower the upper arm and click the "Measure" button.
-
The software will display the DNA concentration (typically in ng/µL), as well as the A260/A280 and A260/A230 ratios, which indicate purity. A pure DNA sample generally has an A260/A280 ratio of ~1.8.
4. Data Recording:
-
Record the concentration value. To calculate the total yield, multiply the concentration by the total volume of the purified DNA sample.
Visualizing the Synthesis Workflows
The following diagrams illustrate the fundamental steps involved in enzymatic and chemical DNA synthesis.
Concluding Remarks
Enzymatic DNA synthesis represents a significant advancement in the field, offering the potential for longer, more accurate DNA constructs with a reduced environmental footprint.[4] While chemical synthesis remains a robust and cost-effective method for shorter oligonucleotides, the limitations in length and the use of hazardous chemicals are notable drawbacks.[5][6] For applications requiring long, high-fidelity DNA, such as gene synthesis and the development of novel therapeutics, enzymatic methods are poised to become the new standard. Researchers and drug development professionals should carefully consider the specific requirements of their projects when choosing a synthesis method, weighing the trade-offs between length, accuracy, cost, and turnaround time. As enzymatic synthesis technologies continue to mature, they are expected to further displace traditional chemical methods across a wider range of applications.
References
A Researcher's Guide to Quality Control of Synthetic Oligonucleotides: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of synthetic oligonucleotide production, ensuring the quality and purity of these molecules is paramount. This guide provides an objective comparison of the most common analytical techniques used for quality control (QC), supported by experimental data and detailed protocols to aid in the selection of the most appropriate methods for your specific needs.
The synthesis of oligonucleotides is a meticulous process, but it is not without the potential for impurities such as truncated or extended sequences (shortmers and longmers), or other modifications that can impact the efficacy and safety of the final product.[1][2] Therefore, robust QC methods are essential to verify the identity, purity, and integrity of synthetic oligonucleotides.[3] This guide delves into the principles, advantages, and limitations of key analytical techniques, including Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Capillary Gel Electrophoresis (CGE), and Next-Generation Sequencing (NGS).
Comparative Analysis of QC Methods
The selection of a QC method depends on various factors, including the length of the oligonucleotide, the required resolution, sensitivity, throughput, and budget. The following table summarizes the key performance characteristics of the most widely used techniques to facilitate a direct comparison.
| Feature | Mass Spectrometry (ESI-MS) | Mass Spectrometry (MALDI-TOF) | High-Performance Liquid Chromatography (RP-HPLC) | High-Performance Liquid Chromatography (IE-HPLC) | Capillary Gel Electrophoresis (CGE) | Next-Generation Sequencing (NGS) |
| Primary Measurement | Molecular Weight | Molecular Weight | Purity (Hydrophobicity) | Purity (Charge) | Purity & Size (Charge/Size) | Sequence Identity & Purity |
| Resolution | High mass accuracy (0.01%)[4] | Good, but decreases for longer oligos (>50 bases)[5][6] | Excellent for oligos up to 50-80 bases | Excellent for oligos up to 40 bases | Single-base resolution | Single-base resolution |
| Sensitivity | 250 fmol to 10 pmol[5] | 100 fmol to 2 pmol[5] | Picomole range | Picomole range | Nanogram range[7] | High, dependent on sequencing depth |
| Throughput | Moderate to High (automated systems can reach ~1000 samples/day)[4] | High[5][8] | Moderate to High (instrument and method dependent) | Moderate | High (automated systems)[9] | High (massively parallel sequencing)[10] |
| Cost | High (instrumentation) | Moderate to High (instrumentation) | Moderate (instrumentation and consumables) | Moderate (instrumentation and consumables) | Moderate (instrumentation and consumables) | High (instrumentation and reagents)[11] |
| Key Advantages | High mass accuracy for a wide range of oligo lengths.[6] | High throughput, simple operation.[5] | Excellent for purity assessment of modified oligos.[12] | Resolves sequences with significant secondary structure. | High resolution, automation.[7] | Provides complete sequence information and identifies low-level variants. |
| Key Disadvantages | Can be complex to operate.[5] | Reduced performance for longer and labile oligos.[5][8] | Resolution decreases with oligo length.[12] | Limited by oligo length (up to 40-mers).[12] | Requires specialized gel matrices. | Higher cost and longer turnaround time compared to other methods.[11] |
Experimental Workflows and Logical Relationships
A comprehensive quality control strategy for synthetic oligonucleotides often involves a combination of orthogonal methods to provide a complete picture of the product's quality. The following diagrams illustrate the typical experimental workflows for the primary QC techniques and the logical relationship between them in a robust QC pipeline.
References
- 1. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 3. enovatia.com [enovatia.com]
- 4. enovatia.com [enovatia.com]
- 5. web.colby.edu [web.colby.edu]
- 6. idtdna.com [idtdna.com]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. metabion.com [metabion.com]
- 9. remchowiki.science.oregonstate.edu [remchowiki.science.oregonstate.edu]
- 10. NGS Grade Oligonucleotides [eurofinsgenomics.com]
- 11. Cost of NGS | Comparisons and budget guidance [illumina.com]
- 12. labcluster.com [labcluster.com]
A Strategic Guide to Protecting Groups in Chemical Synthesis
In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and desired molecular complexity. For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group is a critical decision that can significantly impact the success of a synthetic route. This guide provides an objective comparison of common protecting group strategies for alcohols, amines, and carbonyl groups, supported by experimental data to inform your synthetic planning.
The Principle of Orthogonal Protection
A cornerstone of modern synthetic strategy is the concept of orthogonal protection. This approach utilizes a set of protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one functional group in the presence of others. This enables the sequential modification of a multifunctional molecule with a high degree of control, minimizing byproducts and maximizing efficiency.
Protecting Alcohols: A Comparison of Silyl Ethers
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and mild cleavage conditions. The steric and electronic properties of the substituents on the silicon atom allow for a tunable range of stability.
| Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions | Relative Stability to Acid | Relative Stability to Base |
| Trimethylsilyl | TMS | TMSCl, Et3N, CH2Cl2, 0 °C | K2CO3, MeOH; mild acid | 1 | 1 |
| Triethylsilyl | TES | TESCl, Imidazole, DMF, rt | Mild acid (e.g., PPTS, AcOH) | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS/TBDMS | TBSCl, Imidazole, DMF, rt | TBAF, THF; CSA, MeOH | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | TIPSCl, Imidazole, DMF, rt | TBAF, THF; stronger acid | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl, Imidazole, DMF, rt | TBAF, THF; strong acid | 5,000,000 | ~20,000 |
Relative stability data is approximate and can vary based on the specific substrate and reaction conditions.[1]
Experimental Protocol: Protection of a Primary Alcohol with TBSCl
To a solution of the primary alcohol (1.0 mmol) and imidazole (2.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) at room temperature is added tert-butyldimethylsilyl chloride (TBSCl, 1.2 mmol). The reaction mixture is stirred until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The reaction is then quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding TBS ether. Typical Yields: >95%.
Protecting Amines: A Comparison of Carbamates
Carbamates are the most common protecting groups for amines, particularly in peptide synthesis. The choice between Boc, Cbz, and Fmoc often depends on the overall synthetic strategy and the desired orthogonality.
| Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions | Stability | | :--- | :--- | :--- | :--- | | tert-Butoxycarbonyl | Boc | Boc₂O, Et₃N, CH₂Cl₂ or aq. NaHCO₃ | Strong acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis | | Benzyloxycarbonyl | Cbz (or Z) | CbzCl, aq. NaHCO₃ | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Stable to mild acid and base | | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, aq. NaHCO₃ | Base (e.g., 20% piperidine in DMF) | Stable to acid and hydrogenolysis |
Experimental Protocol: Protection of a Primary Amine with Boc Anhydride
To a solution of the primary amine (1.0 mmol) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate (10 mL) is added di-tert-butyl dicarbonate (Boc₂O, 1.1 mmol). The reaction mixture is stirred at room temperature overnight. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the N-Boc protected amine, which is often pure enough for subsequent steps. Typical Yields: >90%.[2]
Protecting Carbonyls: A Comparison of Acetals
Acetals are the most common protecting groups for aldehydes and ketones, shielding them from nucleophilic attack and basic conditions. Cyclic acetals formed from diols are generally more stable than acyclic acetals.
| Protecting Group | Reagents | Typical Protection Conditions | Typical Deprotection Conditions | Relative Stability |
| Dimethyl Acetal | Methanol, H⁺ | MeOH, cat. H₂SO₄, reflux | Aq. acid (e.g., HCl, AcOH) | Less stable |
| 1,3-Dioxolane | Ethylene glycol, H⁺ | Ethylene glycol, cat. p-TsOH, Dean-Stark | Aq. acid (e.g., HCl, AcOH) | More stable |
| 1,3-Dioxane | 1,3-Propanediol, H⁺ | 1,3-Propanediol, cat. p-TsOH, Dean-Stark | Aq. acid (e.g., HCl, AcOH) | Most stable |
Experimental Protocol: Protection of Cyclohexanone with Ethylene Glycol
A solution of cyclohexanone (10.0 g, 0.102 mol), ethylene glycol (6.9 g, 0.112 mol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 g) in 100 mL of toluene is refluxed with a Dean-Stark apparatus to remove water. After the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous potassium carbonate, and concentrated under reduced pressure. The residue is distilled to afford the cyclohexanone ethylene glycol ketal. Typical Yields: 90%.[3]
Conclusion
The choice of a protecting group strategy is a multifaceted decision that requires careful consideration of the stability of the protecting group to various reaction conditions, the ease of its introduction and removal, and its orthogonality with other protecting groups present in the molecule. The data and protocols presented in this guide offer a starting point for making informed decisions in the design of complex synthetic routes. It is always recommended to perform small-scale trial reactions to optimize conditions for a specific substrate.
References
Safety Operating Guide
Essential Disposal Protocol for EINECS 278-853-5: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, gloves, and a lab coat. Handle the material in a well-ventilated area to avoid inhalation of any potential dust or aerosols.
Step-by-Step Disposal Procedures
The proper disposal method for EINECS 278-853-5 depends on the form of the waste (solid, liquid, or associated chemical waste) and institutional and local regulations.
1. Solid Waste Disposal (e.g., unused reagent, contaminated labware):
-
Segregation: Collect all solid waste contaminated with the deoxynucleotide dimer, such as pipette tips, tubes, and gloves, in a designated, leak-proof, and puncture-resistant waste container.
-
Labeling: Clearly label the container as "Chemical Waste" and specify the contents. If institutional guidelines require it, treat it as biohazardous waste and use a red biohazard bag inside a rigid container.
-
Collection and Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. This material must be disposed of in accordance with all local, state, and federal regulations[1].
2. Liquid Waste Disposal (e.g., solutions containing the compound):
-
Chemical Decontamination (for aqueous solutions):
-
For aqueous solutions considered BSL-1 waste, chemical disinfection is a common practice.
-
Add a sufficient amount of a suitable disinfectant, such as fresh bleach, to achieve a final concentration of 10%[2].
-
Allow the mixture to sit for a minimum of 30 minutes to ensure complete decontamination[2].
-
After decontamination, the solution may be permissible for drain disposal with copious amounts of water, provided it does not contain other hazardous chemicals and is in accordance with local wastewater regulations[2][3]. Always verify this with your local EHS office.
-
-
Waste Collection: If the liquid waste contains hazardous solvents or if drain disposal is not permitted, collect it in a labeled, leak-proof container. This includes rinsates from cleaning contaminated containers. Arrange for disposal through your institution's hazardous waste program.
3. Associated Chemical Waste (e.g., Solvents from Synthesis):
-
The synthesis of oligonucleotides involves various hazardous chemicals, with acetonitrile being a primary solvent[4].
-
Collect all solvent waste in a designated, properly labeled hazardous waste container.
-
Do not mix incompatible wastes.
-
Keep the container tightly closed and store it in a well-ventilated, designated waste accumulation area.
-
Arrange for disposal through your institution's hazardous waste management service.
Summary of Disposal Options
| Waste Type | Disposal Method | Key Considerations |
| Solid Waste | Collection by licensed hazardous waste disposal service. | Use labeled, puncture-resistant containers. Follow institutional protocols, which may require treatment as biohazardous waste. |
| Aqueous Liquid Waste | 1. Chemical disinfection (e.g., 10% bleach) followed by drain disposal (if permitted). 2. Collection for hazardous waste disposal. | Always confirm drain disposal permissibility with local EHS and wastewater authorities. |
| Solvent Waste | Collection for hazardous waste disposal. | Segregate from other waste streams. Do not mix incompatible chemicals. |
Below is a logical workflow for the disposal decision-making process for this compound waste.
References
Essential Safety and Handling Guide for Di-tert-butyl dicarbonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling Di-tert-butyl dicarbonate (CAS 24424-99-5), a common reagent in laboratory settings. Adherence to these procedures is vital for ensuring personal safety and proper disposal. Note: While the inquiry specified Einecs 278-853-5, the readily available and comprehensive safety data pertains to Di-tert-butyl dicarbonate (EC 246-240-1), a substance with similar applications.
Hazard Summary
Di-tert-butyl dicarbonate is classified as a flammable solid and is fatal if inhaled. It causes skin irritation, may cause an allergic skin reaction, and can result in serious eye damage. It may also cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE) Requirements
Proper selection and use of PPE are the most critical lines of defense against exposure. The following table summarizes the required PPE for handling Di-tert-butyl dicarbonate.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear chemical splash-resistant safety glasses or goggles with side protection.[3] A face shield is recommended where there is a potential for splashing.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber (NBR) gloves with a minimum thickness of >0.3 mm are suitable. Ensure gloves are tested according to EN 374. Gloves should be inspected prior to use and replaced if contaminated or damaged. |
| Body Protection | Protective Clothing | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] For large-scale or continuous use, tight-weave, non-static clothing is recommended.[5] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[4] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1][3][4] |
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe dust, vapor, mist, or gas.[4]
-
Use only in a well-ventilated area or under a chemical fume hood.[3][4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5]
-
Store in a cool, dry, well-ventilated area in a tightly closed container.[3][5]
Spill Management:
-
Minor Spills: Remove all ignition sources.[6] Absorb the spill with inert material (e.g., sand, diatomaceous earth) and place it into a suitable container for disposal.
-
Major Spills: Evacuate the area and move upwind.[5] Wear full protective clothing and a self-contained breathing apparatus.[5] Prevent the spill from entering drains or waterways.[5]
Disposal:
-
Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[3][5]
-
Do not reuse empty containers.[3]
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling Di-tert-butyl dicarbonate in a laboratory setting.
Caption: Workflow for safe handling of Di-tert-butyl dicarbonate.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
